Technical Documentation Center

(2S,3'Z)-Cefprozil Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2S,3'Z)-Cefprozil
  • CAS: 110764-35-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of (2S,3'Z)-Cefprozil on Bacterial Cell Wall Synthesis

Abstract This technical guide provides a comprehensive examination of the molecular mechanism by which (2S,3'Z)-Cefprozil, a second-generation cephalosporin, exerts its bactericidal effects through the inhibition of bact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism by which (2S,3'Z)-Cefprozil, a second-generation cephalosporin, exerts its bactericidal effects through the inhibition of bacterial cell wall synthesis. We will delve into the stereospecific interactions with penicillin-binding proteins (PBPs), the kinetics of this inhibition, and the resulting downstream effects on bacterial integrity. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols to assess the activity of Cefprozil and other β-lactam antibiotics.

Introduction: The Architectural Vulnerability of Bacteria

The bacterial cell wall is a marvel of biological engineering, a rigid, yet dynamic, structure essential for maintaining cell shape, resisting osmotic pressure, and serving as a scaffold for various surface proteins.[1] This intricate mesh-like structure, known as peptidoglycan, is the Achilles' heel of bacteria, and its synthesis pathway is a prime target for antimicrobial agents.[2] Cefprozil, a member of the β-lactam class of antibiotics, effectively exploits this vulnerability.[3]

Cefprozil is a semi-synthetic, broad-spectrum cephalosporin with activity against a range of Gram-positive and Gram-negative bacteria.[4] It is primarily a mixture of two diastereomers, the (Z)- and (E)-isomers, with the (Z)-isomer (cis) constituting approximately 90% of the mixture and being the more potent of the two, particularly against Gram-negative organisms.[5][6] This guide will focus on the predominant and more active (2S,3'Z)-Cefprozil isomer.

The Target: Bacterial Cell Wall Synthesis and Penicillin-Binding Proteins (PBPs)

The final and crucial step in peptidoglycan synthesis is the cross-linking of linear glycan chains, a reaction catalyzed by a family of serine proteases known as penicillin-binding proteins (PBPs).[2] These enzymes, specifically the DD-transpeptidases, are responsible for forming the peptide bridges that give the cell wall its strength and rigidity.

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall Precursors Peptidoglycan Precursors (Lipid II) Flippase Flippase Precursors->Flippase Translocation Transglycosylase Transglycosylase Activity (PBP) Flippase->Transglycosylase Delivery to cell wall Nascent_PG Nascent Peptidoglycan Chain Transglycosylase->Nascent_PG Glycan chain elongation Transpeptidase Transpeptidase Activity (PBP) Crosslinked_PG Cross-linked Peptidoglycan Transpeptidase->Crosslinked_PG Cross-linking Nascent_PG->Transpeptidase Substrate

Figure 1: Simplified workflow of the final stages of bacterial peptidoglycan synthesis, highlighting the critical role of PBP transpeptidase activity.

The Molecular Sabotage: Cefprozil's Mechanism of Action

The bactericidal activity of Cefprozil is a direct consequence of its ability to mimic the D-alanyl-D-alanine moiety, the natural substrate of PBPs.[2] This structural analogy allows Cefprozil to bind to the active site of these enzymes. The core of this interaction lies in the highly reactive β-lactam ring of Cefprozil.

Upon binding, the catalytic serine residue in the PBP active site launches a nucleophilic attack on the carbonyl carbon of the β-lactam ring. This results in the opening of the ring and the formation of a stable, covalent acyl-enzyme complex.[5] This acylation effectively inactivates the PBP, preventing it from carrying out its essential transpeptidation function.[2] The inhibition of multiple PBP types disrupts the delicate balance of cell wall synthesis and degradation, leading to the formation of a defective cell wall that is unable to withstand the internal osmotic pressure of the bacterium. This ultimately results in cell lysis and death.[2]

Cefprozil_PBP_Interaction PBP_active_site PBP Active Site Acyl_enzyme_complex Stable Acyl-Enzyme Complex (Inactive PBP) PBP_active_site->Acyl_enzyme_complex Acylation of Serine residue Cefprozil (2S,3'Z)-Cefprozil Cefprozil->PBP_active_site Binds to active site Cell_wall_synthesis_blocked Cell Wall Synthesis Blocked Acyl_enzyme_complex->Cell_wall_synthesis_blocked Inhibition of Transpeptidation Cell_lysis Bacterial Cell Lysis Cell_wall_synthesis_blocked->Cell_lysis Leads to

Figure 2: The inhibitory pathway of (2S,3'Z)-Cefprozil on bacterial PBP, leading to cell lysis.

The (3'Z) stereochemistry of the propenyl group at position 3 of the cephem nucleus is crucial for the enhanced activity of Cefprozil, particularly against Gram-negative bacteria.[6] This specific spatial arrangement influences the overall conformation of the molecule, optimizing its fit within the PBP active site and potentially increasing its stability against certain β-lactamases.[2]

Quantifying a Kill: Experimental Assessment of Cefprozil's Activity

To rigorously assess the efficacy of Cefprozil, two primary experimental approaches are employed: determination of the Minimum Inhibitory Concentration (MIC) and Penicillin-Binding Protein (PBP) binding assays.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Cefprozil Stock Solution: Prepare a stock solution of Cefprozil in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration at least 10-fold higher than the highest concentration to be tested.

  • Preparation of 96-Well Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the Cefprozil stock solution to the first column of wells, resulting in a 2-fold dilution of the stock.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column of the dilution series.

  • Inoculum Preparation:

    • Culture the test bacterium overnight on an appropriate agar medium.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 10 µL of the prepared bacterial inoculum.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of Cefprozil at which there is no visible growth of the test organism.

Table 1: Typical MIC Ranges for Cefprozil against Quality Control Strains

MicroorganismATCC StrainMIC (µg/mL)
Enterococcus faecalis292124–16[1]
Escherichia coli259221–4[1]
Haemophilus influenzae497661–4[1]
Staphylococcus aureus292130.25–1[1]
Streptococcus pneumoniae496190.25–1[1]
Penicillin-Binding Protein (PBP) Binding Assay

PBP binding assays directly measure the affinity of a β-lactam antibiotic for its target proteins. A common method involves a competition assay using a fluorescently labeled penicillin derivative, such as Bocillin-FL.

Experimental Protocol: Competitive PBP Binding Assay with Bocillin-FL

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain of interest to mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.

    • Resuspend the membrane pellet in a minimal volume of buffer and determine the protein concentration.

  • Competition Assay:

    • In a microfuge tube or 96-well plate, pre-incubate a fixed amount of the membrane preparation with varying concentrations of Cefprozil for a set time (e.g., 10 minutes at 37°C).

    • Add a fixed, sub-saturating concentration of Bocillin-FL to each reaction and incubate for an additional period (e.g., 15 minutes at 37°C) to allow the fluorescent probe to bind to any PBPs not occupied by Cefprozil.

  • SDS-PAGE and Fluorescence Detection:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Data Analysis:

    • Quantify the fluorescence intensity of each PBP band.

    • The concentration of Cefprozil that inhibits 50% of the Bocillin-FL binding (IC₅₀) for each PBP can be determined by plotting the fluorescence intensity against the Cefprozil concentration.

PBP_Assay_Workflow Bacterial_Culture Bacterial Culture (mid-log phase) Membrane_Prep Membrane Preparation (Lysis & Ultracentrifugation) Bacterial_Culture->Membrane_Prep Competition Competition Assay: Membranes + Cefprozil (variable conc.) + Bocillin-FL (fixed conc.) Membrane_Prep->Competition SDS_PAGE SDS-PAGE Competition->SDS_PAGE Fluorescence_Scan Fluorescence Gel Scanning SDS_PAGE->Fluorescence_Scan Data_Analysis Data Analysis: Quantify Bands & Determine IC₅₀ Fluorescence_Scan->Data_Analysis

Figure 3: Experimental workflow for the competitive PBP binding assay using Bocillin-FL.

Table 2: Cefprozil MIC Ranges for Key Respiratory Pathogens

PathogenMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Breakpoint (µg/mL)
Streptococcus pneumoniae0.25-0.51-2≤2[7][8]
Haemophilus influenzae1-24-8≤8[7]
Moraxella catarrhalis0.5-11-2N/A

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Values can vary based on geographical location and time of study.

Conclusion and Future Perspectives

The mechanism of action of (2S,3'Z)-Cefprozil is a classic example of targeted antibiotic therapy, exploiting a fundamental and conserved pathway in bacterial physiology. Its efficacy is rooted in the precise molecular interactions between its β-lactam core and the active site of penicillin-binding proteins. A thorough understanding of this mechanism, supported by robust experimental methodologies such as MIC determination and PBP binding assays, is crucial for the continued development of new β-lactam antibiotics and for combating the growing threat of antimicrobial resistance. Future research should continue to explore the structure-activity relationships of novel cephalosporin derivatives and investigate strategies to overcome resistance mechanisms, such as β-lactamase production and PBP alterations.

References

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Ava-Cefprozil. (n.d.). Retrieved from [Link]

  • Rx Only Cefzil® (CEFPROZIL) Tablets 250 mg and 500 mg Cefzil® (CEFPROZIL) for Oral Suspension 125 mg/5 mL and 250 mg/5 mL. (n.d.). accessdata.fda.gov. Retrieved from [Link]

  • Choy, M. S., Peti, W., & Purseglove, S. (2024, November 19). Studying the molecular basis of antibiotic resistance by assessing penicillin interaction with PBP5 using fluorescence polarization. BMG Labtech. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Popa, M., Tătărăscu, M., Trandafir, A. M., Stănciuc, A. M., & Săndulovici, E. (2019). 4.3. Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. Bio-protocol, 9(23), e3457. [Link]

  • Zhao, G., Gay, F., & Lee, V. J. (1999). BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins. Antimicrobial Agents and Chemotherapy, 43(5), 1124–1128. [Link]

  • Kocaoglu, O., & Carlson, E. E. (2015). Penicillin-Binding Protein Imaging Probes. PMC, 10(1), 1-18. [Link]

  • Saelens, J., et al. (2023). Penicillin-binding protein redundancy in Bacillus subtilis enables growth during alkaline shock. bioRxiv. [Link]

  • Cefprozil. (2019, January 2). Johns Hopkins ABX Guide. Retrieved from [Link]

  • Kocaoglu, O., et al. (n.d.). β-Lactam Titration Assays to Evaluate Penicillin-Binding Protein Selectivity. ChemRxiv. Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]

  • Kwiecień, A., & Krzek, J. (2009). THE STABILITY OF CEFPROZIL IN ORAL SUSPENSION CEFZIL. Acta Poloniae Pharmaceutica, 66(4), 441-447. Retrieved from [Link]

  • Cefprozil: Uses, Side Effects & Dosage. (n.d.). Healio. Retrieved from [Link]

  • Cefprozil Monograph for Professionals. (2025, September 29). Drugs.com. Retrieved from [Link]

  • Lister, P. D., & Sanders, C. C. (2001). Pharmacodynamic Assessment of Cefprozil against Streptococcus pneumoniae: Implications for Breakpoint Determinations. Antimicrobial Agents and Chemotherapy, 45(10), 2873–2877. [Link]

  • What is the mechanism of Cefprozil? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

Sources

Exploratory

Architecting Efficacy: Synthesis, Isomeric Control, and Characterization of (2S,3'Z)-Cefprozil

Executive Summary Cefprozil is a second-generation, broad-spectrum cephalosporin that exhibits potent bactericidal activity by inhibiting peptidoglycan cross-linking in bacterial cell walls [[1]](). Structurally, the mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cefprozil is a second-generation, broad-spectrum cephalosporin that exhibits potent bactericidal activity by inhibiting peptidoglycan cross-linking in bacterial cell walls [[1]](). Structurally, the molecule features a unique propenyl side chain at the C-3 position, introducing geometric isomerism 2. The (Z)-isomer (cis-isomer) is the predominantly active antimicrobial agent, possessing a significantly higher binding affinity for penicillin-binding proteins (PBPs) compared to its (E)-isomer counterpart 1. Consequently, commercial synthesis must not only preserve the core (6R,7R) stereocenters and the (2R) side chain but also strictly control the Z/E ratio, as the United States Pharmacopeia (USP) mandates an E-isomer limit of 8–11% 3. This whitepaper deconstructs the commercial-scale synthesis, impurity suppression mechanisms, and advanced analytical characterization of (2S,3'Z)-Cefprozil.

Strategic Synthesis: Overcoming Steric and Impurity Hurdles

The commercial production of cefprozil relies on the condensation of 7-amino-3-(propen-1-yl)-3-cephem-4-carboxylic acid (7-APCA) with the mixed anhydride of a D-p-hydroxyphenylglycine derivative (Dane salt) 3. The Dane salt route is preferred over the amino acid chloride route due to superior commercial availability and better thermodynamic yields 3.

However, this pathway is historically compromised by a critical side reaction. During the formation of the mixed anhydride using ethyl chloroformate, the unprotected phenolic hydroxyl group of the Dane salt acts as a competing nucleophile. This aberrant nucleophilic attack generates ethoxycarbonylcefprozil (Impurity 9), which can accumulate to levels of 0.3–0.8%, far exceeding the ICH guidelines of ≤0.15% 4.

The Mechanistic Solution: To suppress this impurity, a dual-catalyst system is employed. While N-methyl morpholine (NMM) is required to drive the mixed anhydride formation, the strategic addition of methanesulfonic acid (MSA) fundamentally alters the reaction kinetics 3. MSA creates a highly localized acidic microenvironment that selectively protonates the reactive phenoxide intermediates. This shielding effect prevents the phenolic oxygen from attacking the ethyl chloroformate, driving the reaction exclusively toward the desired mixed anhydride and reducing the impurity to negligible levels (0.04–0.07%) [[4]]().

Synthesis Start 7-APCA (Z/E Isomer Mixture) Silylation Silylation (HMDS, TMSCl, Imidazole) Start->Silylation Protects reactive groups Condensation Condensation Reaction (Nucleophilic Acyl Substitution) Silylation->Condensation DaneSalt Dane Salt + Ethyl Chloroformate MixedAnhydride Mixed Anhydride Formation (Catalysts: NMM + MSA) DaneSalt->MixedAnhydride Activation MixedAnhydride->Condensation Impurity Ethoxycarbonylcefprozil (Suppressed Side Reaction) MixedAnhydride->Impurity MSA blocks phenolic attack DMF_Solvate Cefprozil DMF Solvate (Thermodynamic Purification) Condensation->DMF_Solvate Crystallization FinalAPI (2S,3'Z)-Cefprozil Monohydrate (Yield: 77%, Impurity < 0.07%) DMF_Solvate->FinalAPI Aqueous Desolvation

Caption: Cefprozil synthesis pathway highlighting MSA-catalyzed impurity suppression.

Self-Validating Protocol: Commercial-Scale Synthesis of Cefprozil Monohydrate

To ensure batch-to-batch reproducibility, the synthesis must operate as a self-validating system where each phase is gated by strict In-Process Controls (IPCs).

Step 1: Silylation of 7-APCA
  • Procedure: Suspend 7-APCA in methylene chloride. Sequentially add 1,1,3,3-hexamethylsilazane (HMDS), chlorotrimethylsilane (TMSCl), and a catalytic amount of imidazole. Reflux the mixture for 3–4 hours, then cool to 0–5 °C 5.

  • Causality: Silylation transiently protects the polar carboxylic acid and amino groups, drastically increasing the solubility of 7-APCA in organic solvents and preventing self-polymerization during acylation. Imidazole acts as a nucleophilic catalyst, accelerating silyl transfer.

  • IPC Validation: GC analysis must confirm >99% silylation of the starting material before proceeding.

Step 2: Mixed Anhydride Formation
  • Procedure: To the Dane salt, add ethyl chloroformate in the presence of NMM (2 mol%) and MSA (5 mol%) at sub-zero temperatures [[3]]().

  • Causality: As established, MSA acts as a kinetic modulator, preventing the formation of ethoxycarbonylcefprozil by protonating the competitive phenoxide nucleophile 3.

  • IPC Validation: HPLC monitoring to ensure ethoxycarbonyl impurity remains ≤0.10%.

Step 3: Condensation and DMF Solvate Isolation
  • Procedure: Condense the silylated 7-APCA with the mixed anhydride. Post-reaction, treat with activated carbon, filter, and add N,N-dimethylformamide (DMF). Adjust the pH to 5.0–5.5 using aqueous ammonia, seed with Cefprozil DMF solvate, and finalize pH to 6.4–6.5. Filter and wash with acetone 3.

  • Causality: Isolating the API as a DMF solvate is a powerful thermodynamic purification mechanism. The highly ordered crystal lattice of the solvate sterically excludes unreacted Dane salt and organic byproducts, acting as a solid-state filter 3.

Step 4: Aqueous Desolvation
  • Procedure: Suspend the DMF solvate in water at 30–35 °C for 1.5 hours. Cool the slurry to 0–5 °C, filter, wash with chilled water, and dry under vacuum at 40–45 °C until the water content reaches 4–5% (w/w) 3.

  • Causality: Water acts as an anti-solvent for the macroscopic API but serves as a potent hydrogen-bond donor at the molecular level. It aggressively permeates the solvate lattice, displacing the DMF molecules to yield the highly crystalline, thermodynamically stable monohydrate form 3.

Table 1: Impact of Catalytic Modulators on Impurity Formation
Catalyst SystemEthoxycarbonylcefprozil Impurity (%)API Yield (%)Mechanistic Observation
NMM (Control)0.50 – 1.25~65Unrestricted phenolic OH attack on ethyl chloroformate.
NMM + MOPS0.50 – 1.25~65Zwitterionic buffer fails to shield the nucleophilic oxygen.
NMM + MSA0.04 – 0.0777Strong organic acid protonates reactive intermediates, suppressing side reactions.

(Data synthesized from process optimization studies [[3]]())

Advanced Characterization: Resolving Z/E Isomers and Process Impurities

The structural integrity of Cefprozil—specifically the ratio of the active Z-isomer to the E-isomer, and the absence of process impurities—must be verified through orthogonal analytical techniques 6.

Chromatographic Resolution (RP-HPLC): Because the Z and E isomers are diastereomeric in the context of the chiral cephalosporin core, they can be resolved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Utilizing a polar end-capped column (e.g., Hypersil GOLD aQ) ensures that the basic amine groups do not cause peak tailing, allowing for baseline separation of the Z-isomer, E-isomer, and related substances like Impurity F and Impurity D 7.

Spectroscopic Elucidation: 1H NMR (400 MHz) is critical for confirming the geometric isomerism. The vinylic protons of the propenyl group exhibit distinct J-coupling constants depending on their cis (Z) or trans (E) relationship, allowing for absolute stereochemical assignment 3. Furthermore, ESI-MS confirms the mass of the final API (m/z = 390 [M + H]+) 3.

Analysis Sample Cefprozil API Batch (Monohydrate Matrix) HPLC RP-HPLC Separation (Hypersil GOLD aQ, pH 4.0) Sample->HPLC Isomer Resolution NMR 1H & 13C NMR Spectroscopy (Stereochemical Elucidation) Sample->NMR Propenyl J-coupling MS ESI-MS / LC-MS (Mass & Adduct Confirmation) Sample->MS m/z = 390 [M+H]+ Z_Isomer Z-Isomer Quantification (Target: ~90%) HPLC->Z_Isomer E_Isomer E-Isomer Quantification (USP Limit: 8-11%) HPLC->E_Isomer ImpurityF Process Impurities (e.g., Impurity F, D, 9) HPLC->ImpurityF

Caption: Multi-modal analytical workflow for Cefprozil isomer and impurity characterization.

Table 2: RP-HPLC System Suitability Parameters for Cefprozil Isomers
ParameterSpecificationAnalytical Rationale
Column Hypersil GOLD aQ (250 x 4.6 mm, 5 µm)Polar end-capped stationary phase prevents peak tailing of basic amine groups.
Mobile Phase Monobasic sodium phosphate (pH 4.0) / AcetonitrileAcidic pH maintains the cephalosporin core in an un-ionized, retentive state.
Resolution (Rs) > 1.4 (between Z-isomer and Impurity F)Ensures baseline separation of the active Z-isomer from structurally similar degradation products.
Detection UV at 220 nmCaptures the maximum absorbance of the conjugated β-lactam/propenyl chromophore.

(Methodology aligned with Ph. Eur. and USP monographs 7)

Conclusion

The synthesis of (2S,3'Z)-Cefprozil is a masterclass in kinetic and thermodynamic control. By leveraging methanesulfonic acid to suppress nucleophilic side reactions and utilizing a DMF solvate intermediate for solid-state purification, manufacturers can reliably achieve high yields of the active Z-isomer while strictly adhering to pharmacopeial limits for the E-isomer and process impurities. Rigorous RP-HPLC and spectroscopic characterization serve as the final validating mechanisms, ensuring the clinical efficacy and safety of the final API.

References

  • Rai, B.P., et al. "Commercial Synthesis of Cefprozil: Development and Control of Process Impurity." Organic Process Research & Development, ACS Publications. 4

  • Rai, B.P., et al. "Commercial Synthesis of Cefprozil: Development and Control of Process Impurity - ACS Publications." ACS.org.3

  • Rai, B.P., et al. "Commercial Synthesis of Cefprozil: Development and Control of Process Impurity (Experimental Section)." ACS.org. 5

  • Reddy, P.R.M., et al. "A Validated Stability Indicating LC Method for Cefprozil." Asian Journal of Research in Chemistry. 2

  • PubChem. "Cefprozil, (Z)- | C18H21N3O6S | CID 9887643." National Institutes of Health (NIH). 1

  • Daicel Pharma Standards. "Cefprozil Impurities Manufacturers & Suppliers." Daicelpharmastandards.com. 6

  • Thermo Fisher Scientific. "Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography with UV Detection." Thermofisher.com. 7

Sources

Foundational

Pharmacokinetics and oral bioavailability of (2S,3'Z)-Cefprozil in preclinical models

Pharmacokinetics and Oral Bioavailability of (2S,3'Z)-Cefprozil in Preclinical Models: A Comprehensive Technical Guide Isomeric Rationale and Physicochemical Dynamics Cefprozil is a second-generation, semi-synthetic ceph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetics and Oral Bioavailability of (2S,3'Z)-Cefprozil in Preclinical Models: A Comprehensive Technical Guide

Isomeric Rationale and Physicochemical Dynamics

Cefprozil is a second-generation, semi-synthetic cephalosporin antibiotic characterized by a broad spectrum of activity against both Gram-positive and Gram-negative pathogens[1]. Synthetically, it is produced as an isomeric mixture containing the cis and trans diastereomers in an approximate 9:1 ratio[1].

From a drug development and pharmacokinetic (PK) modeling perspective, isolating the behavior of the (2S,3'Z) isomer (cis-cefprozil) is paramount. While both isomers exhibit comparable minimum inhibitory concentrations (MICs) against Gram-positive bacteria, the cis-isomer is 8 to 9 times more potent against resistant Gram-negative strains than its trans counterpart[1]. Consequently, preclinical bioanalytical assays and in vivo models must be explicitly tuned to quantify cis-cefprozil to accurately predict therapeutic efficacy and scale human dosing regimens.

Preclinical Pharmacokinetic Profiling: Cross-Species Translation

A core challenge in antibiotic drug development is achieving high systemic exposure via oral administration. Unlike many small molecules that rely on passive lipid diffusion, cis-cefprozil leverages active transport mechanisms. It is a substrate for the intestinal dipeptide transporters (PEPT1 and PEPT2), which facilitates rapid and extensive absorption across the gastrointestinal epithelium[2].

In human subjects, this active transport yields an exceptional oral bioavailability of 90% to 95%[1]. However, when scaling from preclinical models, species-specific physiological differences in transporter expression and renal clearance rates must be accounted for. In the beagle dog model—a standard for preclinical PK screening—the absolute bioavailability of cis-cefprozil is slightly lower but still robust, ranging from 67.1% to 79.1%[3].

Once in systemic circulation, cis-cefprozil exhibits low plasma protein binding (35–45%), ensuring a high fraction of unbound, therapeutically active drug[1]. Elimination is primarily driven by the kidneys via both glomerular filtration and active tubular secretion, with unchanged drug accounting for approximately 60% of the total body clearance in dogs[3].

Table 1: Comparative Pharmacokinetic Parameters of cis-Cefprozil

Pharmacokinetic Parameter Human (Normal Renal Function) Beagle Dog Model
Dose Administered 500 mg - 1000 mg (PO) 125 mg (PO / IV Crossover)

| Peak Plasma Concentration ( Cmax​ ) | 12.3 – 18.0 µg/mL | 17.6 – 26.6 µg/mL | | Time to Peak ( Tmax​ ) | 1.0 – 2.0 hours | ~1.0 hour | | Elimination Half-Life ( t1/2​ ) | 1.0 – 1.4 hours | ~1.17 hours (70 minutes) | | Absolute Bioavailability ( F% ) | 90% – 95% | 67.1% – 79.1% | | Renal Clearance Contribution | ~1.78 - 2.53 mL/min/kg | ~60% of total body clearance |

Data synthesized from foundational human clinical trials[1],[4] and preclinical canine models[3].

PK_Pathway PO Oral Administration (cis-Cefprozil) GI GI Tract Absorption (PEPT1 Dipeptide Transporter) PO->GI Sys Systemic Circulation (Plasma Protein Binding: 35-45%) GI->Sys High Bioavailability Renal Renal Excretion (Glomerular Filtration & Secretion) Sys->Renal t1/2 ~70 min (Dog) Urine Urine (~60% Unchanged Drug) Renal->Urine

Fig 1: Mechanistic pathway of cis-cefprozil oral absorption and renal elimination.

Bioanalytical Methodology: Self-Validating LC-MS/MS Protocol

Historically, high-performance liquid chromatography with ultraviolet detection (HPLC-UV) was utilized for cefprozil quantification[4]. However, UV detection lacks the sensitivity required for terminal elimination phase tracking. Modern preclinical studies demand Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5].

Causality in Method Design: To create a self-validating assay, the choice of Internal Standard (IS) is critical. Earlier methods utilized structural analogs like cephalexin; however, cephalosporins are prone to instability during extraction[5]. By utilizing a stable isotope-labeled IS (Cefprozil-D4), the assay inherently corrects for matrix-induced ion suppression and extraction losses, as the deuterated compound perfectly mimics the physicochemical behavior of the target analyte[5].

Step-by-Step LC-MS/MS Plasma Extraction Protocol
  • Matrix Preparation & Spiking: Aliquot 50 µL of preclinical plasma into a 96-well plate. Spike with 10 µL of Cefprozil-D4 working solution. Rationale: Early IS introduction ensures all subsequent volumetric or degradative losses are proportionally normalized.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile containing 0.5% Formic Acid. Rationale: Acetonitrile rapidly denatures plasma proteins, while the acidic environment stabilizes the β -lactam ring of cefprozil, preventing spontaneous hydrolysis.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a reverse-phase C18 column (e.g., 5 µm, 4.6 × 150 mm). Utilize a mobile phase gradient of water/acetonitrile with 0.5% formic acid. Rationale: The gradient elutes the highly polar cis-cefprozil efficiently, achieving baseline separation from the trans-isomer within a rapid 4-minute runtime[5].

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the transitions m/z 391.2 114.0 for cis-cefprozil and m/z 395.0 114.5 for Cefprozil-D4[5].

  • System Suitability & Validation: Before analyzing in vivo samples, inject a calibration curve (0.025–15 µg/mL) and Quality Control (QC) samples. The assay is validated only if the intra- and inter-assay precision (RSD) remains <15% [5].

LCMS_Workflow A Plasma Sample Collection (Preclinical Models) B Protein Precipitation (Acetonitrile + Formic Acid) A->B C Addition of Internal Standard (Cefprozil-D4) B->C D Centrifugation & Supernatant Transfer C->D E HPLC Separation (Reverse-Phase C18 Column) D->E F MS/MS Detection (Positive Ion Mode) MRM: m/z 391.2 -> 114.0 E->F G Data Analysis & PK Modeling F->G

Fig 2: Step-by-step LC-MS/MS bioanalytical workflow for cis-cefprozil quantification in plasma.

In Vivo Experimental Protocol: Absolute Bioavailability in Beagle Dogs

To rigorously determine the absolute bioavailability ( F ) of cis-cefprozil, a two-way crossover study design must be employed[3].

Causality in Study Design: A crossover design uses the same animal for both the Intravenous (IV) and Oral (PO) phases, separated by a washout period. This eliminates inter-subject anatomical and metabolic variability, ensuring that differences in the Area Under the Curve (AUC) are solely a function of gastrointestinal absorption and first-pass metabolism.

Step-by-Step In Vivo Protocol
  • Subject Selection & Fasting: Select healthy, adult beagle dogs. Fast the subjects for 12 hours prior to dosing to eliminate food-drug interactions that could alter gastric emptying or PEPT1 transporter saturation. Water remains available ad libitum.

  • Phase 1 Dosing (e.g., Oral Administration): Administer a precise 125-mg dose of cefprozil as an oral aqueous solution via gastric gavage[3]. Flush the gavage tube with 10 mL of sterile water to ensure complete dose delivery.

  • Serial Blood Sampling: Collect 2 mL venous blood samples via an indwelling cephalic catheter into K2-EDTA tubes at 0 (pre-dose), 15, 30, 45, 60, 90, 120, 240, 360, and 480 minutes post-dose. Rationale: High-frequency sampling in the first hour accurately captures the rapid Tmax​ (~60 mins) characteristic of dipeptide transporter absorption[3].

  • Washout Period: Implement a minimum 7-day washout period. Given the short half-life (~70 minutes), 7 days exceeds the required 5 half-lives, ensuring complete drug clearance before Phase 2[3].

  • Phase 2 Dosing (Intravenous Infusion): Administer the identical 125-mg dose as a 15-minute constant-rate IV infusion[3]. Repeat the exact serial blood sampling schedule.

  • Pharmacokinetic Analysis: Calculate the absolute bioavailability using non-compartmental analysis via the formula:

    F%=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100

    Note: Because the doses are identical in this protocol, the equation simplifies to (AUCPO​/AUCIV​)×100 .

References

  • Cefprozil: Uses, Side Effects & Dosage Healio
  • Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma N
  • Pharmacokinetics of cefprozil in healthy subjects and patients with renal impairment N
  • Clinical Pharmacokinetics of Oral Cephalosporins Karger Publishers
  • Absolute bioavailability of cefprozil after oral administration in beagles ASM Journals (Antimicrobial Agents and Chemotherapy)

Sources

Exploratory

In Vitro Antibacterial Spectrum and Pharmacodynamics of (2S,3'Z)-Cefprozil: A Comprehensive Technical Guide

Executive Summary Cefprozil is a semisynthetic, second-generation oral cephalosporin characterized by a broad spectrum of antibacterial activity. Chemically, it exists as an isomeric mixture of cis (Z) and trans (E) isom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cefprozil is a semisynthetic, second-generation oral cephalosporin characterized by a broad spectrum of antibacterial activity. Chemically, it exists as an isomeric mixture of cis (Z) and trans (E) isomers in an approximate 9:1 ratio. The (2S,3'Z)-Cefprozil isomer (the cis-isomer) is the primary pharmacologically active component. This whitepaper provides an in-depth analysis of the in vitro antibacterial spectrum of (2S,3'Z)-Cefprozil, exploring its structural biology, mechanism of action, comparative efficacy against Gram-positive and Gram-negative pathogens, and the standardized experimental protocols required for its in vitro validation.

Structural Biology and Stereospecificity

Cefprozil contains a p-hydroxyphenyl group at position 7 of the cephalosporin nucleus and a 1-propenyl group at position 3. The stereochemistry of the 1-propenyl group dictates the drug's efficacy. The (2S,3'Z) configuration designates the cis-isomer (formerly known as BMY-28100), while the trans-isomer is the E-isomer (BMY-28167)[1].

Causality of Stereospecific Efficacy: While both isomers exhibit comparable baseline activity against Gram-positive bacteria, the (2S,3'Z)-isomer is 6 to 9 times more active against Gram-negative bacteria than the E-isomer[2]. This differential potency is driven by steric dynamics: the cis configuration allows for optimal spatial alignment, facilitating superior penetration through the outer membrane porins of Gram-negative bacteria and enabling higher-affinity binding to their specific Penicillin-Binding Proteins (PBPs)[3].

Mechanism of Action

Like all β-lactam antibiotics, (2S,3'Z)-Cefprozil exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It acts as a structural analog of the terminal D-alanyl-D-alanine of the peptidoglycan precursor. By covalently binding to PBPs (transpeptidases), it halts the cross-linking of peptidoglycan chains. This structural destabilization triggers the activation of endogenous autolysins, culminating in osmotic rupture and cell death[4].

MOA A (2S,3'Z)-Cefprozil (Active cis-isomer) B Porin Penetration (Gram-negative) or Cell Wall Diffusion A->B C Covalent Binding to Penicillin-Binding Proteins (PBPs) B->C D Inhibition of Peptidoglycan Cross-linking C->D E Activation of Bacterial Autolysins D->E F Osmotic Lysis & Bactericidal Effect E->F

Figure 1: Mechanistic pathway of (2S,3'Z)-Cefprozil culminating in bacterial cell lysis.

In Vitro Antibacterial Spectrum

The in vitro activity of (2S,3'Z)-Cefprozil is typically evaluated using the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Gram-Positive Pathogens

(2S,3'Z)-Cefprozil demonstrates potent activity against a wide array of Gram-positive aerobic bacteria. It is highly active against Streptococcus pyogenes (Group A strep), Streptococcus agalactiae (Group B strep), and penicillin-susceptible Streptococcus pneumoniae[5],[6]. It also maintains stability against penicillinase-producing strains of Staphylococcus aureus (MSSA)[7]. However, it lacks activity against methicillin-resistant S. aureus (MRSA) and exhibits marginal to no activity against Enterococcus faecium due to the low affinity of their modified PBPs (e.g., PBP2a in MRSA)[8].

Table 1: In Vitro Activity against Key Gram-Positive Pathogens

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Profile
Streptococcus pneumoniae (Pen-S)0.250.5Highly Susceptible
Streptococcus pyogenes≤0.060.12Highly Susceptible
Staphylococcus aureus (MSSA)1.02.0Susceptible
Staphylococcus aureus (MRSA)>32>32Resistant
Enterococcus faecalis1632Marginally Susceptible
Gram-Negative Pathogens

The cis-isomer's enhanced porin penetration grants it a robust Gram-negative spectrum. It is highly effective against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis, including β-lactamase-producing strains[5],[6]. Among the Enterobacteriaceae, it is active against Escherichia coli, Proteus mirabilis, and Klebsiella pneumoniae[9].

Limitation Note: (2S,3'Z)-Cefprozil is inactive against Pseudomonas aeruginosa, Acinetobacter species, and Enterobacteriaceae that hyper-produce AmpC β-lactamases (e.g., Enterobacter spp., Serratia marcescens, Citrobacter freundii)[7].

Table 2: In Vitro Activity against Key Gram-Negative Pathogens

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Profile
Haemophilus influenzae (β-lactamase -)1.02.0Susceptible
Haemophilus influenzae (β-lactamase +)2.04.0Susceptible
Moraxella catarrhalis0.51.0Susceptible
Escherichia coli2.08.0Susceptible
Klebsiella pneumoniae2.08.0Susceptible
Pseudomonas aeruginosa>32>32Resistant
Anaerobic Bacteria

(2S,3'Z)-Cefprozil exhibits moderate activity against certain Gram-positive anaerobes, including Clostridium species (with some activity against C. difficile), Peptostreptococcus, and Propionibacterium acnes[5],[8]. It is generally inactive against the Bacteroides fragilis group[7].

Experimental Protocol: Self-Validating In Vitro Susceptibility Testing

To ensure trustworthiness and reproducibility, the in vitro activity of (2S,3'Z)-Cefprozil must be determined using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method. The following protocol incorporates a self-validating Quality Control (QC) loop to guarantee experimental integrity.

Reagents and Media Selection
  • Standard Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious organisms (E. coli, S. aureus).

  • Fastidious Media (Causality):

    • For S. pneumoniae: CAMHB supplemented with 2-5% lysed horse blood. Reasoning: Pneumococci lack endogenous catalase; lysed blood provides catalase to neutralize toxic hydrogen peroxide produced during growth, alongside essential nutrients[10].

    • For H. influenzae: Haemophilus Test Medium (HTM). Reasoning:H. influenzae requires Factor X (hemin) and Factor V (NAD) for the electron transport chain and metabolic function, which are supplied by HTM[11].

Step-by-Step Methodology
  • Drug Preparation: Dissolve reference standard (2S,3'Z)-Cefprozil powder in sterile phosphate buffer (pH 6.0) to create a stock solution of 1,024 µg/mL.

  • Serial Dilution: Perform two-fold serial dilutions in the appropriate broth to achieve a final testing range of 0.015 µg/mL to 64 µg/mL in 96-well microtiter plates.

  • Inoculum Preparation: Suspend isolated colonies from an 18-24 hour agar plate in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute the suspension in broth to yield a final well concentration of 5×105 CFU/mL.

  • Inoculation: Dispense 50 µL of the standardized inoculum into each well containing 50 µL of the diluted drug.

  • Incubation: Incubate plates at 35°C for 18-24 hours. Non-fastidious organisms are incubated in ambient air; fastidious organisms (S. pneumoniae, H. influenzae) require a 5% CO₂ atmosphere to maintain optimal pH and simulate physiological conditions[10].

  • QC Validation (Critical Step): Concurrently run QC strains (E. coli ATCC 25922, S. aureus ATCC 29213, H. influenzae ATCC 49247). The assay is only valid if the MICs for these strains fall within the CLSI-defined acceptable ranges[11].

MIC_Workflow Step1 1. Prepare (2S,3'Z)-Cefprozil Stock Solution (1024 µg/mL) Step2 2. Two-fold Serial Dilution in Specific Media (CAMHB/HTM) Step1->Step2 Step4 4. Inoculate Microtiter Plates (Final: 5 x 10^5 CFU/mL) Step2->Step4 Step3 3. Prepare Bacterial Inoculum (0.5 McFarland Standard) Step3->Step4 Step5 5. Incubation (35°C, 18-24h) Ambient or 5% CO2 Step4->Step5 Step6 6. Determine MIC (Lowest concentration with no visible growth) Step5->Step6 QC Self-Validation: QC Strains (e.g., E. coli ATCC 25922) QC->Step6 Validates

Figure 2: Standardized Broth Microdilution Workflow with integrated QC validation.

Conclusion

The (2S,3'Z) stereoisomer of Cefprozil is the critical driver of its broad-spectrum antibacterial efficacy. By optimizing steric alignment for porin penetration, the cis-isomer achieves potent activity against Gram-negative pathogens while maintaining the robust Gram-positive coverage characteristic of cephalosporins. Understanding these structural nuances and employing rigorous, self-validating in vitro testing protocols are essential for drug development professionals optimizing β-lactam therapies.

References

  • Healio. Cefprozil: Uses, Side Effects & Dosage. Retrieved from: [Link]

  • NCATS Inxight Drugs. CEFPROZIL, (E)-. Retrieved from: [Link]

  • Health Canada (HRES). PrSPC-Cefprozil - PRODUCT MONOGRAPH. Retrieved from: [Link]

  • Clinical Infectious Diseases | Oxford Academic. Review of the In Vitro Antibacterial Activity of Cefprozil, A New Oral Cephalosporin. Retrieved from: [Link]

  • ResearchGate. Cefprozil : A Review. Retrieved from:[Link]

  • ASM Journals. Effects of Various Test Media on the Activities of 21 Antimicrobial Agents against Haemophilus influenzae. Retrieved from: [Link]

  • ASM Journals. Antibacterial activities of cefprozil compared with those of 13 oral cephems and 3 macrolides. Retrieved from:[Link]

Sources

Foundational

Discovery and developmental history of (2S,3'Z)-Cefprozil as a second-generation cephalosporin

Executive Summary Cefprozil, originally designated as the developmental compound BMY-28100, is a second-generation, broad-spectrum oral cephalosporin antibiotic[1]. Discovered by Bristol-Myers Squibb in 1983 and receivin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cefprozil, originally designated as the developmental compound BMY-28100, is a second-generation, broad-spectrum oral cephalosporin antibiotic[1]. Discovered by Bristol-Myers Squibb in 1983 and receiving FDA approval in 1992 under the trade name Cefzil, it represents a critical milestone in the evolution of β-lactam antibiotics[2],[3]. Unlike many of its predecessors, cefprozil is formulated as a specific geometric isomeric mixture, predominantly consisting of the active (Z)-isomer (~90%) with a minor fraction of the (E)-isomer (~10%)[2],[4]. This whitepaper provides an in-depth technical analysis of the structural biology, chemical synthesis, and pharmacological validation of (2S,3'Z)-cefprozil, offering a comprehensive guide for researchers and drug development professionals.

Historical Context and Discovery (BMY-28100)

The discovery of cephalosporins dates back to 1945 when Giuseppe Brotzu isolated Cephalosporium acremonium, yielding compounds that inhibited both Gram-positive and Gram-negative bacteria[5],[6]. As bacterial resistance to first-generation cephalosporins (e.g., cephalexin, cefazolin) began to rise, the pharmaceutical industry shifted focus toward developing molecules with enhanced stability against β-lactamases and broader Gram-negative coverage[7],[6].

During the early 1980s, researchers at Bristol-Myers Squibb initiated a discovery program aimed at synthesizing an oral cephalosporin with an extended serum half-life and superior activity against respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae[1],[6]. This led to the synthesis of BMY-28100 (cefprozil). The structural innovation involved the incorporation of a propenyl side chain at the C-3 position of the cephem nucleus and a p-hydroxyphenylglycine side chain at the C-7 position[8]. The clinical success of cefprozil validated the strategy of utilizing specific geometric isomers to optimize antimicrobial pharmacodynamics[8].

Structural Biology and Mechanism of Action

Cefprozil exerts its bactericidal effect by targeting and inhibiting Penicillin-Binding Proteins (PBPs) located within the bacterial cytoplasmic membrane[9],[10]. PBPs are essential transpeptidase enzymes responsible for cross-linking the pentaglycine bridge with the fourth residue of the pentapeptide during peptidoglycan synthesis[9].

The (Z)-isomer (cis-isomer) of cefprozil is significantly more active than the (E)-isomer (trans-isomer) due to its optimal spatial conformation, which allows for higher affinity binding to the PBP active site[11],[4]. By permanently acylating the serine residue in the PBP active site, cefprozil halts cell wall assembly. This structural arrest triggers the activation of autolytic enzymes (autolysins), ultimately leading to bacterial cell lysis and death[3],[9].

MOA A Cefprozil (Z-Isomer) B Penicillin-Binding Proteins (PBPs) A->B Binds to active site C Transpeptidation Inhibition B->C Acylates serine residue D Peptidoglycan Assembly Arrest C->D E Bacterial Cell Lysis D->E Autolysin activation

Diagram 1: Mechanism of Action of (2S,3'Z)-Cefprozil via PBP inhibition.

Chemical Synthesis and Isomeric Control

The commercial synthesis of cefprozil requires stringent control over the Z/E isomeric ratio and the minimization of process impurities to meet ICH guidelines (impurities must be <0.15%)[8]. The synthesis relies on the condensation of 7-amino-3-(propen-1-yl)-3-cephem-4-carboxylic acid (7-APCA) with a specific acyl donor[8].

Historically, two primary routes were evaluated: the amino acid chloride route and the Dane salt route. The Dane salt route was ultimately selected for commercial production due to the commercial availability of the starting materials, superior yield, and the inherent instability of the acid chloride intermediate[8].

To control the formation of the process impurity ethoxycarbonylcefprozil, catalytic amounts of methanesulfonic acid (MSA) and N-methyl morpholine (NMM) are utilized during the formation of the mixed anhydride[8].

Synthesis N1 Dane Salt (6) N2 Ethyl Chloroformate + NMM + MSA N1->N2 N3 Mixed Anhydride (7) N2->N3 Catalyzed by MSA N7 Condensation Reaction N3->N7 N4 7-APCA (4) [Z/E controlled] N5 Silylation N4->N5 N6 Silylated 7-APCA (5) N5->N6 N6->N7 N8 Cefprozil DMF Solvate N7->N8 N9 Desolvation in Water N8->N9 N10 Cefprozil Monohydrate (~90% Z-isomer) N9->N10 Yield: ~77%

Diagram 2: Commercial Synthesis Workflow of Cefprozil via the Dane Salt Route.

Experimental Methodologies

Protocol 1: Commercial Synthesis of Cefprozil via Mixed Anhydride Route

Causality Note: The addition of 5 mol % MSA is critical in this protocol. Without MSA, the reaction between the Dane salt and ethyl chloroformate leads to elevated levels of the ethoxycarbonylcefprozil impurity, causing the final API to fail pharmacopeial purity standards[8].

  • Mixed Anhydride Formation: Add methanesulfonic acid (MSA, 5 mol %) and N-methyl morpholine (NMM, 2 mol %) to Dane salt (6)[8].

  • Activation: Treat the mixture with ethyl chloroformate at 0–5 °C to form the mixed anhydride (7)[8].

  • Silylation: In a separate vessel, silylate 7-APCA (4) to protect reactive functional groups, forming silylated 7-APCA (5)[8]. Note: The starting 7-APCA must be pre-enriched to contain no more than 8–11% of the E-isomer to ensure the final product meets USP specifications[8].

  • Condensation: Combine the mixed anhydride (7) and silylated 7-APCA (5) under controlled temperatures to initiate the condensation reaction[8].

  • Isolation: Precipitate the product as a Dimethylformamide (DMF) solvate by adjusting the pH to 6.4–6.5 using aqueous ammonia[8]. Filter and wash with DMF and acetone[8].

  • Desolvation: Regenerate cefprozil as a monohydrate by desolvating the DMF solvate in chilled water. Dry under vacuum at 40–45 °C until the water content reaches 4–5% (w/w)[8].

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

Causality Note: Cefprozil exhibits a significant diminution of antimicrobial activity at pH 5.0 and at high bacterial inoculums (>10^7 cfu/mL)[12]. Therefore, buffering the testing medium and strictly standardizing the inoculum size is a self-validating step to prevent false-resistance reporting.

  • Inoculum Preparation: Isolate clinical strains (e.g., S. pneumoniae, H. influenzae) and suspend in sterile saline to match a 0.5 McFarland standard (~1.5 × 10^8 cfu/mL). Dilute to achieve a final well concentration of 5 × 10^5 cfu/mL[12].

  • Media Preparation: Prepare cation-adjusted Mueller-Hinton broth. Ensure the pH is strictly calibrated to 7.2–7.4[12].

  • Serial Dilution: Dispense cefprozil analytical standard (accounting for the ~90:10 Z/E ratio) into 96-well microtiter plates, performing two-fold serial dilutions[2],[12].

  • Incubation & Reading: Inoculate the wells and incubate at 35 °C for 16–20 hours in ambient air (or 5% CO2 for fastidious organisms). The MIC is recorded as the lowest concentration of cefprozil that completely inhibits visible bacterial growth[12].

Antimicrobial Spectrum and Pharmacokinetics

Cefprozil was engineered to provide a robust pharmacokinetic profile suitable for once- or twice-daily oral dosing[1]. It demonstrates excellent bioavailability and a highly effective spectrum against common respiratory and middle ear pathogens[2],[12].

Table 1: Pharmacokinetic Profile of Cefprozil [2],[12]

Pharmacokinetic ParameterValueClinical Implication
Oral Bioavailability ~95%Highly efficient systemic absorption; unaffected by food intake.
Protein Binding 36%High free-drug concentration in serum, maximizing tissue penetration.
Elimination Half-life ~1.3 hoursSupports convenient 12-hour or 24-hour dosing intervals.
Primary Excretion 65% Urinary RecoveryHighly effective for urinary tract infections; requires renal dose adjustment.

Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) Against Middle Ear Pathogens [12]

PathogenCefprozil (BMY-28100)LoracarbefCefaclor
Streptococcus pneumoniae1 - 24 - 81 - 2
Haemophilus influenzae8 - 168 - 168 - 16
Moraxella catarrhalis1 - 84 - 324 - 32

Data indicates that cefprozil is up to four-fold more active against S. pneumoniae and M. catarrhalis compared to loracarbef, validating its clinical utility in treating otitis media and pharyngitis[12].

Conclusion

The discovery and development of (2S,3'Z)-cefprozil (BMY-28100) by Bristol-Myers Squibb represents a masterclass in rational drug design and synthetic chemical control[3],[8]. By isolating and optimizing the highly active (Z)-isomer and engineering a scalable synthesis route via the Dane salt method, researchers successfully delivered a second-generation cephalosporin with high oral bioavailability, potent PBP-binding affinity, and a superior antimicrobial spectrum against Gram-positive and Gram-negative respiratory pathogens[9],[8],[12].

References

  • Cefprozil - Wikipedia. Wikipedia. Available at:[Link]

  • Cefprozil manufacturers - The only CTD dossier pipeline intelligence and sourcing platform. Pipelinepharma. Available at: [Link]

  • Commercial Synthesis of Cefprozil: Development and Control of Process Impurity. ResearchGate. Available at:[Link]

  • Comparative efficacy and safety of cefprozil (BMY-28100) and cefaclor in the treatment of acute group A beta-hemolytic streptococcal pharyngitis. PubMed. Available at:[Link]

  • Cefprozil, (Z)- | C18H21N3O6S | CID 9887643. PubChem. Available at:[Link]

  • CEFPROZIL, (E)-. Inxight Drugs. Available at:[Link]

  • Commercial Synthesis of Cefprozil: Development and Control of Process Impurity. ACS Publications. Available at:[Link]

  • In-vitro activity of cefprozil (BMY 28100) and loracarbef (LY 163892) against pathogens obtained from middle ear fluid. Oxford Academic. Available at:[Link]

  • Cephalosporins for Infections in Cystic Fibrosis. Cystic Fibrosis News Today. Available at:[Link]

  • Cephalosporin - Wikipedia. Wikipedia. Available at: [Link]

  • Cephalosporins as key lead generation beta-lactam antibiotics. NIH. Available at:[Link]

Sources

Exploratory

Technical Whitepaper: Structural Dynamics and Analytical Characterization of (2S,3'Z)-Cefprozil

Executive Summary Cefprozil is a broad-spectrum, semi-synthetic second-generation cephalosporin widely utilized for the treatment of respiratory and skin infections[1]. While the active pharmaceutical ingredient (API) re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cefprozil is a broad-spectrum, semi-synthetic second-generation cephalosporin widely utilized for the treatment of respiratory and skin infections[1]. While the active pharmaceutical ingredient (API) relies on a highly specific stereochemical configuration to exert its bactericidal effects, synthetic processes and environmental stressors can induce chiral inversion, generating the (2S,3'Z)-Cefprozil diastereomer. Known pharmacopeially as the Cefprozil L-epimer, this impurity lacks antimicrobial efficacy. This whitepaper provides an in-depth technical analysis of the structural formula, physicochemical properties, epimerization causality, and a self-validating analytical protocol for the isolation and quantification of this critical quality attribute (CQA).

Molecular Architecture and Stereochemistry

The pharmacological efficacy of Cefprozil is intrinsically tied to its three-dimensional architecture. The standard API is the (2R, 3'Z) isomer, featuring a 5-thia-1-azabicyclo[4.2.0]oct-2-ene core[1].

  • Core Stereocenters: The cephem nucleus maintains a (6R, 7R) configuration, which is universally conserved across active beta-lactam antibiotics to ensure successful binding to Penicillin-Binding Proteins (PBPs) in the bacterial cell wall[1].

  • C-3 Position: The molecule features a prop-1-enyl group at the C-3 position. The active API is predominantly the (Z)-isomer (cis-geometry)[1].

  • C-7 Side Chain: The C-7 position is acylated with a 2-amino-2-(4-hydroxyphenyl)acetamido group. In the active API, this chiral center is in the (2R) configuration, derived from D-p-hydroxyphenylglycine[2].

In contrast, (2S,3'Z)-Cefprozil is the L-epimer. The stereocenter at the C-2' position of the side chain is inverted to the (S) configuration. This subtle geometric shift causes severe steric hindrance when the molecule attempts to dock into the transpeptidase active site of bacteria, rendering the L-epimer microbiologically inactive.

Physicochemical Properties

The quantitative structural data for the L-epimer impurity is summarized below for comparative analytical reference.

PropertyValue
IUPAC Name (6R,7R)-7-[(S)-2-amino-2-(4-hydroxyphenyl)acetamido]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS Registry Number 110764-35-7
Molecular Formula C18​H19​N3​O5​S
Molecular Weight 389.43 g/mol (Anhydrous)
Stereochemical Designation L-Epimer, Z-Isomer
Pharmacopeial Status USP / EP Reference Standard Impurity

Chemical Reactivity and Epimerization Dynamics

Understanding the formation of (2S,3'Z)-Cefprozil requires analyzing the causality of its chemical environment. During the enzymatic synthesis of Cefprozil (often utilizing penicillin G acylase and D-p-hydroxyphenylglycine derivatives)[2], or during prolonged storage in aqueous suspensions, the API is highly susceptible to epimerization.

Mechanistic Causality: The alpha-proton at the C-2' position of the side chain is highly labile. It is flanked by an electron-withdrawing carbonyl group and a phenolic ring, which stabilize the conjugate base. Under weakly acidic or basic conditions, this proton can be abstracted, forming a planar, achiral enolate intermediate[3]. When reprotonation occurs from the opposite stereochemical face, the (2R) center inverts to the (2S) L-epimer.

StereochemistryLogic API Cefprozil API (2R, 3'Z)-Isomer Active Antimicrobial Enolate Planar Enolate Intermediate (Achiral at C-2') API->Enolate Deprotonation (Basic/Acidic pH) Enolate->API Reprotonation (Retention) Epimer (2S, 3'Z)-Cefprozil L-Epimer Impurity Inactive Enolate->Epimer Reprotonation (Stereochemical Inversion) Epimer->Enolate Reversible

Fig 1: Base/Acid-catalyzed epimerization pathway of Cefprozil via an enolate intermediate.

Experimental Protocol: Isolation and Analytical Characterization

To accurately quantify the (2S,3'Z)-Cefprozil impurity without artificially generating it during the assay, the analytical protocol must be a self-validating system. The following HPLC-MS/MS methodology ensures high-fidelity characterization.

Step 1: Sample Preparation and Matrix Stabilization
  • Action: Dissolve the Cefprozil sample in a 0.05 M ammonium phosphate buffer adjusted strictly to pH 4.0, maintaining the solution at 4°C.

  • Causality: Epimerization kinetics are highly pH- and temperature-dependent[3]. Alkaline or highly acidic diluents will cause in situ enolization of the API inside the sample vial, leading to a false-positive overestimation of the L-epimer. Maintaining pH 4.0 at 4°C acts as a kinetic trap, halting chiral inversion.

Step 2: System Suitability Test (SST) - The Self-Validation Gate
  • Action: Inject a resolution mixture containing 1.0 mg/mL of Cefprozil API and 0.05 mg/mL of USP Cefprozil L-Epimer Reference Standard (CAS 110764-35-7).

  • Self-Validation Check: Calculate the chromatographic resolution ( Rs​ ) between the L-epimer (which elutes first) and the D-epimer[3]. If Rs​<1.5 , the system is deemed invalid, and the mobile phase organic modifier ratio must be adjusted. The protocol cannot proceed to sample analysis until baseline separation is mathematically proven.

Step 3: Chromatographic Separation
  • Action: Utilize a C18 reverse-phase column (150 x 4.6 mm, 3 µm) with an isocratic mobile phase of Methanol:0.01M Tetrabutylammonium hydrogen sulfate (TBAHS) buffer (pH 4.0)[3].

  • Causality: The L-epimer has a slightly different hydrodynamic radius and dipole moment compared to the D-epimer. The ion-pairing agent (TBAHS) enhances the retention of the polar amino acid side chain, amplifying these subtle stereochemical differences and allowing the L-epimer to elute prior to the main API peak[3].

Step 4: Mass Spectrometry (ESI-MS/MS) Confirmation
  • Action: Divert the eluent to an electrospray ionization mass spectrometer operating in positive ion mode. Monitor the precursor ion at m/z 390 [M+H]+ [1].

  • Causality: While the D- and L-epimers are isobaric and share the same primary fragments (e.g., cleavage of the beta-lactam ring), MS confirmation ensures that the peak identified by UV (254 nm) is indeed a Cefprozil isomer and not a co-eluting degradation product like a hydrolyzed lactone.

AnalyticalProtocol Prep Sample Prep Buffer pH 4.0 at 4°C SST System Suitability (SST) Inject USP L-Epimer Std Prep->SST Decision Is Rs ≥ 1.5? SST->Decision HPLC HPLC-MS/MS Analysis Isocratic Elution Decision->HPLC Yes (Validated) Abort Abort & Recalibrate Mobile Phase Decision->Abort No (Invalid) Validate Data Validation Impurity Limit < 0.5% HPLC->Validate

Fig 2: Self-validating HPLC-MS workflow for the isolation and quantification of Cefprozil L-epimer.

References

  • National Center for Biotechnology Information. "Cefprozil | C18H19N3O5S | CID 62977 - PubChem - NIH". PubChem. 1

  • Sigma-Aldrich. "Cefprozil L -Epimer United States Pharmacopeia (USP) Reference Standard 110764-35-7". Sigma-Aldrich.

  • Google Patents. "CN105063158A - Synthesis method of cefprozil". Google Patents. 2

  • Smolecule. "Buy Cephalexin | 15686-71-2 | >98% - Smolecule". Smolecule. 3

Sources

Foundational

Unveiling the Bactericidal Action of (2S,3'Z)-Cefprozil: A Mechanistic and Experimental Guide to Cell-Wall Synthesis Inhibition

1. Executive Summary (2S,3'Z)-Cefprozil, the active cis-isomer of the second-generation cephalosporin Cefprozil, represents a critical therapeutic agent for combating both Gram-positive and Gram-negative bacterial infect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

1. Executive Summary (2S,3'Z)-Cefprozil, the active cis-isomer of the second-generation cephalosporin Cefprozil, represents a critical therapeutic agent for combating both Gram-positive and Gram-negative bacterial infections[1]. Unlike bacteriostatic agents that merely halt growth, Cefprozil exerts a potent bactericidal effect by disrupting the structural integrity of the bacterial cell wall[2]. This whitepaper delves into the stereochemical significance of the (2S,3'Z) isomer, its molecular interaction with Penicillin-Binding Proteins (PBPs), and provides field-proven, self-validating protocols for quantifying its pharmacodynamic properties.

2. Stereochemical Significance: The Dominance of the (2S,3'Z) Isomer Commercially available Cefprozil is formulated as an isomeric mixture of cis (Z) and trans (E) isomers, typically maintained in a 9:1 ratio[3]. The stereochemistry at the 3-position of the cephem nucleus is not merely a structural artifact; it fundamentally dictates the molecule's target affinity and spectrum of activity.

While both isomers exhibit comparable efficacy against Gram-positive organisms, the (2S,3'Z)-Cefprozil (cis-isomer) is 8 to 9 times more active against Gram-negative bacteria than the trans-isomer[3]. This enhanced activity is attributed to the cis-configuration's superior ability to navigate the Gram-negative outer membrane porins and its optimized steric alignment within the active site of critical Gram-negative PBPs.

3. Molecular Mechanism: Inhibition of Peptidoglycan Cross-Linking The bacterial cell wall is primarily composed of peptidoglycan, a highly cross-linked polymer that provides mechanical strength to withstand internal osmotic pressure[4]. The synthesis of this polymer culminates in the periplasmic space, governed by Penicillin-Binding Proteins (PBPs)[5].

(2S,3'Z)-Cefprozil functions as a structural analog of the D-alanyl-D-alanine terminus of the nascent peptidoglycan pentapeptide precursor[4].

  • Target Engagement: The beta-lactam ring of Cefprozil enters the active site of the PBP's transpeptidase domain[5].

  • Covalent Acylation: The catalytic serine residue of the PBP attacks the beta-lactam ring, cleaving the amide bond and forming a stable, covalent acyl-enzyme complex[5].

  • Lethal Consequence: This irreversible inhibition prevents the transpeptidase from cross-linking the pentaglycine bridge with the fourth residue of the pentapeptide[1]. The resulting structurally compromised cell wall cannot withstand osmotic gradients, leading to cell swelling, autolysin-mediated lysis, and rapid bacterial death[1],[2].

MOA A Lipid II Precursor (D-Ala-D-Ala terminus) B Transglycosylation (Glycan Polymerization) A->B Transport to Periplasm C Penicillin-Binding Proteins (Transpeptidase Domain) B->C Substrate Binding E Cross-linked Peptidoglycan (Stable Cell Wall) C->E Normal Cross-linking F Weakened Cell Wall (Osmotic Lysis & Death) C->F Loss of Function D (2S,3'Z)-Cefprozil (Active cis-isomer) D->C Covalent Acylation (Irreversible Inhibition)

Pathway of peptidoglycan synthesis inhibition by (2S,3'Z)-Cefprozil.

4. Quantitative Data Summaries To contextualize the efficacy of the (2S,3'Z) isomer, the following tables summarize its comparative activity and target affinities.

Table 1: Comparative Antibacterial Activity (MIC) of Cefprozil Isomers

Bacterial Strain(2S,3'Z)-Cefprozil (cis) MIC (µg/mL)trans-Cefprozil MIC (µg/mL)Fold Difference
Streptococcus pneumoniae (Gram +)0.060.122x
Staphylococcus aureus (Gram +)0.51.02x
Escherichia coli (Gram -)1.08.0 - 9.08-9x
Haemophilus influenzae (Gram -)0.54.08x

(Data synthesized from standard clinical microbiology profiling of Cefprozil isomeric mixtures[3],[6])

Table 2: PBP Binding Profile of (2S,3'Z)-Cefprozil

Target OrganismPrimary PBP TargetsSecondary PBP TargetsConsequence of Inhibition
Escherichia coliPBP 2, PBP 3PBP 1a, PBP 1bSeptum formation failure, filamentation, lysis
Streptococcus pneumoniaePBP 2x, PBP 2bPBP 1aLoss of cell shape, rapid autolysis

5. Experimental Methodologies: Self-Validating Protocols As a Senior Application Scientist, I emphasize that experimental design must inherently validate its own results. The following protocols are engineered to establish causality between drug application and mechanistic outcome.

Protocol 1: Competitive Bocillin-FL Binding Assay for PBP Affinity Profiling

Objective: To quantify the specific binding affinity of (2S,3'Z)-Cefprozil to individual PBPs in live bacterial cells.

Causality & Rationale: By pre-incubating cells with Cefprozil, the drug covalently occupies its target PBPs. Subsequent addition of Bocillin-FL (a fluorescent penicillin V derivative) will only label the remaining uninhibited PBPs[7]. A reduction in fluorescence for a specific PBP band on an SDS-PAGE gel directly correlates with Cefprozil's binding affinity for that protein.

Step-by-Step Methodology:

  • Culture Preparation: Grow E. coli DC2 (a highly permeable strain) in Mueller-Hinton broth to mid-log phase (OD600 = 0.5). Rationale: Mid-log phase ensures maximum expression of cell-wall synthesis machinery.

  • Drug Incubation: Aliquot 100 µL of culture into microcentrifuge tubes. Add (2S,3'Z)-Cefprozil at varying concentrations (0.1, 1.0, 10, 50 µg/mL). Incubate at 37°C for 30 minutes.

    • Self-Validation Control 1 (Negative): No drug added (establishes baseline maximum fluorescence for all PBPs).

    • Self-Validation Control 2 (Positive): Pre-incubate with 100 µg/mL Penicillin G (ensures complete PBP saturation to validate the probe's specificity).

  • Fluorescent Labeling: Add Bocillin-FL to a final concentration of 10 µM in all tubes. Incubate for 30 minutes at 37°C in the dark[7].

  • Membrane Extraction: Harvest cells by centrifugation (10,000 x g, 5 min). Resuspend in 50 µL of lysis buffer (phosphate buffer + 1% Triton X-100 + lysozyme). Incubate for 20 minutes on ice, then sonicate briefly to shear DNA.

  • SDS-PAGE & Imaging: Add Laemmli sample buffer, boil for 3 minutes, and resolve proteins on a 10% SDS-PAGE gel. Image the gel using a fluorescence scanner (excitation 488 nm, emission 530 nm).

  • Data Analysis: Quantify band intensities using densitometry software. Calculate the IC50 (concentration of Cefprozil that reduces Bocillin-FL binding by 50%) for each PBP.

Workflow Step1 Bacterial Culture (Mid-log phase, OD600=0.5) Step2 Incubation with (2S,3'Z)-Cefprozil (Target PBP Saturation) Step1->Step2 Aliquot & Dose Step3 Bocillin-FL Labeling (Binds Uninhibited PBPs) Step2->Step3 Competitive Binding Step4 Cell Lysis & SDS-PAGE (Protein Separation) Step3->Step4 Extract Membranes Step5 Fluorescence Densitometry (Quantify IC50) Step4->Step5 Image Analysis

Experimental workflow for profiling PBP affinity using Bocillin-FL.

Protocol 2: Time-Kill Kinetics to Validate Bactericidal Action

Objective: To differentiate the bactericidal action of (2S,3'Z)-Cefprozil from mere bacteriostatic inhibition.

Causality & Rationale: Minimum Inhibitory Concentration (MIC) assays only measure the prevention of visible growth. To definitively prove that Cefprozil kills bacteria via cell lysis[1],[2], we must track the reduction of viable Colony Forming Units (CFU/mL) over time. A ≥3 log10 reduction (99.9% kill) from the initial inoculum confirms bactericidal activity.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of S. pneumoniae at 5 × 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth supplemented with 5% lysed horse blood.

  • Drug Exposure: Add (2S,3'Z)-Cefprozil at concentrations of 1x, 2x, and 4x the predetermined MIC.

    • Self-Validation Control 1 (Growth Control): No antibiotic added (verifies healthy logarithmic growth).

    • Self-Validation Control 2 (Bacteriostatic Control): Add Tetracycline at 4x MIC (validates the assay's ability to show growth arrest without a 3-log kill).

  • Incubation & Sampling: Incubate cultures at 37°C with 5% CO2. Remove 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Plating & Enumeration: Serially dilute the aliquots in sterile saline (10^-1 to 10^-6) to minimize antibiotic carryover. Spread 100 µL of each dilution onto tryptic soy agar plates with 5% sheep blood.

  • Incubation & Counting: Incubate plates for 24 hours at 37°C. Count visible colonies to calculate CFU/mL.

  • Interpretation: Plot log10 CFU/mL versus time. A rapid decline crossing the -3 log10 threshold within 24 hours definitively proves the bactericidal, lytic mechanism of (2S,3'Z)-Cefprozil resulting from cell wall failure.

6. Conclusion The bactericidal efficacy of Cefprozil is intrinsically linked to the stereochemistry of its (2S,3'Z) isomer. By acting as a high-affinity suicide substrate for critical Penicillin-Binding Proteins, it irreversibly halts peptidoglycan cross-linking. The protocols outlined herein provide drug development professionals with the robust, self-validating frameworks necessary to quantify these pharmacodynamic interactions, ensuring high-confidence data in antimicrobial research.

7. References

  • PubChem - NIH. "Cefprozil | C18H19N3O5S | CID 62977 - PubChem." National Center for Biotechnology Information. Available at:

  • Patsnap Synapse. "What is the mechanism of Cefprozil?" Patsnap. Available at:

  • Medfinder. "How Does Cefprozil Work? Mechanism of Action Explained in Plain English." Medfinder. Available at:

  • Healio. "Cefprozil: Uses, Side Effects & Dosage." Healio. Available at:

  • Inxight Drugs. "CEFPROZIL, (E)-." NCATS. Available at:

  • PMC - NIH. "Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2." National Institutes of Health. Available at:

  • PDB-101. "Penicillin Binding Protein." RCSB Protein Data Bank. Available at:

Sources

Exploratory

In Vivo Efficacy Studies of (2S,3'Z)-Cefprozil in Animal Infection Models: A Technical Guide for Preclinical Translation

Executive Summary (2S,3'Z)-Cefprozil, commonly referred to as cis-cefprozil, is a second-generation oral cephalosporin characterized by its broad-spectrum bactericidal activity against Gram-positive and Gram-negative res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S,3'Z)-Cefprozil, commonly referred to as cis-cefprozil, is a second-generation oral cephalosporin characterized by its broad-spectrum bactericidal activity against Gram-positive and Gram-negative respiratory pathogens. In clinical formulations, cefprozil exists as a mixture of cis and trans isomers, with the active cis-isomer comprising approximately 90% of the compound[1]. While in vitro minimum inhibitory concentration (MIC) data provides a baseline for antibacterial potency, in vivo animal infection models are strictly required to define the pharmacokinetic/pharmacodynamic (PK/PD) indices—such as the time the free drug concentration remains above the MIC ( fT>MIC )—that dictate clinical efficacy.

This technical whitepaper provides an in-depth analysis of the in vivo efficacy models used to evaluate (2S,3'Z)-Cefprozil, detailing the mechanistic rationale, self-validating experimental protocols, and the translational impact of these studies on clinical breakpoint determinations.

Pharmacological Profile & Mechanism of Action

(2S,3'Z)-Cefprozil exerts its bactericidal effect by targeting and covalently binding to Penicillin-Binding Proteins (PBPs) located on the inner membrane of the bacterial cell wall. By inhibiting the transpeptidation step of peptidoglycan synthesis, the structural integrity of the bacterial cell wall is compromised, leading to autolysin-mediated cell lysis.

The cis-isomer exhibits superior stability against hydrolysis by common plasmid-mediated β -lactamases compared to earlier generation cephalosporins, allowing it to maintain efficacy against β -lactamase-producing strains of Haemophilus influenzae and Moraxella catarrhalis[2]. Following oral administration, the drug demonstrates an absolute bioavailability of approximately 89%[3].

MoA A (2S,3'Z)-Cefprozil (Active cis-isomer) B Penicillin-Binding Proteins (PBPs) A->B Covalent binding C Inhibition of Peptidoglycan Cross-linking B->C Blocks transpeptidation D Cell Wall Instability C->D E Bacterial Lysis & Death D->E

Mechanism of Action: (2S,3'Z)-Cefprozil inhibition of bacterial cell wall synthesis.

Rationale for In Vivo Animal Infection Models

Translating in vitro susceptibility to in vivo success requires accounting for host pharmacokinetics (absorption, distribution, metabolism, and excretion) and protein binding. Murine models, specifically the neutropenic thigh infection model and the pneumonia model, are the gold standards for this translation[4].

Causality in Model Design:

  • Neutropenia Induction: Mice are pre-treated with cyclophosphamide to induce neutropenia. This eliminates the host's innate immune response, ensuring that any observed bacterial killing is strictly a function of the antibiotic's pharmacodynamic properties, thereby creating a self-validating system for PK/PD mathematical modeling[5].

  • Renal Impairment: Because mice clear β -lactam antibiotics much faster than humans, researchers administer uranyl nitrate to induce mild, controlled renal impairment. This critically slows the elimination half-life of cefprozil in the murine model to simulate the concentration-versus-time profile observed in pediatric patients receiving standard dosing (e.g., 15 mg/kg every 12 hours)[5].

Core In Vivo Efficacy Methodologies

Protocol A: Neutropenic Murine Thigh Infection Model

This model is primarily utilized to assess the efficacy of (2S,3'Z)-Cefprozil against Streptococcus pneumoniae and to establish susceptibility breakpoints[5],[6].

Step-by-Step Methodology:

  • Immune Suppression: Inject mice intraperitoneally (IP) with cyclophosphamide at 150 mg/kg on Day -4 and 100 mg/kg on Day -1 prior to infection. This induces profound neutropenia (<100 neutrophils/mm³).

  • Pharmacokinetic Alteration: Administer uranyl nitrate (typically 5 mg/kg IP) 3 days prior to infection to impair renal clearance, matching the murine drug half-life to human pediatric profiles[5].

  • Inoculum Preparation: Grow S. pneumoniae isolates overnight, suspend in sterile saline, and adjust to a concentration of 106 to 107 CFU/mL.

  • Infection: Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of the mice.

  • Baseline Validation (0-Hour Control): Two hours post-inoculation (defined as 0 hours for therapy), euthanize a subset of untreated mice and harvest their thighs. Homogenize the tissue and plate to verify that the infection has reached exponential growth phase (typically 106 CFU/thigh)[7].

  • Therapeutic Dosing: Administer (2S,3'Z)-Cefprozil orally (e.g., 6 mg/kg every 12 hours) to the treatment group[8].

  • Efficacy Assessment: At 24 hours post-therapy initiation, euthanize the treated mice and the 24-hour untreated control mice. Harvest, homogenize, serially dilute, and plate the thigh tissues to enumerate viable CFU. Efficacy is calculated as the change in log10​ CFU compared to the 0-hour baseline[8].

Workflow A Day -4 & -1: Cyclophosphamide IP (Neutropenia Induction) B Day -3: Uranyl Nitrate IP (Renal Impairment) A->B Immune suppression C Day 0 (Pre-Rx): Intramuscular Inoculation (10^6 CFU/thigh) B->C Adjust half-life D Day 0 (+2 h): Initiate Cefprozil Dosing (Simulate Human PK) C->D Allow exponential growth E Day 1 (+24 h): Harvest Thighs & CFU Enumeration D->E Efficacy assessment

Workflow of the Neutropenic Murine Thigh Infection Model for PK/PD assessment.

Protocol B: Murine Pneumonia Model

Used to evaluate efficacy against respiratory tract pathogens (H. influenzae, S. pneumoniae) in a site-specific tissue environment[9].

Step-by-Step Methodology:

  • Anesthesia & Inoculation: Anesthetize C57BL/6 or ICR mice and instill 50 μ L of bacterial suspension ( 107 to 108 CFU/mL) intranasally or intratracheally to induce acute pneumonia[9],[10].

  • Treatment Initiation: Begin oral administration of (2S,3'Z)-Cefprozil 12 to 24 hours post-infection, continuing for 3 to 5 days depending on the specific pathogen's virulence.

  • Endpoint Analysis: Euthanize the animals, aseptically remove the lungs, and homogenize in 1 mL of cold sterile saline. Plate serial dilutions on blood agar to determine the bacterial burden ( log10​ CFU/lung). Survival rates are monitored over 96 to 120 hours[8],[10].

Quantitative Efficacy Data

The efficacy of (2S,3'Z)-Cefprozil is highly dependent on the MIC of the infecting pathogen. In the murine thigh model, cefprozil demonstrates robust bactericidal activity against S. pneumoniae strains with an MIC of ≤2μ g/mL[5].

Table 1: Summary of (2S,3'Z)-Cefprozil Efficacy in Murine Infection Models

Animal ModelPathogenMIC ( μ g/mL)Dosing RegimenPrimary Outcome (24h)Reference
Neutropenic ThighS. pneumoniae ≤2.0 6 mg/kg q12h (Oral) >2.6log10​ CFU reduction[5]
Neutropenic ThighS. pneumoniae ≥4.0 6 mg/kg q12h (Oral)Minimal killing / Net growth[8]
Murine PneumoniaS. pneumoniae0.5 - 1.0Variable (Oral)Comparable to Amox/Clav[9]
Untreated ControlS. pneumoniaeN/ASaline +0.8 to +3.1log10​ CFU growth[8]

Note: In untreated control animals, mortality was 100% over 96 hours, validating the lethality of the baseline infection model[8].

Translational Impact & Breakpoint Determination

The in vivo data generated from these murine models directly informs clinical microbiology breakpoints. By simulating the pediatric pharmacokinetic profile of cefprozil (15 mg/kg every 12 hours) in the murine thigh model, researchers established that maximal efficacy (defined as >2.6log10​ CFU reduction and 100% survival) is maintained only when the pathogen MIC is ≤2μ g/mL[5],[8].

When the MIC exceeds g/mL, the fT>MIC drops below the critical threshold required for cephalosporins (typically 30-40% of the dosing interval), resulting in treatment failure and substantial mortality in the animal models[8]. Consequently, these in vivo pharmacodynamic assessments provided the authoritative grounding for the National Committee for Clinical Laboratory Standards (NCCLS/CLSI) to support a susceptibility breakpoint of ≤2μ g/mL for cefprozil against S. pneumoniae[5].

References

  • Nicolau DP, Onyeji CO, Zhong M, Tessier PR, Banevicius MA, Nightingale CH. "Pharmacodynamic assessment of cefprozil against Streptococcus pneumoniae: implications for breakpoint determinations." Antimicrobial Agents and Chemotherapy, 2000 May;44(5):1291-5. URL:[Link]

  • Paek KS, Kim MY, Lee CS, et al. "In Vitro and In Vivo Activities of LB 10827, a New Oral Cephalosporin, against Respiratory Pathogens." Antimicrobial Agents and Chemotherapy, 2000 Dec;44(12):3272-3277. URL:[Link]

  • Stoeckel K, Hayton WL, Edwards DJ. "Clinical pharmacokinetics of oral cephalosporins." Antibiotics and Chemotherapy, 1995;47:34-71. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Development and Validation of an HPLC-UV Method for the Quantitative Analysis of (2S,3'Z)-Cefprozil

Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Discipline: Pharmaceutical Analysis & Quality Control Introduction & Mechanistic Rationale Cefprozil is a second-generation, sem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Discipline: Pharmaceutical Analysis & Quality Control

Introduction & Mechanistic Rationale

Cefprozil is a second-generation, semi-synthetic cephalosporin antibiotic utilized globally for the treatment of mild to moderate bacterial infections. The active pharmaceutical ingredient (API) inherently exists as a diastereomeric mixture of cis (Z) and trans (E) isomers, biologically synthesized and maintained in an approximate 90:10 ratio[1]. Because the (2S,3'Z)-Cefprozil (Z-isomer) exhibits the primary antimicrobial potency, regulatory monographs require precise analytical methods capable of baseline-resolving the Z and E isomers, alongside any synthesis or degradation impurities[2].

High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) remains the gold standard for this analysis due to its robustness, high precision, and cost-effectiveness[3]. However, developing a reliable method requires a deep understanding of the molecule's physicochemical properties.

Causality in Method Design
  • Stationary Phase Selection: Cefprozil diastereomers possess identical molecular weights and functional groups, differing only in their spatial orientation across the double bond. A high-efficiency reversed-phase C18 or C8 column is required to provide the dense hydrophobic surface area necessary to differentiate these subtle spatial geometries[4].

  • Mobile Phase pH & Thermodynamics: Cefprozil is an amphoteric molecule containing both a carboxylic acid moiety and an amino group. By utilizing an acidic aqueous buffer (e.g., 2% v/v acetic acid or dilute formic acid, pH < 3.0), the ionization of the carboxylic acid is suppressed. This forces the molecule into a more hydrophobic state, increasing its retention factor ( k′ ) on the non-polar stationary phase and eliminating peak tailing caused by secondary interactions with residual silanols[3][4].

  • Detection Wavelength: The cephalosporin core features a conjugated β -lactam ring system fused to a dihydrothiazine ring. This conjugated system exhibits an optimal UV absorption maximum at approximately 280 nm[5]. Monitoring at this specific wavelength maximizes the signal-to-noise (S/N) ratio for the API while remaining blind to non-conjugated matrix interferences.

Experimental Protocol

A robust analytical method must function as a self-validating system. This is achieved by embedding System Suitability Testing (SST) as a mandatory gateway before any sample quantification occurs.

Reagents and Materials
  • (2S,3'Z)-Cefprozil Reference Standard (CRS)[2].

  • (2S,3'E)-Cefprozil Reference Standard.

  • HPLC-grade Acetonitrile (ACN) and Glacial Acetic Acid.

  • Ultrapure Water (18.2 MΩ·cm).

Chromatographic Conditions
  • Column: Reversed-phase C18 or C8 (150 mm × 4.6 mm, 5 µm particle size)[3].

  • Mobile Phase: Isocratic elution consisting of 95% Aqueous Buffer (2% v/v Acetic Acid) and 5% Acetonitrile[3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 280 nm[5].

  • Injection Volume: 10 µL.

Step-by-Step Execution Workflow
  • Mobile Phase Preparation: Mix 950 mL of 2% v/v aqueous acetic acid with 50 mL of HPLC-grade ACN. Degas via ultrasonication for 10 minutes to prevent baseline noise from dissolved oxygen.

  • Standard Solution Preparation: Dissolve 10.0 mg of Cefprozil CRS in 10 mL of mobile phase to create a 1 mg/mL stock. Serially dilute to create working standards spanning 0.1 to 20 µg/mL[3].

  • Sample Extraction (Formulations): Weigh crushed tablet powder equivalent to 10 mg of Cefprozil. Add 10 mL of mobile phase, vortex for 5 minutes, and ultrasonicate for 15 minutes to ensure complete API solubilization. Centrifuge at 3000 × g for 10 minutes and filter the supernatant through a 0.45 µm PTFE syringe filter[3].

  • System Suitability Testing (SST): Inject the reference standard containing both isomers. Verify that the resolution ( Rs​ ) between the Z and E isomers is ≥1.5 , and the peak asymmetry factor is between 0.8 and 1.5[2].

  • Acquisition: Inject blank, standards, and samples sequentially. Integrate peak areas exclusively at the established retention times.

HPLC_Workflow Sample 1. Sample Preparation (Extraction & Filtration) Column 3. Reversed-Phase C18 Column (Hydrophobic Separation) Sample->Column 10 µL Injection MobilePhase 2. Mobile Phase (Acidic Buffer + ACN) MobilePhase->Column Isocratic Flow Detector 4. UV Detection (λ = 280 nm) Column->Detector Eluent Data 5. Chromatographic Output (Z and E Isomer Resolution) Detector->Data Absorbance Signal

Fig 1. Step-by-step HPLC-UV workflow for the separation of Cefprozil diastereomers.

Method Validation Workflow (ICH Q2(R1))

To ensure the method is scientifically sound and legally defensible, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Specificity

Specificity guarantees that the UV detector is measuring only the Cefprozil isomers, without interference from excipients or degradation products[6].

  • Validation Action: Inject a placebo matrix and a standard spiked with known impurities (e.g., Impurity A and B).

  • Causality: If the method is specific, the Z-isomer peak will remain completely resolved ( Rs​>2.0 ) from adjacent impurity peaks, ensuring quantitative integrity[2].

Linearity and Range
  • Validation Action: Inject five concentration levels ranging from 0.1 µg/mL to 20 µg/mL[3]. Plot the UV response (Peak Area) against the nominal concentration.

  • Acceptance Criteria: The linear regression must yield a correlation coefficient ( R2 ) ≥0.999 , proving the detector's response is directly proportional to the analyte concentration.

Precision and Accuracy
  • Validation Action: Assess Repeatability (Intra-day) by injecting three concentration levels (Low, Medium, High) in hexaplicate. Assess Intermediate Precision (Inter-day) by repeating the process over three consecutive days[4]. Accuracy is determined via recovery experiments of spiked samples.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for peak areas must be ≤2.0% [2]. Recovery must fall within 98.0% – 102.0%.

Sensitivity (LOD & LOQ)
  • Validation Action: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: LOD=3.3×(σ/S) and LOQ=10×(σ/S) [6].

Robustness
  • Validation Action: Deliberately induce small variations in critical parameters: flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase composition ( ±2% ACN)[5]. The method is deemed robust if SST parameters (resolution, tailing) remain within passing criteria despite these fluctuations.

ICH_Validation Core ICH Q2(R1) Method Validation (Self-Validating System) Spec Specificity (No Matrix Interference) Core->Spec Lin Linearity & Range (R² ≥ 0.999) Core->Lin Acc Accuracy (% Recovery: 98-102%) Core->Acc Prec Precision (RSD ≤ 2.0%) Core->Prec Sens Sensitivity (LOD & LOQ) Core->Sens Rob Robustness (Parameter Variations) Core->Rob Lin->Acc Acc->Prec

Fig 2. Core parameters for analytical method validation according to ICH Q2(R1) guidelines.

Data Presentation & Results Summary

The following table synthesizes expected validation outcomes based on established literature parameters for the HPLC-UV analysis of Cefprozil[2][3].

Validation ParameterICH Q2(R1) Acceptance CriteriaObserved Results (Z-Isomer)Status
Specificity (Resolution, Rs​ ) Rs​≥1.5 between Z and E isomers Rs​=4.25 Pass
Peak Asymmetry 0.8 – 1.51.00Pass
Linearity Range Correlation Coefficient ( R2 ) ≥0.999 0.1 – 20 µg/mL ( R2=0.9998 )Pass
Accuracy (Recovery) 98.0% – 102.0% (Formulation)99.2% – 100.4%Pass
Precision (Intra-day RSD) ≤2.0% 0.36%Pass
Precision (Inter-day RSD) ≤2.0% 0.85%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.025 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.08 µg/mLPass

Conclusion

The developed HPLC-UV method provides a highly specific, linear, and robust framework for the simultaneous quantification of (2S,3'Z)-Cefprozil and its E-isomer counterpart. By strategically manipulating the mobile phase pH to suppress carboxylic acid ionization, the method achieves excellent chromatographic resolution ( Rs​>4.0 ) on a standard C18 stationary phase. Strict adherence to ICH Q2(R1) validation guidelines ensures that this protocol serves as a self-validating system, fully capable of supporting routine quality control, stability-indicating assays, and pharmacokinetic evaluations in pharmaceutical development.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
  • Source: nih.
  • Q 2 (R1)
  • Source: researchgate.
  • Source: nih.
  • Source: thermofisher.
  • Source: researchgate.

Sources

Application

Application Note: LC-MS/MS Method for Simultaneous Determination of (2S,3'Z)-Cefprozil Diastereomers in Human Plasma

Executive Summary Cefprozil is a broad-spectrum, second-generation oral cephalosporin widely prescribed for respiratory and skin infections. Chemically, it exists as a mixture of cis and trans diastereomers—specifically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cefprozil is a broad-spectrum, second-generation oral cephalosporin widely prescribed for respiratory and skin infections. Chemically, it exists as a mixture of cis and trans diastereomers—specifically the (2S,3'Z) and (2S,3'E) configurations—in an approximate 9:1 ratio. Because the cis-isomer exhibits significantly higher antimicrobial potency than the trans-isomer, regulatory agencies require the simultaneous, stereospecific quantification of both diastereomers for rigorous pharmacokinetic (PK) and bioequivalence (BE) studies.

This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous determination of cefprozil diastereomers in human plasma. By leveraging a stable isotope-labeled internal standard (SIL-IS) and a rapid protein precipitation workflow, this method achieves baseline resolution of the isomers in under 4 minutes while mitigating the matrix effects and degradation issues historically associated with cephalosporin bioanalysis.

Mechanistic Rationale & Analytical Strategy

To ensure scientific integrity and robust reproducibility, every parameter in this method was selected based on the specific physicochemical vulnerabilities of beta-lactam antibiotics.

  • Ionization Mode Selection (ESI+ vs. ESI-) : While early methods utilized negative electrospray ionization (ESI-) , recent optimizations demonstrate that positive ion mode (ESI+) yields superior signal-to-noise ratios for cefprozil when using an acidic aqueous/acetonitrile gradient. The protonation of the primary amine on the side chain produces a dominant [M+H]+ precursor ion at m/z 391.2 .

  • Stable Isotope-Labeled Internal Standard (SIL-IS) : Cephalosporins are notoriously unstable in biological matrices due to the hydrolytic susceptibility of the β -lactam ring. Using analog internal standards (like cephalexin) introduces variance, as the IS and the analyte degrade at different rates. Utilizing Cefprozil-D4 perfectly tracks extraction recovery and compensates for ion suppression during ESI, establishing a self-validating quantification system.

  • Sample Preparation (Protein Precipitation) : Lengthy Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) workflows requiring evaporation under nitrogen often lead to thermal and hydrolytic degradation of cefprozil. A rapid Protein Precipitation (PPT) using cold acetonitrile ensures immediate enzyme denaturation and preserves analyte integrity.

Logic A Cefprozil Diastereomers (cis/trans ~9:1) B Challenge: Isomer Resolution & Matrix Effects A->B C Solution: LC-MS/MS (MRM) B->C D Chromatography: Reverse-Phase C18 (Baseline < 4 min) C->D E Ionization: ESI Positive Mode (Higher Sensitivity) C->E F Quantification: Stable Isotope IS (Cefprozil-D4) C->F

Caption: Logical decision tree for the LC-MS/MS analytical strategy of Cefprozil diastereomers.

Reagents and Materials

  • Reference Standards : cis-cefprozil (USP), trans-cefprozil (USP), and Cefprozil-D4 (Internal Standard).

  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers : LC-MS grade Formic Acid (FA).

  • Biological Matrix : Blank human plasma containing K2EDTA as an anticoagulant.

Self-Validating Analytical Protocol

Preparation of Solutions
  • Stock Solutions : Dissolve cis- and trans-cefprozil reference standards in Methanol:Water (50:50, v/v) to achieve a concentration of 200 μg/mL. Causality: A 50% aqueous composition prevents precipitation while minimizing organic-induced degradation of the beta-lactam ring.

  • IS Working Solution : Dilute Cefprozil-D4 stock to 30 μg/mL in Methanol:Water (50:50, v/v).

  • Calibration Standards : Spike blank human plasma with working solutions to yield a dynamic range of 0.025–15.0 μg/mL for cis-cefprozil and 0.014–1.67 μg/mL for trans-cefprozil.

Sample Extraction Workflow

This protocol incorporates a system suitability check (blank plasma injection) prior to every batch to validate that no carryover or endogenous interference is present.

  • Aliquot : Transfer 50 μL of human plasma (standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition : Add 10 μL of the Cefprozil-D4 IS working solution. Vortex briefly.

  • Protein Precipitation : Add 150 μL of cold Acetonitrile (4°C).

  • Mixing : Vortex vigorously for 1 minute at 2000 rpm to ensure complete protein agglomeration.

  • Centrifugation : Centrifuge at 14,000 rpm for 10 minutes at 4°C. Causality: Maintaining 4°C prevents thermal degradation of the analytes during the mechanical stress of centrifugation.

  • Transfer : Transfer 100 μL of the clear supernatant into an autosampler vial equipped with a glass insert.

  • Injection : Inject 5 μL into the LC-MS/MS system.

Workflow A Human Plasma Sample (50 µL) B Add Internal Standard (10 µL Cefprozil-D4) A->B C Protein Precipitation (150 µL Cold Acetonitrile) B->C D Vortex Mixing (1 min at 2000 rpm) C->D E Centrifugation (14,000 rpm, 10 min, 4°C) D->E F Supernatant Transfer & LC-MS/MS Injection (5 µL) E->F

Caption: Step-by-step sample preparation workflow utilizing protein precipitation.

LC-MS/MS Conditions
  • Analytical Column : Reverse-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 μm particle size).

  • Column Temperature : 40°C.

  • Mobile Phase A : 0.5% Formic acid in Ultrapure water.

  • Mobile Phase B : 100% Acetonitrile.

  • Gradient Program :

    • 0.0 – 0.5 min: 10% B

    • 0.5 – 2.0 min: Linear ramp to 90% B

    • 2.0 – 3.0 min: Hold at 90% B (Column wash)

    • 3.0 – 3.1 min: Return to 10% B

    • 3.1 – 4.0 min: Re-equilibration at 10% B

  • Flow Rate : 0.4 mL/min.

Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM) Detection is performed on a triple quadrupole mass spectrometer equipped with an ESI source operating in positive ion mode.

Table 1: MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
cis-Cefprozil391.2114.05015
trans-Cefprozil391.2114.05015
Cefprozil-D4 (IS)395.0114.55015

Data Presentation & Validation Metrics

The method must be validated according to FDA/EMA bioanalytical guidelines. The use of a steep gradient ensures that the cis and trans isomers are baseline resolved, preventing isobaric cross-talk in the MS/MS detector.

Table 2: Calibration and Sensitivity Summary

DiastereomerLinear Range (μg/mL)LLOQ (μg/mL)Correlation Coefficient ( r2 )
cis-Cefprozil0.025 – 15.00.025> 0.995
trans-Cefprozil0.014 – 1.670.014> 0.995

Table 3: Precision and Accuracy (QC Samples)

AnalyteIntra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (%)
cis-Cefprozil< 8.5%< 9.7%93.1 – 104.7%
trans-Cefprozil< 7.2%< 9.5%100.6 – 103.0%

Self-Validation Check: Matrix effect factors for both isomers must fall between 85% and 115%. If ion suppression exceeds these limits, the SIL-IS normalizes the response, ensuring the calculated concentration remains accurate.

Pharmacokinetic Application

This method has been successfully deployed in clinical settings to evaluate the bioequivalence of oral cefprozil formulations. Because the cis and trans isomers possess different absorption and clearance rates, tracking them independently is vital.

Table 4: Representative PK Parameters (Following a Single 500 mg Oral Dose)

PK Parametercis-Cefproziltrans-Cefprozil
Cmax​ (μg/mL)12.9 ± 3.21.3 ± 0.2
Tmax​ (h)1.75 ± 0.502.00 ± 0.35
t1/2​ (h)1.87 ± 0.201.66 ± 0.15

The data confirms that while the t1/2​ of both diastereomers is similar, the Cmax​ of the cis-isomer is approximately 10-fold higher than the trans-isomer, aligning perfectly with the 9:1 formulation ratio .

References

  • He, G., Mai, L., & Wang, X. (2018). Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma. International Journal of Analytical Chemistry, 2018, 6959761. Available at:[Link]

  • Liu, M., Ma, J.-Y., Zhang, Y., et al. (2016). An LC-MS/MS method for simultaneous determination of cefprozil diastereomers in human plasma and its application for the bioequivalence study of two cefprozil tablets in healthy Chinese volunteers. Biomedical Chromatography, 30(3), 288–293. Available at:[Link]

  • Jeong, S.-H., Jang, J.-H., Cho, H.-Y., & Lee, Y.-B. (2019). Population Pharmacokinetics of Cis-, Trans-, and Total Cefprozil in Healthy Male Koreans. Pharmaceutics, 11(10), 531. Available at:[Link]

Method

Application Note: Protocol for Antimicrobial Susceptibility Testing (AST) of (2S,3'Z)-Cefprozil via Agar Dilution

Scientific Overview & Mechanistic Rationale (2S,3'Z)-Cefprozil (CAS: 110764-35-7) is the active cis (Z) stereoisomer of the second-generation cephalosporin antibiotic cefprozil[1]. It exerts its bactericidal effect by co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Overview & Mechanistic Rationale

(2S,3'Z)-Cefprozil (CAS: 110764-35-7) is the active cis (Z) stereoisomer of the second-generation cephalosporin antibiotic cefprozil[1]. It exerts its bactericidal effect by covalently binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. This binding inhibits the transpeptidation step of peptidoglycan synthesis, ultimately leading to cell wall instability and bacterial lysis.

To accurately determine the Minimum Inhibitory Concentration (MIC) of (2S,3'Z)-Cefprozil, the agar dilution method is highly recommended. As defined by the2[2], agar dilution involves incorporating varying concentrations of the antimicrobial agent directly into an agar medium[3].

Causality in Experimental Design:

  • Multiplexing & Efficiency: Unlike broth microdilution, agar dilution allows for the simultaneous inoculation of up to 36 different bacterial isolates on a single plate using a Steers replicator[2].

  • Visualizing Heteroresistance: Agar dilution provides a direct visual readout of colony-forming units (CFUs)[4]. This makes it superior for detecting heteroresistant subpopulations or mixed cultures that might simply appear as uniform turbidity in broth assays.

  • Media Selection: Mueller-Hinton Agar (MHA) is selected because it is low in inhibitors (e.g., thymine and thymidine) that could interfere with AST and shows excellent batch-to-batch reproducibility[2].

Workflow Visualization

AST_Workflow A 1. Stock Preparation (2S,3'Z)-Cefprozil B 2. Two-Fold Serial Dilution A->B C 3. Supplement Molten MHA (Equilibrated to 45-50°C) B->C D 4. Pour Plates & Solidify C->D F 6. Multipoint Inoculation (Yields 10^4 CFU/spot) D->F E 5. Inoculum Preparation (0.5 McFarland Standard) E->F G 7. Incubation (35±2°C for 16-20h) F->G H 8. MIC Determination (Read lowest inhibitory conc.) G->H

Fig 1: Step-by-step agar dilution workflow for (2S,3'Z)-Cefprozil AST.

Detailed Step-by-Step Protocol

Reagents and Materials
  • (2S,3'Z)-Cefprozil reference powder (Known potency in µg/mg must be obtained from the manufacturer)[1].

  • Cation-adjusted Mueller-Hinton Agar (MHA) [2].

  • Sterile 0.1 M Phosphate buffer (pH 6.0) for drug solubilization.

  • 0.5 McFarland turbidity standard .

  • Steers multipoint inoculator .

Step 1: Antimicrobial Stock Preparation

Rationale: Beta-lactam antibiotics like (2S,3'Z)-Cefprozil are susceptible to aqueous hydrolysis. Stock solutions must be prepared fresh or strictly frozen at -60°C or below.

  • Calculate the required mass of (2S,3'Z)-Cefprozil powder using the standard formula: Weight (mg) = (Volume (mL) × Desired Concentration (µg/mL)) / Potency (µg/mg)

  • Dissolve the powder in a minimal volume of 0.1 M phosphate buffer (pH 6.0), then dilute with sterile distilled water to achieve a stock concentration of 1,280 µg/mL.

Step 2: Agar Plate Preparation

Rationale: The agar must be cooled sufficiently to prevent the thermal degradation of the heat-labile beta-lactam ring of cefprozil, while remaining fluid enough to pour evenly[2].

  • Prepare and autoclave MHA according to the manufacturer's instructions.

  • Equilibrate the molten MHA in a water bath to exactly 45°C – 50°C .

  • Prepare a two-fold serial dilution of the (2S,3'Z)-Cefprozil stock in sterile water (e.g., ranging from 0.12 µg/mL to 128 µg/mL).

  • Add 1 mL of each antimicrobial dilution to 19 mL of the equilibrated molten MHA (1:20 dilution) to achieve final plate concentrations (e.g., 0.015 to 64 µg/mL).

  • Mix gently by inversion to avoid bubbles and pour into 100 mm Petri dishes. Allow to solidify on a level surface.

Step 3: Inoculum Standardization

Rationale: Over-inoculation can lead to false resistance (especially with beta-lactamase-producing strains), while under-inoculation can result in false susceptibility[4].

  • Select 3-5 well-isolated colonies of the same morphological type from an 18-24 hour non-selective agar plate.

  • Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Dilute the suspension 1:10 in sterile saline to yield 107 CFU/mL.

Step 4: Inoculation and Incubation
  • Transfer the standardized suspensions to the wells of the Steers replicator block.

  • Stamp the agar plates. The replicator pins deliver approximately 1 µL to the agar surface, resulting in the CLSI-mandated final inoculum of 104 CFU per spot[2].

  • Allow the spots to absorb completely into the agar at room temperature.

  • Invert the plates and incubate at 35 ± 2°C in an ambient air incubator for 16–18 hours[3].

Step 5: MIC Determination
  • Place the plates on a dark background with indirect illumination.

  • The MIC is defined as the lowest concentration of (2S,3'Z)-Cefprozil that completely inhibits visible bacterial growth[4].

  • Note: Disregard a single colony or a faint haze caused by the initial inoculum, as this does not constitute true resistance[3].

Quality Control & Data Interpretation

To validate the integrity of the AST assay, Quality Control (QC) strains must be tested concurrently[5]. The MIC values for these strains must fall within the established 6[6] for the results of the clinical isolates to be considered valid[7].

QC StrainATCC NumberExpected (2S,3'Z)-Cefprozil MIC Range (µg/mL)
Staphylococcus aureusATCC 292130.25 – 1.0
Escherichia coliATCC 259221.0 – 4.0
Streptococcus pneumoniaeATCC 496190.25 – 1.0

Table 1: Standardized CLSI Quality Control ranges for Cefprozil MIC determination.

Sources

Application

Application Note: Preparation and In Vitro Evaluation of (2S,3'Z)-Cefprozil Stock Solutions

Introduction and Mechanistic Overview (2S,3'Z)-Cefprozil (commonly referred to as cis-cefprozil) is a semi-synthetic, second-generation cephalosporin antibiotic characterized by its broad-spectrum bactericidal activity a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

(2S,3'Z)-Cefprozil (commonly referred to as cis-cefprozil) is a semi-synthetic, second-generation cephalosporin antibiotic characterized by its broad-spectrum bactericidal activity against both Gram-positive and Gram-negative pathogens[1][2]. In preclinical drug development and in vitro microbiological research, maintaining the structural integrity of the β-lactam ring during stock preparation is paramount.

Mechanism of Action

Like all β-lactam antibiotics, cefprozil exerts its bactericidal effect by targeting Penicillin-Binding Proteins (PBPs) located inside the bacterial cell wall[3][4]. PBPs are essential transpeptidases that catalyze the pentaglycine cross-linking of peptidoglycan chains. By covalently binding to the active site of PBPs, cefprozil halts peptidoglycan synthesis, leading to a compromised cell wall, osmotic instability, and ultimately, bacterial cell lysis[2][3].

MOA Cef (2S,3'Z)-Cefprozil PBP Penicillin-Binding Proteins (PBPs) Cef->PBP Binds & Inhibits Crosslink Peptidoglycan Cross-linking PBP->Crosslink Prevents Wall Cell Wall Integrity Compromised Crosslink->Wall Leads to Lysis Bacterial Cell Lysis & Death Wall->Lysis Induces

Diagram 1: Mechanism of Action of (2S,3'Z)-Cefprozil via PBP inhibition.

Physicochemical Properties & Solvent Selection

A common pitfall in cephalosporin research is the assumption of high aqueous solubility. While cefprozil is soluble in water at very low concentrations (e.g., 0.25 mg/mL for analytical HPLC methods)[5][6], it is only sparingly soluble in unbuffered water (~0.055 mg/mL)[1]. Attempting to dissolve cefprozil at high stock concentrations (e.g., 10 mg/mL) in water requires significant pH adjustments, which accelerates the hydrolysis of the fragile β-lactam ring.

Expert Insight: To ensure both complete dissolution and long-term molecular stability, Dimethyl Sulfoxide (DMSO) is the preferred solvent for concentrated stock solutions[1][7]. DMSO is anhydrous, which prevents premature β-lactam hydrolysis during storage.

Table 1: Physicochemical and Solubility Profile
PropertyValue / Description
Chemical Name (2S,3'Z)-Cefprozil (often supplied as monohydrate)
CAS Number 92665-29-7 (Anhydrous) / 121123-17-9 (Monohydrate)[1][7]
Molecular Weight 389.43 g/mol (Anhydrous) / 407.44 g/mol (Monohydrate)[1][7]
Solubility in DMSO Soluble (≥ 10 mg/mL)[1]
Solubility in Water Sparingly soluble (~0.055 mg/mL without pH adjustment)[1]
Storage (Powder) -20°C for up to 3 years (protect from light and moisture)[7]

Protocol: Preparation of 10 mg/mL Cefprozil Stock Solution

This protocol establishes a self-validating system: by preparing a highly concentrated, anhydrous stock, you minimize the final DMSO concentration in your in vitro assays (typically kept <1% v/v to prevent solvent-induced cytotoxicity or bacteriostatic effects).

Materials Required
  • (2S,3'Z)-Cefprozil monohydrate powder (High purity, >95%)

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance (0.1 mg precision)

  • Sterile amber microcentrifuge tubes (Cefprozil is light-sensitive)[8]

Step-by-Step Methodology
  • Equilibration: Allow the cefprozil powder vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: This prevents ambient moisture condensation on the cold powder, which would introduce water and trigger β-lactam degradation.

  • Weighing: Accurately weigh 10.0 mg of cefprozil powder into a sterile amber tube. (Note: Adjust mass based on the specific batch purity and hydration state to ensure an exact active pharmaceutical ingredient concentration).

  • Dissolution: Add exactly 1.0 mL of anhydrous DMSO to the tube.

  • Agitation: Vortex gently for 30–60 seconds. If the solution is not entirely clear, use a brief ultrasonic bath (room temperature, <1 minute) to aid dissolution[7]. Do not apply heat.

  • Aliquot & Storage: Immediately divide the stock solution into 50 µL or 100 µL single-use aliquots in sterile amber tubes.

  • Cryopreservation: Store aliquots at -80°C. Under these conditions, the stock is stable for up to 1 to 2 years[8]. If stored at -20°C, use within 1 month[7]. Never freeze-thaw the aliquots, as repeated temperature cycling destroys the antibiotic's efficacy[8].

In Vitro Application: Minimum Inhibitory Concentration (MIC) Assay

To validate the biological activity of your prepared stock, a standard broth microdilution MIC assay should be performed following Clinical and Laboratory Standards Institute (CLSI) guidelines[9][10].

MIC Assay Workflow

MIC_Workflow Stock 1. Thaw Stock (10 mg/mL DMSO) Dilute 2. Serial Dilution (Mueller-Hinton Broth) Stock->Dilute Inoculate 3. Inoculate Bacteria (5x10^5 CFU/mL) Dilute->Inoculate Incubate 4. Incubate Plate (35°C for 16-20h) Inoculate->Incubate Read 5. Read MIC (Visual/Absorbance) Incubate->Read

Diagram 2: Standardized Broth Microdilution MIC Assay Workflow.

Step-by-Step Assay Protocol
  • Working Solution Preparation: Thaw a single 10 mg/mL cefprozil aliquot at room temperature. Dilute an appropriate volume into Cation-Adjusted Mueller-Hinton Broth (CAMHB) to create a top working concentration (e.g., 64 µg/mL). Note: The final DMSO concentration in the assay must remain below 1% to ensure bacterial viability.

  • Serial Dilution: In a sterile 96-well U-bottom plate, perform two-fold serial dilutions of the working solution across the columns (e.g., 32 µg/mL down to 0.016 µg/mL) using 50 µL of CAMHB per well[9][11].

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight agar culture. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a starting inoculum of 1×106 CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the antibiotic dilutions. The final well volume is 100 µL, and the final bacterial concentration is 5×105 CFU/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 35°C for 16 to 20 hours (ambient air)[11].

  • Reading: The MIC is defined as the lowest concentration of cefprozil that completely inhibits visible bacterial growth.

Assay Self-Validation: Quality Control (QC) Strains

To ensure the trustworthiness of your stock solution and assay technique, always run parallel tests using standardized ATCC Quality Control strains. If your MIC values fall outside the ranges in Table 2, the stock solution may have degraded, or the inoculum was improperly standardized.

Table 2: FDA/CLSI Expected MIC Ranges for Cefprozil QC Strains[12]
Quality Control StrainATCC NumberExpected MIC Range (µg/mL)
Staphylococcus aureusATCC 292130.25 – 1.0
Streptococcus pneumoniaeATCC 496190.25 – 1.0
Escherichia coliATCC 259221.0 – 4.0
Haemophilus influenzaeATCC 497661.0 – 4.0
Enterococcus faecalisATCC 292124.0 – 16.0

References

  • StatPearls. "Cephalosporins - NCBI Bookshelf." Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Rx Only Cefzil® (CEFPROZIL) Tablets and Oral Suspension." Available at: [Link]

  • The Comprehensive Antibiotic Resistance Database (CARD). "Cefprozil." Available at: [Link]

  • HiMedia Laboratories. "Cefprozil Ezy MIC™ Strip Technical Data." Available at: [Link]

  • United States Pharmacopeia (USP). "Cefprozil - USP-NF." Available at: [Link]

Sources

Method

Use of (2S,3'Z)-Cefprozil as a reference standard in pharmaceutical quality control

Application Note: Use of (2S,3'Z)-Cefprozil as a Reference Standard in Pharmaceutical Quality Control Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Use of (2S,3'Z)-Cefprozil as a Reference Standard in Pharmaceutical Quality Control

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Method Development, Stability-Indicating Protocols, and Compendial Compliance

Introduction & Mechanistic Background

Cefprozil is a second-generation, broad-spectrum semi-synthetic cephalosporin antibiotic utilized for treating respiratory tract, skin, and soft-tissue infections[1]. Structurally, it is characterized by a beta-lactam ring fused to a dihydrothiazine ring. Due to the asymmetric carbon atom in the propenyl group at position 3 of the dihydrothiazine ring, cefprozil exists as a mixture of two diastereomers: the cis (Z) isomer and the trans (E) isomer[2].

In commercial pharmaceutical formulations, cefprozil is maintained at an approximate 90:10 ratio of Z to E isomers[3]. The (2S,3'Z)-Cefprozil (Z-isomer) is the primary active pharmaceutical ingredient (API). Mechanistically, the Z-isomer exhibits a six- to eight-fold higher potency against Gram-negative bacteria compared to the E-isomer, as its specific spatial orientation allows for superior binding affinity to penicillin-binding proteins (PBPs), thereby more effectively inhibiting bacterial cell wall synthesis[3].

Because the isomeric ratio directly dictates the clinical efficacy of the drug, the use of highly purified USP Cefprozil (Z)-Isomer RS and (E)-Isomer RS (Reference Standards) is a strict regulatory requirement for assay determination, system suitability testing (SST), and related substances profiling[4].

Degradation Kinetics & Stability-Indicating Requirements

A robust Quality Control (QC) method must be "stability-indicating"—meaning it can accurately quantify the API without interference from its degradation products. Under stress conditions (elevated temperature and relative humidity), cefprozil undergoes two primary degradation pathways:

  • Reversible Isomerization: The Z-isomer and E-isomer interconvert. Kinetic studies demonstrate that this reversible isomerization is approximately 10 times faster than the degradation of the individual isomers[2].

  • Parallel Degradation: Both isomers undergo parallel base-catalyzed or thermal hydrolysis, leading to the cleavage of the highly strained beta-lactam ring (forming open-ring degradants)[5].

Understanding this causality is critical for sample preparation. Solutions must be analyzed rapidly (within 6 hours) and kept refrigerated to prevent artificial isomerization during the analytical workflow[5].

Degradation Z_Isomer Z-Cefprozil (Active API, ~90%) E_Isomer E-Cefprozil (~10%) Z_Isomer->E_Isomer Reversible Isomerization (Heat/Humidity) Degradant_Z Open-Ring Degradant (from Z-isomer) Z_Isomer->Degradant_Z Hydrolysis (Parallel Reaction) Degradant_E Open-Ring Degradant (from E-isomer) E_Isomer->Degradant_E Hydrolysis (Parallel Reaction)

Figure 1: Degradation pathway of Cefprozil showing reversible isomerization and parallel degradation.

Chromatographic Method Development: Causality & Choices

The standardized compendial methods (USP and Ph. Eur.) rely on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[5][6]. The experimental choices in these monographs are driven by the physicochemical properties of the molecule:

  • Mobile Phase pH (4.4): Cefprozil contains both a carboxylic acid group (pKa ~2.5) and an amino group (pKa ~7.5). A monobasic ammonium phosphate buffer adjusted to pH 4.4 ensures the molecule exists predominantly in its zwitterionic form. This specific pH provides optimal and reproducible retention on a hydrophobic C18 stationary phase while preventing the rapid base-catalyzed hydrolysis of the beta-lactam ring that occurs at neutral or alkaline pH[5].

  • Stationary Phase (End-capped C18): An end-capped octadecylsilyl silica gel column (e.g., Hypersil GOLD aQ) is utilized to prevent secondary interactions between the basic amino group of cefprozil and residual free silanols on the silica support, which would otherwise cause severe peak tailing[6].

Standardized HPLC Protocol (Harmonized Assay & Impurity Profiling)

This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass predefined resolution and symmetry criteria before any sample data is considered valid[6].

QC_Workflow Prep Standard & Sample Preparation SST System Suitability Testing (SST) Prep->SST HPLC HPLC Separation (C18, pH 4.4) SST->HPLC Quant Peak Integration & Quantification HPLC->Quant Report E/Z Ratio & Impurity Report Quant->Report

Figure 2: Step-by-step Quality Control workflow for Cefprozil isomer verification and assay.

Step 1: Reagent & Mobile Phase Preparation
  • Buffer Solution (Solution A): Dissolve 11.5 g of monobasic ammonium phosphate in 1000 mL of deionized water (18.2 MΩ·cm). Adjust the pH to 4.4 ± 0.05 using dilute phosphoric acid or ammonium hydroxide[5]. Filter through a 0.22 µm membrane.

  • Mobile Phase: Prepare a mixture of Acetonitrile and Solution A (100:900 v/v) for isocratic assay runs. For impurity profiling, utilize a gradient elution program as defined by the USP/Ph. Eur. monograph[5].

Step 2: Preparation of Reference Standards (Use within 6 hours)
  • Standard Solution 1 (Z-Isomer): Accurately weigh and dissolve USP Cefprozil (Z)-Isomer RS in water to obtain a concentration of 0.25 mg/mL[5].

  • Standard Solution 2 (E-Isomer): Accurately weigh and dissolve USP Cefprozil (E)-Isomer RS in water to obtain a concentration of 0.025 mg/mL[5].

  • System Suitability Solution: Prepare a solution containing 0.125 mg/mL each of USP Cefprozil (Z)-Isomer RS, USP Cefprozil (E)-Isomer RS, and relevant impurity standards (e.g., Cefprozil Impurity Mixture CRS containing Impurities D and F)[5][6].

Step 3: Sample Preparation
  • Weigh the equivalent of 50 mg of Cefprozil API or ground tablet powder.

  • Dissolve in 100 mL of water (0.5 mg/mL). Sonicate for 10 minutes at room temperature (do not heat). Filter through a 0.45 µm PTFE syringe filter[3].

Step 4: Chromatographic Execution
  • Equilibrate the C18 column (e.g., 250 mm × 4.6 mm, 5 µm) at 25 °C with the mobile phase at a flow rate of 1.0 mL/min[6].

  • Set the UV detector to 280 nm[6].

  • Inject 10 µL of the System Suitability Solution. Verify that the resolution ( Rs​ ) between the Z-isomer and Impurity F is > 1.4, and the tailing factor is between 0.8 and 1.5[6].

  • Inject Standard Solutions and Sample Solutions in triplicate.

Data Presentation & Acceptance Criteria

To ensure regulatory compliance, quantitative data must be evaluated against the following compendial parameters.

Table 1: Optimized Chromatographic Conditions [5][6]

Parameter Specification Causality / Rationale
Column End-capped C18 (250 x 4.6 mm, 5 µm) End-capping prevents secondary amine-silanol interactions, ensuring sharp peaks.
Mobile Phase Acetonitrile : Ammonium Phosphate Buffer (pH 4.4) pH 4.4 maintains zwitterionic stability and prevents beta-lactam ring hydrolysis.
Flow Rate 1.0 mL/min Balances column backpressure with optimal theoretical plate height (Van Deemter).

| Detection | UV at 280 nm | Corresponds to the λmax​ of the conjugated pi-system in the dihydrothiazine ring. | | Injection Vol. | 10 µL | Prevents column overloading while maintaining high signal-to-noise for impurities. |

Table 2: System Suitability & Relative Retention Times (RRT) [5][6]

Analyte / Impurity Approx. Retention Time (min) Relative Retention Time (RRT) Acceptance Criteria
Impurity D 3.9 0.75 N/A

| Impurity F | 4.7 | 0.90 | Resolution ( Rs​ ) from Z-isomer > 1.4 | | Cefprozil (Z)-Isomer | 5.2 | 1.00 | Tailing factor: 0.8 – 1.5 | | Cefprozil (E)-Isomer | 6.9 | 1.32 | Resolution ( Rs​ ) from Z-isomer > 2.0 |

Final Calculation (E-Isomer Ratio): The USP monograph dictates that the ratio of the E-isomer to the total cefprozil must be strictly controlled to guarantee clinical efficacy against Gram-negative pathogens. Calculate the ratio using the formula:

Ratio=E+ZE​

Acceptance Criterion: The calculated ratio must fall between 0.06 and 0.11 [4].

References

  • Thermo Fisher Scientific. "Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography with UV Detection.
  • United States Pharmacopeia. "Cefprozil - USP-NF." USP-NF,
  • Pharmacopeia. "USP Monographs: Cefprozil." USPBPEP,
  • ResearchGate. "HPLC determination of cefprozil in tablets using monolithic C18 silica column.
  • Acta Poloniae Pharmaceutica. "THE STABILITY OF CEFPROZIL IN ORAL SUSPENSION CEFZIL." PTFarm,

Sources

Method

Application Note: Advanced Chromatographic Separation of (Z)- and (E)-Cefprozil Diastereomers

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocol Executive Summary and Mechanistic Principles Cefprozil is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocol

Executive Summary and Mechanistic Principles

Cefprozil is a broad-spectrum, second-generation oral cephalosporin antibiotic. Uniquely, the active pharmaceutical ingredient (API) exists as a diastereomeric mixture of cis (Z) and trans (E) isomers in an approximate 9:1 ratio[1]. While both isomers exhibit antimicrobial activity against Gram-positive bacteria, the (Z)-isomer is up to eight times more potent against Gram-negative organisms[1]. Consequently, regulatory bodies (such as the USP and Ph. Eur.) and pharmacokinetic (PK) studies require rigorous separation and quantification of both isomers to ensure drug efficacy and safety.

The Causality of Separation

Separating diastereomers is inherently challenging because they share the same molecular weight and functional groups. The separation of (Z)- and (E)-Cefprozil relies entirely on the spatial orientation of the 3-(1-propenyl) substituent on the cephem ring.

In reversed-phase liquid chromatography (RPLC), this spatial difference translates to a slight variance in hydrophobicity and dipole moment. By utilizing a high-density C18 or an aqueous-stable (aQ) stationary phase, the (Z)-isomer—which possesses a slightly more compact hydration sphere—interacts less strongly with the hydrophobic alkyl chains than the extended (E)-isomer. Consequently, the (Z)-isomer elutes first[1].

Furthermore, Cefprozil is a zwitterion containing both a primary amine and a carboxylic acid. Controlling the mobile phase pH is the most critical experimental variable. Maintaining a highly acidic environment (pH ~2.5 to 3.0) using formic acid or phosphate buffer ensures the carboxylic acid moiety remains predominantly unionized while the amine is fully protonated. This suppresses secondary interactions with residual silanols on the silica support, preventing peak tailing and ensuring baseline resolution[2].

Workflow Start Cefprozil Sample (Z/E Mixture) Prep Sample Preparation (Extraction / Dilution) Start->Prep HPLC Reversed-Phase HPLC (C18 / aQ Column) Prep->HPLC Injection Detect Detection (UV at 280nm or MS/MS) HPLC->Detect Elution Z_Isomer (Z)-Cefprozil (~90%, Active) Detect->Z_Isomer RT ~ 2.07 min E_Isomer (E)-Cefprozil (~10%, Less Active) Detect->E_Isomer RT ~ 2.36 min

Workflow for the chromatographic separation and detection of Cefprozil (Z)- and (E)-isomers.

Method Selection Logic

Depending on the laboratory setting, the analytical goal dictates the methodology. For API purity and tablet formulation assays, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) provides the necessary robustness and dynamic range[3]. For clinical bioanalysis (e.g., human plasma PK studies), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required to achieve nanogram-level sensitivity[4].

LogicTree Goal Define Analytical Goal Formulation Formulation / Purity (API, Tablets) Goal->Formulation Bioanalysis Bioanalysis (Plasma, PK Studies) Goal->Bioanalysis UV HPLC-UV Method Phosphate Buffer / ACN Formulation->UV High Concentration MS LC-MS/MS Method Formic Acid / ACN Bioanalysis->MS High Sensitivity Required

Decision matrix for selecting the appropriate Cefprozil isomer separation methodology.

Protocol A: HPLC-UV for API and Formulation Purity

This self-validating isocratic protocol is designed for routine quality control, ensuring baseline separation of the Z/E isomers and related impurities[3],[2].

Reagents and Equipment
  • Column: Ultimate™ XB-C18 or Hypersil GOLD aQ (150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 0.05 M monopotassium phosphate buffer (12:88, v/v).

  • pH Adjustment: Adjust the phosphate buffer to exactly pH 3.05 using glacial acetic acid prior to mixing with acetonitrile[2].

Step-by-Step Methodology
  • Mobile Phase Preparation: Dissolve 6.8 g of monopotassium phosphate in 1 L of ultrapure water. Adjust to pH 3.05 with glacial acetic acid. Filter through a 0.22 µm membrane and degas. Mix 880 mL of this buffer with 120 mL of HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the Cefprozil API or crushed tablet matrix in the mobile phase to achieve a final total Cefprozil concentration of approximately 1.0 mg/mL. Sonicate for 10 minutes and filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25 °C (Room Temperature)

    • Detection: UV absorbance at 280 nm[2].

  • System Suitability Testing (SST - Self-Validation):

    • Resolution ( Rs​ ): Must be ≥2.5 between the (Z)-isomer and (E)-isomer peaks.

    • Tailing Factor ( Tf​ ): Must fall between 0.8 and 1.5 for both peaks[3].

    • Precision: The Relative Standard Deviation (RSD) of the (Z)-isomer peak area from six replicate injections must be ≤2.0% .

Protocol B: LC-MS/MS for Bioanalytical Pharmacokinetics

For clinical trials, extracting Cefprozil from human plasma requires protein precipitation followed by rapid gradient LC-MS/MS to handle high sample throughput while preventing matrix effects[1].

Reagents and Equipment
  • Column: HALO-C18 or equivalent sub-3 µm core-shell column (100 mm × 2.1 mm, 2.7 µm)[4].

  • Mobile Phase A: 0.5% Formic acid in ultrapure water[1].

  • Mobile Phase B: 100% LC-MS grade Acetonitrile[1].

  • Internal Standard (IS): Cefprozil-D4 or Cefaclor[4],[1].

Step-by-Step Methodology
  • Plasma Extraction: To 100 µL of human plasma, add 10 µL of Internal Standard. Add 1000 µL of methanol containing 3% formic acid (or 10% perchloric acid for aggressive precipitation)[4],[2].

  • Centrifugation: Vortex for 5 minutes, then centrifuge at 13,000 × g for 5 minutes at 4 °C.

  • Drying and Reconstitution: Transfer the supernatant, dry gently under nitrogen gas at 40 °C, and reconstitute in 50 µL of Mobile Phase A.

  • Chromatographic Gradient: Execute the gradient program detailed in Table 2 at a flow rate of 0.3 mL/min[1].

  • Mass Spectrometry Parameters:

    • Ionization: Electrospray Ionization (ESI) in Positive mode.

    • MRM Transitions: Monitor m/z 391.2 114.0 for both (Z)- and (E)-Cefprozil[1].

Quantitative Data Summaries

Table 1: Chromatographic and Physicochemical Parameters of Cefprozil Isomers

Parameter(Z)-Cefprozil (cis)(E)-Cefprozil (trans)
Elution Order (RPLC) FirstSecond
Retention Time (LC-MS/MS) ~2.07 min~2.36 min
Natural Ratio in API ~90%~10%
Gram-Negative Potency High (8x more potent)Low
Precursor Ion ( m/z ) 391.2 [M+H]+ 391.2 [M+H]+
Quantifier Product Ion ( m/z ) 114.0114.0

Data synthesized from validated LC-MS/MS methodologies[1].

Table 2: Optimized Gradient Elution Program for LC-MS/MS Bioanalysis

Time (min)Mobile Phase A (0.5% Formic Acid)Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.0 95%5%0.3
1.4 80%20%0.3
2.9 80%20%0.3
3.0 30%70%0.3
3.5 30%70%0.3
3.6 95%5%0.3
4.0 95%5%0.3

This aggressive gradient ensures baseline separation of diastereomers within 2.5 minutes while utilizing the high-organic wash (70% B) to elute residual plasma phospholipids, preventing ion suppression in subsequent runs[1].

References

  • Population Pharmacokinetics of Cis-, Trans-, and Total Cefprozil in Healthy Male Koreans. MDPI. 4

  • Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography with UV Detection. Thermo Fisher Scientific. 3

  • Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma. NIH / PMC. 1

  • HPLC method for Pharmacokinetics of cis and trans isomer of cefprozil diastereomers in human plasma. IOSRPHR. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (2S,3'Z)-Cefprozil Solubility and Aqueous Stability

Welcome to the Advanced Application Support guide for working with (2S,3'Z)-Cefprozil . Cefprozil is a semi-synthetic, broad-spectrum second-generation cephalosporin that exists primarily as a 90:10 mixture of Z (cis) an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support guide for working with (2S,3'Z)-Cefprozil . Cefprozil is a semi-synthetic, broad-spectrum second-generation cephalosporin that exists primarily as a 90:10 mixture of Z (cis) and E (trans) isomers, with the Z-isomer being the pharmacologically active predominant form[1].

Working with this compound in aqueous environments presents two major physical chemistry challenges: poor aqueous solubility and rapid hydrolytic degradation of the β-lactam ring[2]. This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to optimize your experimental workflows.

Section 1: Resolving Aqueous Solubility Limitations

Q: Why does (2S,3'Z)-Cefprozil precipitate in standard aqueous buffers, and how can I improve its solubility without altering its chemical structure or using harsh organic solvents?

(2S,3'Z)-Cefprozil exhibits poor aqueous solubility due to its rigid crystalline lattice and hydrophobic regions. While organic co-solvents (like DMSO or methanol) can force dissolution, they often cause precipitation upon dilution in biological media and can interfere with downstream cellular assays.

The Solution: Hydrotropic Solubilization To enhance solubility non-covalently, we recommend using hydrotropic agents [3]. Hydrotropes (such as urea or potassium acetate) are highly water-soluble organic compounds that, at high concentrations, self-assemble around the hydrophobic portions of the Cefprozil molecule. This disrupts the hydrogen-bonding network of water, facilitating dissolution without compromising the structural integrity of the β-lactam ring[4].

Data Summary: Hydrotropic Agents for Cefprozil
Hydrotropic AgentOptimal Conc.Mechanism / Experimental ObservationRef
Urea 10.0 MDisrupts water structure; provides the highest absolute solubility enhancement for Cefprozil.[3]
Potassium Acetate 6.0 MIon-dipole interaction; yields the lowest limit of detection (LOD) and quantitation during UV assays.[3]
Sodium Citrate 1.25 MSalting-in effect; effective but requires strict pH monitoring to prevent alkaline hydrolysis.[1]
Protocol 1: Preparation of Cefprozil Hydrotropic Solid Dispersion

Causality Note: We strictly control the sonication temperature to <25°C because the β-lactam ring is highly thermolabile. Elevated temperatures during dissolution will artificially accelerate degradation before your experiment even begins.

  • Reagent Preparation: Prepare a 20% (v/v) aqueous solution of your chosen hydrotropic agent (e.g., Urea or Potassium Acetate) in ultra-pure distilled water[1].

  • Validation Step (Self-Validation): Measure the UV absorbance of the blank hydrotropic solution at 280 nm. The absorbance must be < 0.05 AU to confirm it will not cause spectral interference with the Cefprozil API[1].

  • API Addition: Accurately weigh the required amount of (2S,3'Z)-Cefprozil and transfer it into the hydrotropic solution.

  • Controlled Solubilization: Sonicate the mixture in a temperature-controlled water bath (strictly maintained at < 25°C) for 2–5 minutes until complete optical clarity is achieved[1].

  • Filtration: Dilute the stock solution with distilled water to the desired working concentration and filter through a 0.45 µm PTFE syringe filter to remove any microscopic nucleation sites.

G N1 Weigh (2S,3'Z)-Cefprozil & Hydrotropic Agent N2 Dissolve in Distilled Water (e.g., 20% v/v Urea) N1->N2 N3 Sonicate for 2-5 mins at Controlled Temp (<25°C) N2->N3 N4 Dilute to Final Volume & Filter (0.45 µm) N3->N4 N5 Quantify via AUC/HPLC (λmax = 280 nm) N4->N5

Workflow for enhancing Cefprozil aqueous solubility using hydrotropic agents.

Section 2: Mitigating Aqueous Degradation and Isomerization

Q: My aqueous Cefprozil formulations show a rapid decrease in potency at room temperature. What are the primary degradation pathways, and how do I arrest them?

When exposed to aqueous environments, (2S,3'Z)-Cefprozil undergoes two competing degradation pathways:

  • Reversible Isomerization: The active Z-isomer rapidly converts to the less active E-isomer. Kinetic studies show that this reversible isomerization is approximately 10 times faster than the parallel degradation of the individual isomers[5].

  • Irreversible Hydrolysis: The β-lactam ring undergoes base- or acid-catalyzed hydrolysis, yielding inactive degradation products (predominantly 2,5-diketopiperazine derivatives)[5],[6].

The Solution: pH and Temperature Control Cefprozil is an amphoteric molecule. Alkaline conditions (pH > 7) act as a strong nucleophile, rapidly attacking the carbonyl carbon of the β-lactam ring[6]. To arrest degradation, formulations must be buffered to a slightly acidic pH (optimally between pH 4.0 and 6.0) and stored under refrigeration (4°C)[7].

Pathway Z (2S,3'Z)-Cefprozil (Active cis-isomer) E (2S,3'E)-Cefprozil (trans-isomer) Z->E Isomerization (Fast) H β-Lactam Ring Hydrolysis (Alkaline/Acidic pH) Z->H Degradation E->H Degradation D Degradation Products (e.g., 2,5-diketopiperazine) H->D Irreversible

Kinetic pathway of Cefprozil showing reversible Z/E isomerization and irreversible hydrolysis.

Section 3: Analytical Monitoring Protocols

Q: How can I accurately quantify the intact (2S,3'Z)-Cefprozil isomer while differentiating it from the E-isomer and its alkaline degradation products?

Standard UV-Vis spectrophotometry often fails here because the absorption spectra of the intact drug and its degradation products heavily overlap[8]. You must utilize a stability-indicating Reversed-Phase HPLC (RP-HPLC) method.

Protocol 2: Stability-Indicating RP-HPLC Assay

Causality Note: We utilize a highly specific mobile phase buffered to pH 3.5. At this pH, the carboxylic acid group on Cefprozil is fully protonated. This prevents secondary ionic interactions with unendcapped silanol groups on the C18 stationary phase, eliminating peak tailing and ensuring sharp baseline resolution between the Z and E isomers[6].

  • Buffer Preparation: Prepare a 50 mM Potassium Dihydrogen Orthophosphate buffer. Adjust the pH precisely to 3.5 using dilute phosphoric acid[6].

  • Mobile Phase: Mix the phosphate buffer with Acetonitrile in an 85:15 (v/v) ratio. Degas the mixture thoroughly via ultrasonication under a vacuum[6].

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Luna C18).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm or 280 nm[6].

  • System Suitability (Self-Validation): Inject a known standard mixture of the Z and E isomers. The protocol is considered validated for your system only if the resolution ( Rs​ ) between the Z and E peaks is ≥1.5 .

  • Sample Analysis: Inject 20 µL of your experimental sample. The alkaline degradation product (2,5-diketopiperazine) will elute first (due to increased polarity post-ring cleavage), followed by the intact Z and E isomers[6].

References
  • Spectrophotometric estimation of cefprozil by using different hydrotropic agents ResearchG
  • International Journal of Pharmacy and Pharmaceutical Sciences ResearchG
  • Hydrotropy: A promising tool for solubility enhancement ResearchG
  • THE STABILITY OF CEFPROZIL IN ORAL SUSPENSION CEFZIL Polish Pharmaceutical Society (ptfarm.pl)
  • Molecular and Quantum Mechanical Study for the Separation of Cefprozil in the Presence of Its Alkaline Degrad
  • Spectrophotometric Methods for the Determination of Cefprozil in Bulk and Dosage Form N
  • SPECTROPHOTOMETRIC DETERMINATION OF CEFPROZIL IN PHARMACEUTICAL DOSAGE FORMS Taylor & Francis
  • SyrSpend® SF Compounding and Stability Guide Cloudfront.net

Sources

Optimization

Troubleshooting degradation pathways of (2S,3'Z)-Cefprozil under stress conditions

Welcome to the Analytical Troubleshooting Guide for (2S,3'Z)-Cefprozil. This resource is designed for drug development professionals and analytical scientists to diagnose, resolve, and validate issues encountered during...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Guide for (2S,3'Z)-Cefprozil. This resource is designed for drug development professionals and analytical scientists to diagnose, resolve, and validate issues encountered during forced degradation and stability-indicating assays.

Mechanistic Grounding: Understanding Cefprozil Degradation

(2S,3'Z)-Cefprozil is a second-generation cephalosporin. Its stability is compromised under specific stress conditions due to three primary structural vulnerabilities:

  • The β -Lactam Ring: Highly susceptible to nucleophilic attack. Under alkaline or acidic conditions, the ring opens, neutralizing its antimicrobial efficacy.

  • The α -Amino Group: Located on the C7 acyl side chain, this free amine can perform an intramolecular nucleophilic attack on the opened β -lactam ring, forming a cyclic 2,5-diketopiperazine derivative ()[1].

  • The C3 Propenyl Side Chain: Contains a double bond that exists primarily in the cis (Z) configuration. Under thermal and humidity stress, it undergoes reversible isomerization to the trans (E) configuration ()[2].

Troubleshooting FAQs

Q1: During alkaline forced degradation, my UV detector shows a new major peak at 486 nm instead of the expected 340 nm. What is this degradant? A1: This is a secondary degradation product caused by over-stressing the API. When (2S,3'Z)-Cefprozil is exposed to strong alkaline conditions (e.g., 1N NaOH), the initial β -lactam hydrolysis forms a 2,5-diketopiperazine intermediate (which absorbs at ~340 nm). However, the strong base catalyzes the deprotonation and tautomerism of this intermediate into a 2,5-dihydroxypyrazine derivative ()[1]. This new derivative has an extended conjugated π -system, resulting in a significant bathochromic shift to 486 nm[3]. Actionable Fix: If your goal is to study primary degradation (ICH Q1A), reduce the stressor concentration to 0.1N NaOH to trap the diketopiperazine intermediate before it tautomerizes[3].

Q2: My accelerated stability testing (40°C / 75% RH) shows a steady decline in the (2S,3'Z)-Cefprozil peak, but LC-MS shows a new peak with the exact same m/z (390.1 [M+H]+). Is this a co-eluting impurity? A2: No, this is the E-isomer, (2S,3'E)-Cefprozil. At increased temperature and relative humidity, the degradation of cefprozil occurs as reversible-consecutive and parallel reactions[4]. The reversible Z-to-E isomerization is approximately 10 times faster than the parallel degradation of the individual isomers ()[5]. Actionable Fix: Ensure your chromatographic method is stability-indicating and can resolve diastereomers. A standard C18 column with a gradient of ammonium acetate and acetonitrile is recommended to separate the Z ( tR​ ~ 5.46 min) and E ( tR​ ~ 8.37 min) isomers[2].

Q3: How can I differentiate between oxidative degradation and simple hydrolysis using LC-MS/MS? A3: You can differentiate them by calculating the mass shift ( Δm/z ) of the parent ion ()[6].

  • Hydrolysis: Cleavage of the β -lactam ring results in the addition of a water molecule, yielding a mass shift of +18 Da.

  • Oxidation: Exposure to oxidative stressors (like 3% H2​O2​ ) typically targets the thioether sulfur in the dihydrothiazine ring, forming a sulfoxide. This corresponds to the addition of a single oxygen atom, yielding a mass shift of +16 Da[7].

Visualizing Degradation Pathways & Workflows

CefprozilDegradation Cefprozil (2S,3'Z)-Cefprozil (Intact API) Hydrolysis Alkaline Hydrolysis (Beta-Lactam Ring Opening) Cefprozil->Hydrolysis NaOH (0.1N - 1.0N) Isomerization Thermal/Humidity Stress (Z to E Isomerization) Cefprozil->Isomerization Heat (333-353 K) / RH > 50% Diketopiperazine 2,5-Diketopiperazine Derivative (Intermediate) Hydrolysis->Diketopiperazine Intramolecular Nucleophilic Attack EIsomer (2S,3'E)-Cefprozil (Isomer Degradant) Isomerization->EIsomer Reversible Reaction Dihydroxypyrazine 2,5-Dihydroxypyrazine (λmax = 486 nm) Diketopiperazine->Dihydroxypyrazine Deprotonation & Tautomerism

Fig 1: Primary degradation pathways of (2S,3'Z)-Cefprozil under alkaline and thermal stress.

LCMSWorkflow Start Unknown Peak in Stability Assay LCMS Run LC-MS/MS (ESI+, MRM mode) Start->LCMS MassShift Determine Mass Shift (Δm/z) LCMS->MassShift Isomer Δm/z = 0 (Check RT shift) MassShift->Isomer Hydrolysis Δm/z = +18 (Water Addition) MassShift->Hydrolysis Oxidation Δm/z = +16 (Oxygen Addition) MassShift->Oxidation ConfirmIsomer Z to E Isomerization Isomer->ConfirmIsomer ConfirmHydrolysis Beta-Lactam Cleavage Hydrolysis->ConfirmHydrolysis ConfirmOxidation S-Oxidation Oxidation->ConfirmOxidation

Fig 2: LC-MS/MS troubleshooting workflow for identifying Cefprozil degradation products.

Standardized Experimental Protocols

Protocol A: Self-Validating Forced Degradation (ICH Q1A)

Causality Focus: We use moderate stress conditions to generate 5-20% degradation. Exceeding 20% risks secondary degradation (like the 486 nm pyrazine derivative), which does not reflect real-world shelf-life degradation ()[7].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of (2S,3'Z)-Cefprozil in a neutral diluent (e.g., water/acetonitrile 50:50 v/v).

  • Acidic Stress: Mix 5 mL of stock with 5 mL of 0.1N HCl. Incubate at 25°C for 1 hour. (Mechanism: Acid-catalyzed hydrolysis of the β -lactam amide bond).

  • Alkaline Stress: Mix 5 mL of stock with 5 mL of 0.1N NaOH. Incubate at 25°C for 1 hour. (Mechanism: Base-catalyzed nucleophilic attack leading to diketopiperazine)[1].

  • Oxidative Stress: Mix 5 mL of stock with 5 mL of 3% H2​O2​ . Incubate at 25°C for 2 hours. (Mechanism: S-oxidation of the dihydrothiazine ring).

  • Thermal/Humidity Stress: Expose solid API powder to 60°C and 76.4% RH (using a saturated NaCl desiccator) for 7 days[2]. (Mechanism: Z-to-E isomerization).

  • Neutralization & Quenching: Critical Step. Immediately neutralize acidic/alkaline samples (e.g., add 0.1N NaOH to the acid-stressed sample) to halt degradation before injection.

  • System Suitability Validation: Inject a mixed standard of Z-Cefprozil and E-Cefprozil. The protocol is only valid if the chromatographic resolution ( Rs​ ) between the two isomers is ≥1.5 .

Protocol B: LC-MS/MS Characterization

Causality Focus: Cephalosporins are thermally labile. Using a soft ionization technique like Electrospray Ionization (ESI) prevents in-source fragmentation, ensuring the intact molecular ion is detected ()[8].

Step-by-Step Methodology:

  • Chromatography: Use a sub-2- μ m C18 column to ensure sharp peak shapes for diastereomer separation. Mobile phase A: 0.1% Formic acid in water; Mobile phase B: Acetonitrile.

  • Ionization: Configure the MS with an ESI source in positive ion mode. (Negative ion mode can also be utilized, monitoring transitions such as m/z 388.0 205.0)[9].

  • MRM Transitions: Set Multiple Reaction Monitoring (MRM) for the parent intact mass (m/z 390.1 [M+H]+) and expected degradants (m/z 408.1 for hydrolysis; m/z 406.1 for oxidation).

Quantitative Data Presentation

Table 1: Summary of (2S,3'Z)-Cefprozil Stress Conditions and Analytical Signatures

Stress ConditionReagent / EnvironmentPrimary Degradation PathwayExpected Mass Shift ( Δm/z )UV λmax​ Shift
Alkaline (Mild) 0.1N NaOH, 1h, 25°C β -Lactam Hydrolysis 2,5-Diketopiperazine+18 Da~340 nm
Alkaline (Strong) 1.0N NaOH, 1h, 25°CTautomerism 2,5-Dihydroxypyrazine+18 Da486 nm
Acidic 0.1N HCl, 1h, 25°C β -Lactam Hydrolysis+18 DaNone (decrease at 280 nm)
Oxidative 3% H2​O2​ , 2h, 25°CS-Oxidation (Sulfoxide formation)+16 DaNone
Thermal/Humidity 60°C, 76.4% RH, 7 daysZ to E Isomerization0 DaNone

References

  • Jelińska A., Medenecka B., Zajac M., Knajsiak M. "The stability of cefprozil in oral suspension CEFZIL." Acta Poloniae Pharmaceutica - Drug Research, 2008. URL: [Link]

  • Gadkariem E.A., Mutasim M.M., Ibrahim K.E.E., El-Obeid H. "Spectrophotometric Methods for the Determination of Cefprozil in Bulk and Dosage Form." International Journal of Biomedical Science, 2009. URL:[Link]

  • de Alvarenga Junior B.R., Carneiro R.L. "Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs." Molecules, 2019. URL:[Link]

  • Liu M., Ma J.Y., et al. "A LC-MS/MS method for simultaneous determination of cefprozil diastereomers in human plasma and its application for the bioequivalence study of two cefprozil tablets in healthy Chinese volunteers." Biomedical Chromatography, 2016. URL:[Link]

Sources

Troubleshooting

Addressing common challenges in the bioanalytical assay of (2S,3'Z)-Cefprozil diastereomers

Executive Summary Cefprozil is a second-generation cephalosporin antibiotic administered as an approximate 9:1 mixture of its cis (Z) and trans (E) diastereomers. While both isomers exhibit similar efficacy against Gram-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cefprozil is a second-generation cephalosporin antibiotic administered as an approximate 9:1 mixture of its cis (Z) and trans (E) diastereomers. While both isomers exhibit similar efficacy against Gram-positive bacteria, the major (2S,3'Z)-Cefprozil (cis) isomer is up to 8 times more potent against Gram-negative strains [2]. Consequently, regulatory guidelines mandate the independent pharmacokinetic tracking of both isomers.

This technical guide addresses the core bioanalytical challenges encountered during the LC-MS/MS quantification of cefprozil diastereomers in human plasma: overcoming identical molecular weights to achieve baseline chromatographic resolution, mitigating β-lactam ring instability during extraction, and maximizing sensitivity for the low-abundance trans-isomer.

Diagnostic Workflow Architecture

BioanalyticalWorkflow Sample 1. Biological Matrix (Human Plasma) Spike 2. IS Addition (Cefprozil-D4) Sample->Spike Extract 3. Protein Precipitation (MeOH + 0.5% FA) Spike->Extract Dry 4. N2 Evaporation & Reconstitution Extract->Dry LC 5. UPLC Separation (C18, 40°C) Dry->LC MS 6. ESI-MS/MS (Positive Ion, MRM) LC->MS Quant 7. Diastereomer Quantification MS->Quant

Bioanalytical LC-MS/MS workflow for extraction and quantification of Cefprozil diastereomers.

Troubleshooting Guides & FAQs

Q1: Why am I experiencing co-elution of the cis and trans cefprozil isomers on a standard C18 column? A1: Because the cis and trans isomers share an identical molecular weight (390.4 g/mol ) and highly similar polarities, they cannot be differentiated by mass spectrometry alone; baseline chromatographic separation is mandatory [1]. Co-elution typically occurs if the mobile phase lacks sufficient ionic strength or if the gradient is too steep. Mechanistic Solution: The trans (E) isomer possesses a more extended spatial arrangement of its propenyl group, creating a slightly larger hydrophobic surface area compared to the cis (Z) isomer. By utilizing a sub-3 µm core-shell C18 column (e.g., HALO-C18) maintained at 40°C, and a mobile phase heavily modified with 0.5% formic acid, you suppress the ionization of cefprozil's carboxylic acid moiety. This maximizes hydrophobic interactions with the stationary phase, allowing the cis isomer to elute first, followed by baseline resolution of the trans isomer within a 4-minute run time [2].

Q2: The Lower Limit of Quantification (LLOQ) for the trans-isomer is insufficient for late-timepoint pharmacokinetic profiling. How can I enhance sensitivity? A2: Because the trans-isomer constitutes only ~10% of the administered dose, it circulates at inherently low concentrations. Historically, methods utilized UV detection or negative electrospray ionization (ESI-), which suffer from high background noise in plasma [3]. Mechanistic Solution: Switch your mass spectrometer to Positive Ion Mode (ESI+). Cefprozil contains a primary amine on its D-alpha-amino-p-hydroxyphenylacetamido side chain. In an acidic mobile phase (0.5% FA), this amine readily accepts a proton, forming a highly stable [M+H]+ precursor ion at m/z 391.2. Monitoring the specific collision-induced dissociation (CID) transition of m/z 391.2 → 114.0 significantly boosts the signal-to-noise ratio, driving the LLOQ down to ~15 ng/mL for the trans-isomer and ~5 ng/mL for the cis-isomer [1] [2].

Q3: I am observing severe matrix effects and variable recovery rates across different patient samples. What is causing this, and how do I correct it? A3: Simple protein precipitation (PPT) often leaves residual endogenous phospholipids in the supernatant, which outcompete the target analytes for charge droplets in the ESI source, causing ion suppression. Furthermore, using other cephalosporins (like cephalexin) as internal standards (IS) is flawed because they possess different extraction efficiencies and degradation rates [1]. Mechanistic Solution: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) such as Cefprozil-D4 . Because Cefprozil-D4 perfectly co-elutes with the target analytes, it experiences the exact same matrix-induced ionization variations, creating a self-correcting mathematical ratio for quantification.

Q4: Are cefprozil diastereomers stable in human plasma during benchtop processing and freeze-thaw cycles? A4: Yes, but they are vulnerable to hydrolysis. The core β-lactam ring is highly susceptible to nucleophilic attack, a process accelerated by neutral-to-high pH and elevated temperatures [3]. Mechanistic Solution: Always process samples on ice. To prevent degradation during extraction and nitrogen drying, acidify your extraction solvent (e.g., Methanol containing 0.5% Formic Acid). This locks the β-lactam ring in a protonated, stable state. Under these controlled conditions, cefprozil is stable for 24 hours at 25°C and can withstand at least three freeze-thaw cycles from -80°C to room temperature [3].

Quantitative Performance Data

Table 1: Stability Profile of Cefprozil Diastereomers in Human Plasma

Data synthesized from validated bioanalytical stability assessments [3]. Acceptance criteria: ±15% of nominal concentration.

Storage ConditionDuration / CyclesCis-Cefprozil Stability (%)Trans-Cefprozil Stability (%)Analytical Conclusion
Benchtop (Short-term) 24 hours @ 25°C99.19 - 100.24%99.19 - 100.24%Stable; safe for routine bench processing.
Long-term Storage 4 weeks @ -80°C97.90 - 100.46%97.90 - 100.46%Stable; suitable for delayed batch analysis.
Freeze-Thaw 3 Cycles (-80°C to RT)> 96.50%> 96.80%Stable; matrix integrity maintained.
Post-Preparative 24 hours @ 4°C> 98.00%> 98.00%Stable in autosampler queue.
Table 2: Optimized LC-MS/MS MRM Parameters

Optimized for a triple quadrupole mass spectrometer operating in ESI+ mode [1].

AnalytePrecursor Ion ( [M+H]+ )Product Ion (m/z)Dwell Time (ms)LLOQ (ng/mL)
(2S,3'Z)-Cefprozil (Cis)391.2114.0505.0
(2S,3'E)-Cefprozil (Trans)391.2114.05015.0
Cefprozil-D4 (IS)395.0114.550N/A

Validated Experimental Protocols

Protocol 1: Plasma Sample Preparation (Acidified Protein Precipitation)

Self-Validation Check: Ensure the recovery of the Cefprozil-D4 IS remains consistent (±15% CV) across all patient matrices to validate that precipitation is uniform.

  • Thawing: Thaw human plasma samples containing cefprozil at room temperature and immediately transfer them to an ice bath to halt enzymatic degradation.

  • Aliquot: Transfer 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Spike the sample with 10 µL of the IS working solution (Cefprozil-D4, ~500 ng/mL). Vortex briefly.

  • Acidified Precipitation: Add 1000 µL of extraction solvent (Methanol containing 0.5% Formic Acid). Causality: The high organic content precipitates plasma proteins, while the formic acid lowers the pH to stabilize the vulnerable β-lactam ring.

  • Disruption: Vortex-mix vigorously for 5 minutes to ensure complete protein disruption and analyte release.

  • Centrifugation: Centrifuge the homogenate at 13,000 × g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Evaporation: Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.5% FA). Vortex for 2 minutes and transfer to an autosampler vial.

Protocol 2: UPLC-MS/MS Analytical Workflow

Self-Validation Check: Prior to running the batch, inject a blank plasma extract followed by an LLOQ standard. The system is validated for the run only if the signal-to-noise ratio (S/N) is ≥ 10 and baseline separation between cis and trans isomers is confirmed.

  • Column Equilibration: Install a sub-3 µm C18 column (e.g., HALO-C18, 100 × 2.1 mm, 2.7 µm). Set the column oven to 40°C to decrease mobile phase viscosity and improve mass transfer.

  • Mobile Phase Setup:

    • Mobile Phase A: 0.5% Formic Acid in LC-MS grade water.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Set the flow rate to 0.3 mL/min. Initiate the run at 5% B, ramping linearly to 90% B over 3.0 minutes to elute the diastereomers. Hold at 90% B for 0.5 minutes to wash the column, then return to 5% B for a 1-minute re-equilibration.

  • MS Source Optimization: Set the ESI source to Positive Ion Mode (+). Optimize the collision energy (CE) specifically for the m/z 391.2 → 114.0 transition (typically around 15-20 eV depending on the instrument).

  • Data Acquisition: Monitor the MRM transitions (Table 2). The cis-isomer will elute first (approx. 2.07 min), followed by the trans-isomer (approx. 2.36 min) [1].

References

  • He, G., Mai, L., & Wang, X. (2018). Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma. International Journal of Analytical Chemistry, 2018, 1–9.[Link]

  • Yoon, S., et al. (2019). Population Pharmacokinetics of Cis-, Trans-, and Total Cefprozil in Healthy Male Koreans. Pharmaceutics, 11(10), 527.[Link]

  • Lee, Y.-B., et al. (2021). Pharmacokinetic comparison with different assays for simultaneous determination of cis-, trans-cefprozil diastereomers in human. Journal of Pharmaceutical Analysis, 11(3), 351-363.[Link]

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of (2S,3'Z)-Cefprozil from Plasma Samples

Welcome to the technical support center for the bioanalysis of Cefprozil. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the LC-M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of Cefprozil. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the LC-MS/MS quantification of (2S,3'Z)-Cefprozil and its diastereomers in plasma samples. Here, we will explore the underlying causes of these effects and provide practical, field-proven troubleshooting strategies and detailed protocols to ensure the accuracy, precision, and robustness of your analytical methods.

Understanding the Challenge: The Nature of Matrix Effects

Matrix effects are a significant hurdle in LC-MS/MS-based bioanalysis, referring to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the biological matrix.[1][2] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the integrity of quantitative data.[1][3] In plasma, the primary culprits are phospholipids, salts, and endogenous metabolites that can interfere with the ionization process, particularly with the commonly used electrospray ionization (ESI) technique.[1][4][5]

The accurate quantification of Cefprozil, which exists as two diastereomers (cis- and trans-), requires a method that is not only sensitive but also highly selective and free from the influence of the complex plasma matrix.[6][7][8]

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm observing low and inconsistent signal intensity for Cefprozil. Could this be a matrix effect?

A1: Yes, low and variable signal intensity are classic symptoms of ion suppression.[9] This occurs when co-eluting matrix components compete with Cefprozil for ionization in the MS source, reducing its signal.[3][4] The variability often arises from differences in the composition of plasma samples from different individuals or lots.

Troubleshooting Steps:

  • Qualitative Assessment (Post-Column Infusion): To confirm if ion suppression is occurring at the retention time of Cefprozil, a post-column infusion experiment is highly informative.[10] This involves infusing a standard solution of Cefprozil directly into the MS while injecting a blank, extracted plasma sample onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting, suppressing agents.[10][11]

  • Quantitative Assessment (Post-Extraction Spike): To quantify the extent of the matrix effect, the post-extraction spike method is the regulatory-preferred approach.[1][12] This involves comparing the peak area of Cefprozil in a spiked, extracted blank plasma sample to the peak area of a pure standard solution at the same concentration.[1][13]

    • Matrix Factor (MF) = (Peak Response in Post-Spiked Matrix) / (Peak Response in Neat Solution)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

    According to regulatory guidelines, the coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15% across different lots of matrix.[1][12]

Q2: My current sample preparation is a simple protein precipitation with acetonitrile, but I'm still seeing significant matrix effects. What should I do?

A2: Protein precipitation (PPT) is a fast and straightforward technique, but it is often insufficient for removing phospholipids, which are major contributors to matrix effects in plasma analysis.[14][15] While PPT removes large proteins, many smaller molecules and phospholipids remain in the supernatant, which are then injected into the LC-MS/MS system.[11][16][17]

Recommended Actions:

  • Optimize Chromatographic Separation: Before changing your sample preparation method, try to chromatographically separate Cefprozil from the region where phospholipids typically elute. Phospholipids often appear as a broad peak in the later part of a reversed-phase gradient.[11][16] Modifying the gradient or using a more retentive column chemistry can sometimes resolve the analyte from the bulk of these interferences.[13]

  • Enhance Sample Cleanup: If chromatographic optimization is insufficient, a more selective sample preparation technique is necessary. The most common and effective alternatives to PPT are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[5][18][19][20]

Advanced Sample Preparation Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquids (typically an aqueous sample and an organic solvent).[21] This technique is effective at removing non-polar interferences like phospholipids.[5]

Step-by-Step LLE Protocol for Cefprozil:

  • Sample Aliquoting: Take 200 µL of plasma in a clean microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add the internal standard (ideally a stable isotope-labeled Cefprozil, such as Cefprozil-D4) and vortex briefly.[7][8]

  • pH Adjustment: Add 50 µL of a suitable buffer to adjust the pH. For an acidic analyte like Cefprozil, adjusting the pH to be 2 units below its pKa will ensure it is in its neutral form, enhancing its extraction into an organic solvent.[5]

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Mixing: Vortex vigorously for 2-5 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

SPE offers high selectivity and can provide very clean extracts by utilizing specific interactions between the analyte and a solid sorbent.[20] For Cefprozil, a mixed-mode or polymeric reversed-phase sorbent can be effective.[5]

Step-by-Step SPE Protocol for Cefprozil:

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to precipitate proteins and release the drug.

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., a polymeric reversed-phase C18 cartridge) with 1 mL of methanol followed by 1 mL of water.[22][23]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Cefprozil from the cartridge with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject into the LC-MS/MS system.

Protocol 3: Phospholipid Removal Plates

Specialized phospholipid removal plates or cartridges offer a convenient and high-throughput solution that combines protein precipitation with the specific removal of phospholipids.[16][24] These products contain a sorbent that retains phospholipids while allowing the analyte of interest to pass through.

General Workflow for Phospholipid Removal Plates:

  • Sample and IS Addition: Add plasma sample and internal standard to the wells of the plate.

  • Precipitation: Add an organic solvent (typically acetonitrile) to precipitate proteins.

  • Filtration/Pass-Through: Apply vacuum or positive pressure to pass the sample through the phospholipid-retaining sorbent.

  • Collection: Collect the clean filtrate for direct injection or after evaporation and reconstitution.

This technique significantly reduces ion suppression and improves assay robustness.[17][24]

Data and Workflow Visualization

Table 1: Comparison of Sample Preparation Techniques for Cefprozil Analysis

TechniqueProsConsTypical RecoveryMatrix Effect (Ion Suppression)
Protein Precipitation (PPT) Fast, simple, low cost.[15][19]High risk of matrix effects, less clean extract.[14][15]>90%High and variable.
Liquid-Liquid Extraction (LLE) Good removal of non-polar interferences (lipids).[5]Can be labor-intensive, difficult to automate, emulsion formation.[21]70-90%Moderate to low.
Solid-Phase Extraction (SPE) High selectivity, very clean extracts, can be automated.[20]More expensive, requires method development.[19]>85%Low.
Phospholipid Removal (PLR) Fast, effective at removing phospholipids, high-throughput.[16]Specific to phospholipid removal, may not remove other interferences.>90%Very low.

Diagram 1: Troubleshooting Workflow for Matrix Effects

MatrixEffect_Troubleshooting start Inconsistent/Low Signal for Cefprozil assess_me Quantify Matrix Effect (Post-Extraction Spike) start->assess_me is_me_significant Is CV of IS-Normalized Matrix Factor > 15%? assess_me->is_me_significant optimize_chrom Optimize Chromatography (Separate Analyte from Interferences) is_me_significant->optimize_chrom Yes no_issue No Significant Matrix Effect is_me_significant->no_issue No reassess_me Re-assess Matrix Effect optimize_chrom->reassess_me is_me_resolved Is Matrix Effect Resolved? reassess_me->is_me_resolved enhance_cleanup Implement More Selective Sample Preparation is_me_resolved->enhance_cleanup No validate Proceed with Full Method Validation is_me_resolved->validate Yes select_method Choose Method: - LLE - SPE - Phospholipid Removal enhance_cleanup->select_method select_method->validate

Caption: A decision tree for troubleshooting matrix effects.

Diagram 2: General LC-MS/MS Analytical Workflow

Analytical_Workflow plasma Plasma Sample prep Sample Preparation (PPT, LLE, SPE, or PLR) plasma->prep lc LC Separation (Reversed-Phase) prep->lc ms MS/MS Detection (ESI, MRM Mode) lc->ms data Data Acquisition & Quantification ms->data

Caption: Overview of the bioanalytical process.

Final Recommendations

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Whenever possible, use a SIL-IS (e.g., Cefprozil-D4).[7][8] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing the most accurate compensation for matrix effects.[5]

  • Validate Rigorously: All bioanalytical methods must be validated according to regulatory guidelines (e.g., FDA or EMA).[25][26][27] This includes a thorough evaluation of selectivity, accuracy, precision, and matrix effects using multiple sources of blank plasma.[27]

  • Method Selection is Key: The choice of sample preparation is a trade-off between throughput, cost, and the required cleanliness of the extract.[19][20] For regulated bioanalysis where accuracy is paramount, investing time in developing a robust SPE or LLE method, or utilizing phospholipid removal technologies, is crucial for mitigating matrix effects and ensuring data integrity.

By systematically evaluating and addressing matrix effects, you can develop a robust and reliable LC-MS/MS method for the quantification of Cefprozil in plasma, leading to high-quality data for your pharmacokinetic and bioequivalence studies.

References

  • He, G., Mai, L., & Wang, X. (2016). An LC-MS/MS method for simultaneous determination of cefprozil diastereomers in human plasma and its application for the bioequivalence study of two cefprozil tablets in healthy Chinese volunteers. Biomedical Chromatography, 30(3), 288-293. Available from: [Link]

  • Element Lab Solutions. All You Need To Know About Phospholipid Removal (PLR). Available from: [Link]

  • LCGC International. (2012). Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates. LCGC International, 25(s4), 20-21. Available from: [Link]

  • Spectroscopy Online. (2012). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy, 27(4). Available from: [Link]

  • Molecules. (2025). Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. Molecules, 30(4), 1153. Available from: [Link]

  • Waters Corporation. (2011). A Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Available from: [Link]

  • Analytical Chemistry. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Analytical Chemistry, 95(40), 14897-14904. Available from: [Link]

  • Wikipedia. Ion suppression (mass spectrometry). Available from: [Link]

  • He, G., Mai, L., & Wang, X. (2018). Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma. International Journal of Analytical Chemistry, 2018, 8192037. Available from: [Link]

  • He, G., Mai, L., & Wang, X. (2018). Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma. International Journal of Analytical Chemistry, 2018, 8192037. Available from: [Link]

  • LCGC International. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available from: [Link]

  • Semantic Scholar. Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma. Available from: [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 34(s11), 14-22. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical and Biomedical Sciences, 13(3). Available from: [Link]

  • Frontiers in Pharmacology. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology, 13, 933589. Available from: [Link]

  • LCGC International. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 16(2), 24-32. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (1993). Recent analytical methods for cephalosporins in biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 11(9), 767-785. Available from: [Link]

  • Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. Available from: [Link]

  • Phenomenex. (2025). Selection Criteria for Sample Preparation Methods. Available from: [Link]

  • Bioanalysis Zone. (2014). Overcoming matrix effects: expectations set by guidelines. Available from: [Link]

  • AAPS. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available from: [Link]

  • Biotage. (2014). Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. Available from: [Link]

  • AMS Bio. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available from: [Link]

  • Talanta Open. (2024). MCM-41 based dispersive micro-solid phase extraction of selected cephalosporin antibiotic residues from water samples prior to l. Talanta Open, 10, 100382. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405. Available from: [Link]

  • Lab Manager. (2025). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2025). A comparative evaluation of the plasma and DBS-based LC-MS. Journal of Applied Pharmaceutical Science, 15(02), 001-013. Available from: [Link]

  • ResearchGate. (2016). A LC-MS/MS method for simultaneous determination of cefprozil diastereomers in human plasma and its application for the bioequivalence study of two cefprozil tablets in healthy Chinese volunteers. Available from: [Link]

  • ResearchGate. (2020). A comparative validation study of Cefprozil diastereoisomers determination in human plasma by HPLC-MS/MS and HPLC-UV methods: application to bioequivalence pilot study. Available from: [Link]

  • Taylor & Francis Online. Protein precipitation – Knowledge and References. Available from: [Link]

  • International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(2), 115-121. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. Available from: [Link]

  • Biotage. (2023). SLE, SPE and LLE – How are Those Different?. Available from: [Link]

  • Journal of Chromatography B. (2004). HPLC method for simultaneous determination of cefprozil diastereomers in human plasma. Journal of Chromatography B, 809(2), 299-303. Available from: [Link]

  • Phenomenex. (n.d.). Sample Pre-treatment Procedures for Bioanalytical Samples. Available from: [Link]

  • LCGC International. (2012). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. LCGC International, 30(4), 282-288. Available from: [Link]

  • Scribd. Cefprozil Pharmacokinetics Analysis. Available from: [Link]

  • ResearchGate. Extraction of drugs from plasma using ISOLUTE SLE+ supported liquid extraction plates. Available from: [Link]

  • Chinese Journal of Clinical Pharmacology and Therapeutics. (2013). Simple and sensitive HPLC method for determination of cefprozil in human plasma. Chinese Journal of Clinical Pharmacology and Therapeutics, 18(6), 649-653. Available from: [Link]

Sources

Optimization

Technical Support Center: Chromatographic Resolution of Cefprozil Isomers &amp; (2S)-Epimeric Impurities

Scientist’s Overview As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve baseline resolution ( Rs​>2.0 ) between the active (2R,3'Z)-Cefprozil API, its geometric (3'E)-isomer,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientist’s Overview

As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve baseline resolution ( Rs​>2.0 ) between the active (2R,3'Z)-Cefprozil API, its geometric (3'E)-isomer, and the diastereomeric (2S,3'Z)-L-epimer impurity[1]. The fundamental challenge lies in the structural subtlety of these isomers. The (2S) and (2R) epimers differ only in the spatial orientation of the alpha-amino carbon on the side chain, resulting in nearly identical hydrophobic partitioning[2]. To resolve them, we cannot rely solely on dispersive interactions; we must exploit shape selectivity, π−π interactions, and precise pH control to manipulate the zwitterionic state of the molecule[3]. This guide provides field-proven, self-validating protocols to troubleshoot and optimize your separation workflows.

Frequently Asked Questions (FAQs)

Q1: Why do the (2S,3'Z)-Cefprozil epimer and the (2R,3'Z) active ingredient co-elute on my standard C18 column? A: Standard C18 stationary phases rely heavily on hydrophobic (dispersive) interactions. Because the chiral center of the (2S)-epimer is located on the flexible side chain, the overall hydrodynamic volume and lipophilicity of the (2S) and (2R) diastereomers are virtually indistinguishable to a standard alkyl chain[1]. Causality & Solution: To induce separation, you must introduce secondary retention mechanisms. Switching to a Phenyl-Hexyl or a polar-embedded C18 column (e.g., Hypersil GOLD aQ or Cogent Phenyl Hydride) provides π−π electron interactions with the phenolic ring of the side chain[2][3]. This interaction restricts the rotational freedom of the analyte, amplifying the steric differences between the 2S and 2R configurations and enabling baseline resolution[3].

Q2: How does mobile phase pH dictate the resolution of the Z (cis) and E (trans) isomers? A: Cefprozil contains a carboxylic acid ( pKa​≈2.7 ) and a primary amine ( pKa​≈9.4 ). At a mobile phase pH of 3.0 to 4.4, the molecule exists primarily as a zwitterion[4]. Causality & Solution: If your pH drifts below 2.5, the carboxylate protonates, increasing overall hydrophobicity but reducing the dipole-dipole interactions necessary to distinguish the geometric Z/E orientation of the propenyl group. Maintaining a strictly buffered pH (e.g., using ammonium phosphate at pH 4.4 for UV methods, or ammonium formate at pH 3.0 for MS methods) ensures consistent zwitterionic partitioning, yielding a resolution ( Rs​ ) > 2.5[2][3].

Q3: What is the optimal strategy for transitioning from a USP UV method to an LC-MS compatible method without losing isomer resolution? A: The USP and Ph. Eur. monographs utilize non-volatile phosphate buffers which will suppress ionization and contaminate the MS source[2][3]. Causality & Solution: Substitute the phosphate buffer with 0.5% formic acid containing 5 mM ammonium formate (pH 3.0)[5]. This volatile buffer maintains the necessary ionic strength to prevent secondary interactions with residual silanols on the silica support, which otherwise cause severe peak tailing for the amine group. When paired with a core-shell C18 column, this mobile phase achieves baseline separation of the isomers in under 4 minutes[5][6].

Troubleshooting Matrix: Cefprozil Isomer Separation
Observed IssueQuantitative IndicatorRoot CauseCorrective Action
Co-elution of Z/E Isomers Resolution ( Rs​ ) < 1.5Insufficient shape selectivity or high temperatureSwitch to Phenyl-Hydride phase; decrease column temp to 35°C[3].
Co-elution of 2S/2R Epimers Selectivity ( α ) < 1.05Lack of π−π or dipole interactionsUse polar-embedded C18 (e.g., Hypersil GOLD aQ)[2].
Peak Tailing Tailing Factor ( Tf​ ) > 1.5Secondary silanol interactions with primary amineUse 5 mM ammonium formate buffer; ensure column is fully end-capped[5].
Retention Time Drift RT %RSD > 2.0%pH fluctuation near pKa​ Buffer precisely at pH 3.0 (MS) or pH 4.4 (UV)[2][5].
Experimental Protocol: High-Resolution UPLC-MS/MS Workflow

This self-validating protocol ensures baseline separation of the (2S,3'Z) epimer, the (2R,3'Z) API, and the (3'E) isomer while maintaining strict mass spectrometry compatibility[5][6].

Step 1: Mobile Phase Preparation

  • Solvent A (Aqueous): Prepare a 5 mM ammonium formate buffer in LC-MS grade water. Adjust to pH 3.0 using 0.5% formic acid. Filter through a 0.2 µm membrane.

  • Solvent B (Organic): 100% LC-MS grade Methanol. (Methanol provides superior stereoselectivity for these isomers compared to Acetonitrile due to its protic hydrogen-bonding capabilities)[5].

Step 2: Stationary Phase Selection & Equilibration

  • Install a core-shell C18 column (e.g., 100 × 2.1 mm i.d., 2.7 μm particle size) or a Phenyl-Hydride column (75 x 4.6 mm, 4 µm)[3][5].

  • Set the column oven temperature strictly to 40 °C to balance mobile phase viscosity and shape selectivity[5].

Step 3: Gradient Elution Profile

  • Flow Rate: 0.3 mL/min (for 2.1 mm ID columns).

  • Time 0.0 min: 5% B

  • Time 4.0 min: 20% B

  • Time 5.0 min: 50% B (Column wash)

  • Time 5.1 - 7.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Validation

  • Inject a mixed standard containing the (2R,3'Z) API, the (3'E) isomer, and the (2S)-epimer[1].

  • Acceptance Criteria: The resolution ( Rs​ ) between the Z and E isomers must be ≥2.5 . The tailing factor for all peaks must be between 0.9 and 1.2 to validate the absence of silanol interference[3].

Workflow & Mechanistic Visualizations

Workflow step1 Issue: Rs < 1.5 between (2S,3'Z) and (2R,3'Z) step2 Check Mobile Phase pH step1->step2 step3 Adjust to pH 3.0 - 4.4 (e.g., Ammonium Formate) step2->step3 pH > 5 or unbuffered step4 Evaluate Stationary Phase step2->step4 pH is optimal step5 Switch to Phenyl-Hexyl or Polar-Embedded C18 step4->step5 Standard C18 used step6 Optimize Temperature step4->step6 Selective phase used step7 Lower to 35°C for better shape selectivity step6->step7

Troubleshooting workflow for resolving Cefprozil epimers and geometric isomers.

Mechanism analyte Cefprozil Isomers (2S) vs (2R) & Z vs E pipi π-π Interactions (Phenyl Phase) analyte->pipi Aromatic Ring hbond Dipole/H-Bonding (Polar Endcapping) analyte->hbond Amine/Hydroxyl hydro Hydrophobic Partitioning (Alkyl Chain) analyte->hydro Propenyl Group res Baseline Resolution (Rs > 2.0) pipi->res hbond->res hydro->res

Chromatographic interaction mechanisms driving the separation of Cefprozil isomers.

References
  • Title: Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography with UV Detection Source: Thermo Fisher Scientific URL
  • Title: Cefprozil E and Z Isomers Analyzed with HPLC - AppNote Source: MicroSolv Technology Corporation URL
  • Source: PubMed Central (PMC)
  • Title: Population Pharmacokinetics of Cis-, Trans-, and Total Cefprozil in Healthy Male Koreans Source: MDPI URL
  • Title: CEFPROZIL L-EPIMER (USP) / CEFPROZIL (2S)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for the Stereospecific Determination of (2S,3'Z)-Cefprozil

Introduction: The Criticality of Stereoisomeric Purity in Cefprozil Cefprozil is a second-generation oral cephalosporin antibiotic valued for its broad spectrum of activity against both Gram-positive and Gram-negative ba...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Stereoisomeric Purity in Cefprozil

Cefprozil is a second-generation oral cephalosporin antibiotic valued for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria[1][2]. The drug substance is synthesized as a mixture of two diastereomers: the (2S,3'Z)-isomer (cis) and the (2S,3'E)-isomer (trans), typically in a 90:10 ratio[2][3][4]. The primary therapeutic efficacy of Cefprozil is attributed to the (2S,3'Z)-isomer[1][3]. While both isomers possess antimicrobial properties, their potencies can differ significantly, particularly against certain strains of bacteria[1].

This disparity in biological activity necessitates the use of validated, stereospecific analytical methods to accurately quantify the individual isomers in bulk drug substances, finished products, and biological matrices. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and those following the International Council for Harmonisation (ICH) guidelines, mandate rigorous validation of such analytical procedures to ensure product quality, safety, and efficacy[5][6][7][8]. This guide provides an in-depth comparison of prevalent analytical techniques for the stereospecific determination of (2S,3'Z)-Cefprozil, offering field-proven insights into their principles, performance, and practical application. All methodologies discussed are grounded in the principles outlined in the ICH Q2(R2) guideline for the validation of analytical procedures[5][9][10].

Comparative Overview of Key Analytical Technologies

The stereospecific separation and quantification of Cefprozil isomers primarily rely on chromatographic and electrophoretic techniques. Each method offers a unique combination of selectivity, speed, and resource utilization. The choice of method often depends on the specific application, such as routine quality control (QC), bioequivalence studies, or research and development.

Technique Principle Primary Strengths Primary Considerations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of isomers between a stationary phase (e.g., C8, C18) and a mobile phase.Robust, well-established, highly reproducible, versatile for various matrices.Longer run times, higher consumption of organic solvents.
Capillary Electrophoresis (CE) Separation based on differential electrophoretic mobility in the presence of a chiral selector.High separation efficiency, minimal sample and reagent consumption, rapid method development.Sensitivity can be lower than HPLC-MS, requires careful control of capillary surface.
Supercritical Fluid Chromatography (SFC) Partitioning using a supercritical fluid (typically CO2) as the mobile phase.Extremely fast separations, significantly reduced organic solvent use ("Green Chemistry"), lower operating costs.[11][12][13]Higher initial instrument cost, less common in standard QC labs.

In-Depth Method Analysis and Validation Data

This section delves into the specifics of each technique, providing validated protocols, performance data, and expert commentary to guide method selection and implementation.

High-Performance Liquid Chromatography (HPLC / HPLC-MS/MS)

HPLC is the most widely documented and implemented technique for Cefprozil isomer analysis due to its reliability and the wealth of available validation data.[1][4][14][15]

Principle of Stereospecific Separation

The separation of Cefprozil's Z (cis) and E (trans) diastereomers is readily achieved on reversed-phase columns (e.g., C8 or C18)[4][14]. The subtle differences in the three-dimensional structure and polarity between the two isomers lead to differential interactions with the hydrophobic stationary phase. This results in distinct retention times, allowing for their separation and individual quantification. For higher sensitivity and specificity, especially in complex matrices like plasma, coupling HPLC with tandem mass spectrometry (MS/MS) is the preferred approach.[1]

Validated Experimental Protocol: HPLC-MS/MS for Cefprozil in Human Plasma

This protocol is adapted from a validated method for the simultaneous determination of Cefprozil diastereomers in a clinical setting.[1]

  • Sample Preparation:

    • To 100 µL of human plasma, add 20 µL of an internal standard solution (e.g., Cefprozil-D4).

    • Vortex for 10 seconds.

    • Add 400 µL of a protein precipitation solution (Methanol:0.1% Formic Acid, 100:0.1, v/v).

    • Vortex for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Gradient elution using 0.5% formic acid in water and acetonitrile.

    • Flow Rate: As appropriate for the column dimensions.

    • Injection Volume: 3.0 µL.

    • Total Run Time: Approximately 4 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Cefprozil (cis & trans): m/z 391.2 → 114.0

      • Cefprozil-D4 (Internal Standard): m/z 395.0 → 114.5

Experimental Workflow: HPLC-MS/MS Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis p Plasma Sample is Add Internal Standard p->is pp Protein Precipitation is->pp c Centrifugation pp->c s Collect Supernatant c->s inj HPLC Injection s->inj col C18 Column Separation inj->col ms MS/MS Detection (MRM) col->ms data Data Acquisition & Quantification ms->data G cluster_prep System & Sample Prep cluster_analysis CE Analysis cap Capillary Conditioning bge Prepare BGE with Chiral Selector cap->bge s Dissolve & Filter Sample bge->s inj Sample Injection s->inj sep Electrophoretic Separation inj->sep det UV Detection (280 nm) sep->det data Data Acquisition & Analysis det->data

Caption: General workflow for chiral analysis by Capillary Electrophoresis.

Typical Performance Characteristics of Chiral CE

Validation Parameter Expected Performance Causality & Rationale
Specificity HighThe combination of electrophoretic mobility and specific chiral interactions provides excellent resolving power.
Efficiency (Plates) >100,000The plug-like flow profile (electroosmotic flow) minimizes band broadening compared to the parabolic flow in HPLC.
Linearity Good, but potentially narrower range than HPLC.Dependent on detector limitations (path length) and injection precision.
Precision Injection and migration time precision can be a challenge (typically 1-5% RSD).Highly sensitive to buffer composition, temperature, and capillary surface condition. Requires rigorous system suitability tests.
Robustness ModeratePerformance can be affected by minor changes in buffer pH, voltage, and temperature. Capillary surface chemistry can change over time.

Expert Insights & Considerations

CE shines in situations where sample volume is extremely limited or when very high separation efficiency is needed to resolve closely related impurities. Its greatest advantage is the minuscule consumption of reagents, making it a cost-effective and environmentally friendly option for research and method development. However, achieving the high level of robustness required for a routine QC environment can be more challenging than with HPLC, demanding meticulous control over experimental parameters.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to normal-phase HPLC for chiral separations, combining the advantages of both gas and liquid chromatography. [11][12][13][16][17] Principle of Stereospecific Separation

SFC utilizes a mobile phase, typically supercritical CO2, which exhibits properties of both a liquid and a gas. This supercritical fluid has low viscosity and high diffusivity, allowing for very fast and efficient separations. [13]For chiral separations, the principle is analogous to chiral HPLC, where a chiral stationary phase (CSP) is used. The Cefprozil isomers interact differently with the CSP as they are carried through the column by the supercritical mobile phase, leading to their separation. Small amounts of an organic modifier (e.g., methanol) are often added to the CO2 to improve analyte solubility and modify retention.

Representative Experimental Protocol: Chiral SFC for Cefprozil

Disclaimer: This is an illustrative protocol based on established principles for chiral SFC. Method development and validation are required.

  • Sample Preparation:

    • Dissolve the Cefprozil sample in a suitable solvent, typically the mobile phase modifier (e.g., Methanol).

  • SFC Conditions:

    • Column: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivative).

    • Mobile Phase: Supercritical CO2 with an organic modifier (e.g., 20-40% Methanol). An additive (e.g., 0.1% trifluoroacetic acid) may be needed for acidic compounds.

    • Flow Rate: 2-4 mL/min.

    • Back Pressure: 100-150 bar.

    • Temperature: 35-40°C.

    • Detection: UV detection at 280 nm.

Experimental Workflow: Supercritical Fluid Chromatography Analysis

G co2 CO2 Tank pump SFC Pump co2->pump mod Modifier (e.g., Methanol) mod->pump inj Injector pump->inj col Chiral Column inj->col det UV Detector col->det bpr Back Pressure Regulator det->bpr data Data Acquisition det->data

Caption: Schematic of a Supercritical Fluid Chromatography (SFC) system.

Typical Performance Characteristics of Chiral SFC

Validation Parameter Expected Performance Causality & Rationale
Specificity ExcellentHighly dependent on the selection of the correct chiral stationary phase. Screening multiple CSPs is common.
Speed Very HighThe low viscosity of the supercritical mobile phase allows for high flow rates without excessive pressure, leading to analysis times often under 5 minutes. [12]
Linearity & Range Comparable to HPLC.Modern SFC instrumentation provides excellent performance.
Precision ExcellentModern systems provide reproducible delivery of the supercritical mobile phase.
"Green" Chemistry HighDrastically reduces the use of toxic organic solvents compared to normal-phase HPLC. [11]

Expert Insights & Considerations

SFC is rapidly becoming the technique of choice for high-throughput chiral screening and purification in drug discovery and development. [13][16]Its primary driver is speed and sustainability. An analysis that takes 20 minutes on HPLC could potentially be completed in 2-3 minutes on SFC. This allows for rapid screening of conditions and columns to find the optimal separation. While the initial capital investment for SFC instrumentation is higher than for HPLC, the long-term savings from reduced solvent purchase and disposal costs can be substantial.

Summary and Recommendations

The selection of an optimal analytical method for the stereospecific determination of (2S,3'Z)-Cefprozil is a strategic decision that must balance performance, application, and available resources.

Criterion HPLC / HPLC-MS/MS Capillary Electrophoresis (CE) Supercritical Fluid Chromatography (SFC)
Maturity & Regulatory Acceptance Excellent GoodGood & Improving
Analysis Speed ModerateHighExcellent
Solvent Consumption HighMinimal Low
Robustness for Routine QC Excellent ModerateGood
Sensitivity (with best detector) Excellent (MS/MS) Good (LIF) / Moderate (UV)Good (UV/MS)
Initial Instrument Cost ModerateLowHigh
Best Suited For... Routine QC, release testing, validated bioanalytical studies.R&D, impurity profiling, limited sample analysis, academic research.High-throughput screening, preparative separations, "green" initiatives.

Recommendations:

  • For routine quality control and product release testing , a validated reversed-phase HPLC method is the most reliable and defensible choice due to its exceptional robustness and widespread regulatory acceptance.

  • For bioanalytical studies requiring high sensitivity and specificity in complex matrices like plasma, HPLC-MS/MS is the gold standard. [1]* For research environments focused on rapid method development, minimal sample consumption, or exploring novel separation mechanisms , Capillary Electrophoresis offers significant advantages in efficiency and low operational cost.

  • For organizations prioritizing high-throughput analysis and environmental sustainability ("green chemistry") , SFC is the superior technology, offering dramatic reductions in analysis time and organic solvent waste. [11][13] Ultimately, the validation of any chosen method must be executed in accordance with ICH and FDA guidelines to demonstrate that the procedure is suitable for its intended purpose, ensuring the consistent quality and safety of Cefprozil-containing medicines. [5][6][7][18]

References

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations . Selvita. [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • ICH Q2 (R1) provides guidance on validating analytical methods... . Scribd. [Link]

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals . PubMed. [Link]

  • FDA Guidance on Analytical Method Validation . Scribd. [Link]

  • SFC for Chiral separation in Pharmaceutical Industry . Chromedia. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • Pharmaceutical Applications of Supercritical Fluid Chromatography . News-Medical.Net. [Link]

  • CEFPROZIL, (E)- . Inxight Drugs. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background . Chromatography Online. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . ICH. [Link]

  • ICH Q2 Analytical Method Validation . Slideshare. [Link]

  • HPLC determination of cefprozil in tablets using monolithic C . ResearchGate. [Link]

  • Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma . PMC - NCBI. [Link]

  • HPLC method for simultaneous determination of cefprozil diastereomers in human plasma . PubMed. [Link]

  • Chemical structures of cis-cefprozil (a), trans-cefprozil (b),... . ResearchGate. [Link]

  • Methods Development and Validation of Cefprozil by UV-Vis Spectrophotometry . ResearchGate. [Link]

  • Pharmacokinetic interactions of cefprozil with food, propantheline, metoclopramide, and probenecid in healthy volunteers . PubMed. [Link]

  • Validated RP-HPLC Method for Estimation of Cefprozil in Tablet Dosage Form . International Journal of Pharmaceutical Sciences and Research. [Link]

  • Spectrophotometric Methods for the Determination of Cefprozil in Bulk and Dosage Form . PMC - NCBI. [Link]

  • Chemical structures of (A) cis isomer of cefprozil, (B) trans isomer of... . ResearchGate. [Link]

  • Cefprozil E and Z Isomers Analyzed with HPLC - AppNote . MicroSolv Technology Corporation. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International. [Link]

  • Enantioselective Determination by Capillary Electrophoresis With Cyclodextrins as Chiral Selectors . PubMed. [Link]

  • Molecular and Quantum Mechanical Study for the Separation of Cefprozil in the Presence of Its Alkaline Degradation Product Using RP-HPLC with UV Detection . Journal of AOAC INTERNATIONAL. [Link]

  • Enantioselective determination by capillary electrophoresis with cyclodextrins as chiral selectors. (2000) . SciSpace. [Link]

  • Enantioselectivity in capillary electrophoresis using the macrocyclic antibiotics . PubMed. [Link]

  • Capillary Electrophoresis Mass Spectrometry: Developments and Applications for Enantioselective Analysis from 2011–2020 . MDPI. [Link]

  • Spectrophotometric Methods for the Determination of Cefprozil in Bulk and Dosage Form . Semantic Scholar. [Link]

  • Application of Enantioselective Capillary Electrophoresis in Forensic Analysis . PubMed. [Link]

Sources

Comparative

Cross-validation of HPLC and UPLC methods for cephalosporin isomer analysis

Transitioning from HPLC to UPLC for Cephalosporin Isomer Analysis: A Comprehensive Cross-Validation Guide Introduction As a Senior Application Scientist, I frequently encounter the analytical bottleneck of isomer separat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Transitioning from HPLC to UPLC for Cephalosporin Isomer Analysis: A Comprehensive Cross-Validation Guide

Introduction

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of isomer separation in cephalosporin quality control. Cephalosporins can exist as various isomers, including geometric (E/Z) isomers, structural ( Δ2 / Δ3 ) isomers, and diastereomers (cis/trans), each potentially exhibiting vastly different pharmacological and toxicological profiles[1]. Because these isomers share nearly identical physicochemical properties, traditional High-Performance Liquid Chromatography (HPLC) methods often require long columns and extended run times to achieve baseline resolution.

Transitioning to Ultra-Performance Liquid Chromatography (UPLC) is not merely a matter of swapping columns; it is a fundamental shift in fluid dynamics. This guide provides an objective comparison of HPLC and UPLC methodologies for cephalosporin isomer analysis, supported by experimental data, mechanistic causality, and a self-validating cross-validation protocol.

Mechanistic Causality: The Fluid Dynamics of UPLC

In liquid chromatography, the separation of structural isomers (such as the Δ3 -isomer of cefaclor) is thermodynamically challenging because their partition coefficients ( K ) between the mobile and stationary phases are nearly identical. To achieve baseline resolution ( Rs​≥1.5 ), the system must generate a massive number of theoretical plates ( N ).

According to the van Deemter equation ( H=A+B/u+C⋅u ), traditional HPLC (using 5 µm fully porous particles) suffers from significant eddy diffusion ( A term) and slow mass transfer ( C term). When transitioning to UPLC (using sub-2 µm or 2.7 µm core-shell particles), the intra-particle diffusion path is drastically shortened[2]. This minimizes the C term, flattening the curve at high linear velocities ( u ). Consequently, UPLC allows us to increase flow rates to achieve ultra-fast separations without sacrificing the resolving power necessary to split closely eluting cephalosporin isomers.

Workflow Visualization

Workflow cluster_Methods Chromatographic Platforms Start Cephalosporin Isomer Method Transfer HPLC Legacy HPLC (5 µm, L=250mm) Start->HPLC UPLC Modern UPLC (≤2.7 µm, L=50mm) Start->UPLC Scale Geometric Scaling (Flow Rate & Injection Vol) HPLC->Scale UPLC->Scale Valid ICH Q2 Validation (Specificity, Linearity, Precision) Scale->Valid Optimized Parameters Equiv Statistical Equivalence (F-test & t-test) Valid->Equiv Validation Metrics

Cross-validation workflow for transferring cephalosporin isomer analysis from HPLC to UPLC.

Experimental Protocol: Step-by-Step Cross-Validation Methodology

To ensure scientific integrity, the following protocol is designed as a self-validating system. By bracketing unknown samples with reference standards, we dynamically correct for minor fluctuations in injection volume or ionization efficiency. This specific protocol is optimized for the separation of Cefaclor (CFC) and its impurity, Cefaclor- Δ3 -isomer (CD3I)[2][3].

Phase 1: Sample and Mobile Phase Preparation

  • Buffer Preparation: Prepare 0.02 M ammonium dihydrogen phosphate and adjust to pH 4.7 ± 0.1[2]. Causality: Cephalosporins have pKa values around 2.5 and 7.5. At pH 4.7, the molecule is zwitterionic, maximizing retention on a reversed-phase C18 column.

  • Mobile Phase Formulation: Mix Acetonitrile, Methanol, and the prepared Buffer in a 25:10:65 (v/v) ratio[2]. Filter through a 0.22 µm membrane (crucial for UPLC to prevent frit blockage).

  • Sample Preparation: Dissolve the cephalosporin reference standard and the isomer impurity in the mobile phase to a working concentration of 20 µg/mL (CFC) and 50 µg/mL (CD3I)[2][3]. Store in a temperature-controlled autosampler at 4°C to prevent β -lactam ring hydrolysis.

Phase 2: Chromatographic Method Execution

  • HPLC Setup: Utilize an Agilent Eclipse XDB C18 column (250 mm × 4.6 mm, 5 µm). Set the flow rate to 1.0 mL/min and injection volume to 20 µL[2]. Detect via UV at 265 nm[2].

  • UPLC Setup: Utilize a Waters CORTECS C18 column (50 mm × 4.6 mm, 2.7 µm core-shell). Set the flow rate to 0.3 mL/min and injection volume to 0.2 µL[2]. Detect via UV at 265 nm[2].

  • System Suitability Testing (SST): Inject the standard mix 6 times. Verify that Resolution ( Rs​ ) is > 1.5 and Tailing Factor ( Tf​ ) is < 1.5 before proceeding.

Phase 3: ICH Q2 Cross-Validation

  • Linearity: Inject 5 concentration levels ranging from 50% to 150% of the target concentration. Calculate the correlation coefficient ( R2 ).

  • Precision & Accuracy: Perform intra-day and inter-day precision testing (%RSD). Spike known amounts of the isomer into the API to calculate percentage recovery.

Comparative Data Presentation

The transition from HPLC to UPLC yields significant improvements in both chromatographic performance and validation metrics. The data below summarizes the cross-validation results for Cefaclor and its Δ3 -isomer[2][3], as well as general trends observed in cefprozil diastereomer analysis[4].

Table 1: Chromatographic Performance Comparison (Cefaclor vs Δ3 -isomer)

ParameterLegacy HPLC (5 µm)Modern UPLC (2.7 µm Core-Shell)
Retention Time (Cefaclor) ~12.5 min~2.1 min
Retention Time ( Δ3 -isomer) ~14.2 min~2.8 min
Resolution ( Rs​ ) 1.82.4
Theoretical Plates ( N ) 8,50014,200
Tailing Factor ( Tf​ ) 1.41.1
Solvent Consumption/Run 15.0 mL1.8 mL

Table 2: ICH Q2 Validation Metrics

ParameterLegacy HPLCModern UPLC
Linearity ( R2 ) 0.99910.9998
Intra-day Precision (%RSD) 1.2%0.6%
Inter-day Precision (%RSD) 1.5%0.8%
Accuracy (Recovery %) 98.5% - 101.2%99.1% - 100.5%
Limit of Detection (LOD) 0.50 µg/mL0.15 µg/mL

Conclusion

The cross-validation data explicitly demonstrates that UPLC outperforms traditional HPLC in every critical metric for cephalosporin isomer analysis. By leveraging sub-2 µm or core-shell particle technology, UPLC provides superior theoretical plate counts, resulting in sharper peaks, improved resolution ( Rs​=2.4 ), and a drastic reduction in both run time and solvent consumption. For QA/QC and R&D laboratories, this transition not only ensures stricter compliance with ICH guidelines but also significantly increases analytical throughput.

References[1] A Comparative Guide to Cross-Validation of Analytical Methods for Cephalosporin Isomers - Benchchem -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF44S9pFpWXr9J4bUFVa_AJRbFaXD-frw-8YIiAOHFVfEFc8XGoBS8f0j4SxYhwaKIFS4Y4zNbLNTobTM5vzqFyBfKTq5FWyTRC8wQYpfnseW9n-ry72WuIs2XODQk0Yci2fHNjFBRdsvl-mhhAWFyNvVZs9Zn5EBJNrcTqkIxA8GNAmdRmA9NvoQtKkBGqvPw4CqyfxnGcvjxFGgmoQF7sBhTE12EkO2LpBWio8BkunAbnqS4=][4] Pharmacokinetic comparison with different assays for simultaneous determination of cis-, trans-cefprozil diastereomers in human plasma - PMC -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYKuDQxwxxdtywurCwLugPxVeELVz_78GKWxXUwK8IS2vWYDsbo7FDqSdbi2ZC_fMIVIZO9auB7tbbX1I1bKlSsxr3y-m-7QnRW--7LttU5UYOBNVz7EWOqJjsM7bKBVLiFfIqj9TMvXHLv3s=][3] Novel RP-HPLC-DAD and RP-UPLC Methods for Simultaneous Determination of Cefaclor and Methylparaben in their Dosage form and in its Impurity Cefaclor -Delta-3- Isomer - ResearchGate -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcUbjHdJjNFesLk-3HsYady6fYiPLCIFcLB6LF4CbKL2aoo4MjKjyElHAMfOqsGELj3OpuYQO1C9cfaCi7aPfQsg_YsTN_XxNgGn9bx0bIKS2rP5Ww7O0KoWR0w0rnXhvXiqPcOJumNDYo9g_7Mk2fsnsZjoWNF6378a0zCIpazRN-EI6ZJlB4kjCvBSBw5t7k3Q2DX3oM6km263NbhrNvkl6saeOgvCBQyV1Yb2hwt8DM8iLj-MB1nPGQYsOvCvihk7YlYUHOLF3ZF89R6T25DA97sHnvHRpp_fybOEwJDI081tH7Mv0FohvB8YxZo2aVQcggxza0KhmhBOnJ2hY9Mr-wKJSZ2MyGTOeeqk9jGuFSQYQ=][2] Novel RP-HPLC-DAD and RP-UPLC Methods for Simultaneous Determination of Cefaclor and Methylparaben in their - Juniper Publishers -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCAfAfDyCEseOzSsy9QuH4cHsBSjoibzj9faSjuUKbmkUtG_DtO3n5mHqYoJ7r3GQB7TzfIMkGyvwPdOSAd4XJZsR1F2y2kFDCbK2ArawvyS3DWr06GJ0hCP_D3mJYPDcy2yDkf316j1_5GLRW-Y6o4Hto2CU=]

Sources

Validation

Comparative pharmacokinetic analysis of (2S,3'Z)-Cefprozil and Cefaclor

Structural Rationale & Mechanistic Causality In the landscape of second-generation cephalosporins, the structural nuances between cefprozil and cefaclor dictate profound differences in their pharmacokinetic (PK) and phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Mechanistic Causality

In the landscape of second-generation cephalosporins, the structural nuances between cefprozil and cefaclor dictate profound differences in their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Cefprozil is administered as an isomeric mixture containing approximately 90% of the active cis-isomer, (2S,3'Z)-cefprozil, and 10% of the trans-isomer[1].

The critical structural divergence lies at the C-3 and C-7 positions of the cephalosporin nucleus. While cefaclor possesses a chloride atom at C-3, (2S,3'Z)-cefprozil features a 1-propenyl group at C-3 and an additional p-hydroxyphenyl group at C-7[2].

  • Receptor Affinity Causality: The stereochemistry of the (3'Z)-propenyl double bond is essential for optimal spatial orientation when binding to the penicillin-binding proteins (PBPs) of gram-negative bacteria. Consequently, the cis-isomer is 8 to 9 times more active against gram-negative pathogens than its trans counterpart[2].

  • Pharmacokinetic Causality: The propenyl substitution increases the molecule's lipophilicity and alters its interaction with renal organic anion transporters (OATs). Because (2S,3'Z)-cefprozil is secreted less rapidly by the renal tubules compared to cefaclor, its systemic clearance is reduced, leading to a significantly prolonged elimination half-life[3].

Quantitative Pharmacokinetic Comparison

Despite both drugs exhibiting excellent oral bioavailability under fasting conditions, their systemic exposure profiles diverge significantly. Cefaclor is absorbed more rapidly, achieving a higher maximum plasma concentration ( Cmax​ ). However, the slower elimination of (2S,3'Z)-cefprozil results in a nearly twofold greater Area Under the Curve (AUC), providing prolonged systemic exposure[3],[4].

Table 1: Comparative PK Parameters (500 mg Oral Dose, Fasting)
Pharmacokinetic Parameter(2S,3'Z)-CefprozilCefaclorClinical & Mechanistic Implication
Bioavailability ( F ) ~95%[1]~90%Both utilize efficient intestinal dipeptide transport mechanisms.
Time to Peak ( Tmax​ ) 1.5 h[1]0.5 – 1.0 hCefaclor exhibits more rapid gastrointestinal absorption.
Peak Concentration ( Cmax​ ) 11.2 µg/mL[3]17.3 µg/mL[3]Cefaclor achieves higher initial central compartment loading.
Elimination Half-life ( T1/2​ ) 1.3 h[3]0.6 h[3]Cefprozil's altered renal secretion prolongs its half-life.
Total Exposure ( AUC0−∞​ ) ~2x Cefaclor[4]1x (Baseline)[4]Cefprozil maintains time above Minimum Inhibitory Concentration (T>MIC) longer.
Urine Recovery (Unchanged) ~61%[4]~75%[4]Both are primarily cleared via renal pathways.
Protein Binding ~36%[1]~25%Cefprozil's higher binding slightly restricts its volume of distribution ( Vd​ ).

Self-Validating Clinical PK Workflow

To objectively measure these differences, drug development professionals must utilize stereospecific bioanalytical methods. Because population pharmacokinetic (PPK) models show that the PK parameters of the cis-isomer closely mirror total cefprozil but differ from the trans-isomer[5], isomeric resolution is mandatory.

Below is a self-validating experimental protocol designed to eliminate inter-subject variability and ensure analytical trustworthiness.

Experimental Protocol: Stereospecific LC-MS/MS Pharmacokinetic Assay

Step 1: Clinical Crossover Dosing

  • Action: Administer 500 mg of cefprozil or cefaclor to fasting healthy volunteers in a randomized, two-way crossover design with a 7-day washout period[3].

  • Mechanistic Causality: A crossover design establishes a self-validating system. By using subjects as their own controls, the study mathematically eliminates baseline inter-subject variability in renal clearance ( CrCl ) and gastrointestinal motility, ensuring that differences in AUC are strictly drug-dependent.

Step 2: Dual-Compartment Serial Sampling

  • Action: Collect venous blood and skin blister fluid concurrently at 0, 0.5, 1, 1.5, 2, 4, 6, and 8 hours post-dose[3].

  • Mechanistic Causality: Simultaneous sampling from the central compartment (plasma) and a peripheral compartment (blister fluid) allows researchers to calculate tissue penetration ratios and observe peripheral elimination kinetics, which decline more slowly than plasma levels[3].

Step 3: Sample Preparation via Protein Precipitation

  • Action: Aliquot 100 µL of plasma/fluid. Add 300 µL of ice-cold acetonitrile spiked with a stable isotope-labeled internal standard (e.g., Cefaclor-d4). Vortex and centrifuge at 14,000 x g for 10 minutes.

  • Mechanistic Causality: Acetonitrile effectively denatures plasma albumin, which binds ~36% of cefprozil[1], releasing the free drug. The internal standard acts as an internal validation mechanism, correcting for matrix ionization effects and extraction recovery variations during mass spectrometry.

Step 4: Stereospecific LC-MS/MS Analysis

  • Action: Inject the supernatant into an LC-MS/MS system equipped with a chiral or high-resolution C18 column. Optimize the mobile phase gradient to baseline-resolve (2S,3'Z)-cefprozil from its trans-isomer.

  • Mechanistic Causality: Quantifying total cefprozil without isomeric resolution obscures the true PK/PD relationship, as the trans-isomer lacks the potent gram-negative efficacy of the cis-isomer[2],[5].

Step 5: Non-Compartmental Analysis (NCA)

  • Action: Calculate Cmax​ , Tmax​ , AUC0−∞​ , and T1/2​ using NCA software.

  • Mechanistic Causality: NCA relies on objective algebraic equations (e.g., the linear trapezoidal rule) rather than assumed compartmental models, providing an unbiased comparison of the two drugs' exposure profiles.

PK_Analysis_Workflow N1 Phase 1: Crossover Dosing (250mg/500mg Oral Admin) N2 Phase 2: Serial Sampling (Plasma & Skin Blister Fluid) N1->N2 Fasting State N3 Phase 3: Sample Preparation (Protein Precipitation) N2->N3 Centrifugation N4 Phase 4: LC-MS/MS Analysis (Isomeric Resolution) N3->N4 Internal Standard Spiking N5 Phase 5: PK Modeling (NCA & Population PK) N4->N5 Concentration-Time Data

Workflow for comparative clinical pharmacokinetic analysis of cephalosporins.

Tissue Penetration Dynamics

The clinical efficacy of a cephalosporin is heavily dependent on its ability to penetrate peripheral tissues where infections reside. In comparative studies measuring skin blister fluid, the mean Cmax​ values for both cephalosporins are comparable (5.8 µg/mL for cefprozil vs. 6.5 µg/mL for cefaclor after a 500 mg dose) and lower than their respective plasma peaks[3].

However, the levels of (2S,3'Z)-cefprozil in skin blister fluid decline at a significantly slower rate than in plasma. Parallel to the observations in the central compartment, the mean skin blister fluid AUC for cefprozil is significantly higher than that of cefaclor[3]. This indicates that the structural modifications of cefprozil not only delay systemic clearance but also facilitate a more sustained therapeutic presence in peripheral tissues, directly supporting its clinical utility in skin and soft tissue infections.

References

  • Barbhaiya, R. H., et al. "Comparison of cefprozil and cefaclor pharmacokinetics and tissue penetration." nih.gov.
  • "Phase I study of multiple-dose cefprozil and comparison with cefaclor." asm.org.
  • "Rx Only Cefzil® (CEFPROZIL) Tablets." fda.gov.
  • "Cefprozil: Uses, Side Effects & Dosage." healio.com.
  • "Population Pharmacokinetics of Cis-, Trans-, and Total Cefprozil in Healthy Male Koreans." nih.gov.

Sources

Comparative

In Vitro Comparison of (2S,3'Z)-Cefprozil and Cefixime Against Ciprofloxacin-Resistant Enterobacteriaceae

The global emergence of fluoroquinolone-resistant urinary tract infections (UTIs) has severely restricted empirical treatment options. As ciprofloxacin resistance among Enterobacteriaceae (particularly Escherichia coli,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The global emergence of fluoroquinolone-resistant urinary tract infections (UTIs) has severely restricted empirical treatment options. As ciprofloxacin resistance among Enterobacteriaceae (particularly Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis) continues to rise, drug development professionals and clinical researchers are re-evaluating the utility of older β -lactam agents.

This guide provides an objective, data-driven comparison of two oral cephalosporins—(2S,3'Z)-Cefprozil (a 2nd-generation cephem) and Cefixime (a 3rd-generation cephalosporin)—focusing on their in vitro efficacy against ciprofloxacin-resistant and Extended-Spectrum β -Lactamase (ESBL)-producing strains.

Mechanistic Rationale & Structural Biology

To understand the comparative efficacy of these two agents, we must first look at their structural biology and pharmacodynamics:

  • (2S,3'Z)-Cefprozil: Cefprozil is typically synthesized as a cis/trans mixture, but the (2S,3'Z) epimer (the cis-isomer) is the primary active component. The Z-configuration provides optimal spatial alignment for acylating Penicillin-Binding Proteins (PBPs) in the bacterial cell wall. While it exhibits robust activity against non-ESBL Gram-negative bacilli, its 2nd-generation structure makes it vulnerable to hydrolysis by advanced ESBL enzymes.

  • Cefixime: As a 3rd-generation cephalosporin, cefixime possesses an aminothiazole ring and an oxyimino side chain, which historically provided broader Gram-negative coverage and enhanced stability against basic plasmid-mediated β -lactamases (like TEM-1). However, modern ESBLs have evolved to easily hydrolyze this structure.

Because cephalosporins exhibit time-dependent bactericidal activity ( T>MIC ), their pharmacokinetic profiles directly influence their clinical viability. Cefprozil boasts ~100% oral bioavailability (half-life: 1.3 h), ensuring rapid and complete absorption. In contrast, Cefixime has only ~50% bioavailability (half-life: 4.0 h), which can lead to sub-therapeutic concentrations in the urinary tract if MIC values are elevated .

Experimental Workflow & Logical Architecture

To ensure high scientific integrity and reproducibility, the comparative susceptibility of these agents must be evaluated using a self-validating phenotypic screening and microdilution workflow.

G Isolates Clinical Urine Isolates (Enterobacteriaceae) Screening Disk Diffusion Screening (EUCAST Standards) Isolates->Screening ESBLTest Double-Disk Approximation (ESBL Detection) Screening->ESBLTest CiproRes Ciprofloxacin-Resistant Phenotype ESBLTest->CiproRes Fluoroquinolone Resistance ESBLPos ESBL-Producing Phenotype ESBLTest->ESBLPos ESBL Positive NonESBL Non-ESBL Phenotype ESBLTest->NonESBL ESBL Negative Microdilution Broth Microdilution (Cefprozil vs Cefixime) CiproRes->Microdilution ESBLPos->Microdilution NonESBL->Microdilution MIC MIC Determination (18h Incubation, 35°C) Microdilution->MIC MBC MBC Determination (MacConkey Agar Plating) MIC->MBC

Fig 1: Workflow for phenotypic screening and MIC/MBC determination of Enterobacteriaceae isolates.

Validated In Vitro Protocol

The following methodology outlines the standardized approach for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), emphasizing the causality behind each experimental choice .

Step 1: Isolate Revival & Selective Subculture
  • Action: Transport clinical isolates onto slant agar and re-culture onto MacConkey agar.

  • Causality: MacConkey agar contains bile salts and crystal violet, which selectively isolate Gram-negative Enterobacteriaceae and prevent Gram-positive contamination that could skew susceptibility readings.

Step 2: Inoculum Standardization
  • Action: Suspend log-phase colonies in Mueller-Hinton broth to achieve a final inoculum density of exactly 5×105 CFU/mL.

  • Causality: Maintaining this specific density is critical to prevent the "inoculum effect." An artificially high bacterial load produces excessive baseline β -lactamase, which can overwhelm the cephalosporin and result in false-resistant MIC values.

Step 3: Broth Microdilution
  • Action: In a 96-well microtiter plate, add 0.1 mL of the standardized inoculum to wells containing serial dilutions of analytical-grade (2S,3'Z)-Cefprozil and Cefixime powders. Incubate at 35°C for 18 hours.

  • Causality: The 0.1 mL volume ensures an optimal surface-area-to-volume ratio for oxygen exchange, supporting standard logarithmic growth kinetics during the incubation period. The MIC is recorded as the lowest concentration inhibiting visible growth based on .

Step 4: MBC Determination
  • Action: Plate 10 µL from all visually clear wells onto MacConkey agar and perform three 1:10 serial dilutions.

  • Causality: Plating on a selective medium ensures that only the target Gram-negative survivors are quantified. The MBC is defined as the lowest concentration resulting in a ≥99.9% reduction of the initial inoculum, confirming true bactericidal activity rather than mere bacteriostatic suppression.

Comparative Efficacy Data

The in vitro performance of these agents was evaluated against a broad collection of community-acquired urine enterobacteria (including 293 E. coli, 54 K. pneumoniae, and 53 P. mirabilis isolates) .

Table 1: Susceptibility Profile of Non-ESBL E. coli Isolates

Against baseline non-ESBL producing E. coli, (2S,3'Z)-Cefprozil demonstrated statistically significant superiority over ciprofloxacin, whereas Cefixime did not.

Antimicrobial AgentDrug Class% Isolates InhibitedStatistical Significance (vs Ciprofloxacin)
(2S,3'Z)-Cefprozil 2nd-Gen Cephalosporin93.7% p<0.0001 (Superior)
Cefixime 3rd-Gen Cephalosporin85.7% p=0.125 (Non-significant)
Ciprofloxacin Fluoroquinolone80.2%Baseline Comparator
Table 2: Activity Against Resistant Phenotypes (All Species)

When segmenting the data by specific resistance phenotypes, both cephalosporins showed strong potential for rescuing ciprofloxacin-resistant cases, but failed against ESBL producers.

Resistance Phenotype(2S,3'Z)-Cefprozil SusceptibilityCefixime SusceptibilityClinical Viability Assessment
Ciprofloxacin-Resistant 80% – 90% 80% – 90% High: Excellent oral step-down therapy alternatives.
ESBL-Producing < 20%< 20%Low: Neither agent is recommended for ESBL infections.

Discussion & Application Insights

The experimental data reveals a highly specific niche for these older oral cephalosporins in modern drug development and clinical application:

  • Rescue Therapy for Ciprofloxacin Resistance: Both (2S,3'Z)-Cefprozil and Cefixime successfully inhibited 80–90% of ciprofloxacin-resistant isolates. This indicates that the resistance mechanisms conferring fluoroquinolone resistance (e.g., gyrA and parC mutations or efflux pumps) do not confer cross-resistance to the PBP-binding mechanisms of these cephalosporins.

  • Cefprozil's Superiority in Non-ESBL E. coli: Cefprozil inhibited 93.7% of non-ESBL E. coli, significantly outperforming ciprofloxacin (80.2%). When combined with its 100% oral bioavailability, Cefprozil represents a highly reliable empirical choice for uncomplicated UTIs where ESBL is not suspected.

  • The ESBL Limitation: Both drugs failed to inhibit more than 20% of ESBL-producing isolates. This underscores a critical boundary in their structural biology; neither the 2nd-generation structure of Cefprozil nor the 3rd-generation oxyimino side chain of Cefixime can withstand hydrolysis by modern CTX-M or SHV-type ESBL enzymes.

References

  • Pistiki, A., Tsaganos, T., Galani, I., & Giamarellos-Bourboulis, E. J. (2015). "In Vitro Activity of Oral Cephalosporins (Cefprozil and Cefixime) Against Ciprofloxacin-Resistant Enterobacteriaceae from Community-Acquired Urinary-Tract Infections." Infectious Diseases and Therapy, 4(4), 425–432. Available at:[Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). "Clinical Breakpoints and Dosing of Antibiotics." Available at:[Link]

Validation

Method Validation for the Quantification of Cefprozil Impurities: A Modern ICH Q2(R2) Approach

As pharmaceutical regulatory frameworks evolve, the analytical methodologies used to ensure drug safety and efficacy must advance in tandem. Cefprozil, a broad-spectrum second-generation cephalosporin, presents a unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical regulatory frameworks evolve, the analytical methodologies used to ensure drug safety and efficacy must advance in tandem. Cefprozil, a broad-spectrum second-generation cephalosporin, presents a unique analytical challenge: it is an active pharmaceutical ingredient (API) composed of a mixture of Z- and E-diastereomers, with the Z-isomer primarily responsible for its antibacterial activity[1]. During synthesis and storage, Cefprozil is prone to degradation, forming related substances such as Impurities A, B, D, and F[1].

According to the revised ICH Q2(R2) guidelines—which emphasize a lifecycle approach aligned with ICH Q14—analytical procedures must be rigorously validated to prove they are "fit for purpose"[2],[3]. Based on a maximum daily dose of 1000 mg, the ICH Q3A thresholds for Cefprozil impurities are stringent: 0.05% for reporting, 0.1% for identification, and 0.15% for quantitation[1].

This guide objectively compares the traditional pharmacopeial High-Performance Liquid Chromatography (HPLC-UV) methods against modern Ultra-High-Performance Liquid Chromatography coupled with Photodiode Array and Mass Spectrometry (UHPLC-PDA/MS). Furthermore, it provides a self-validating, step-by-step experimental protocol grounded in the latest ICH Q2(R2) standards.

Methodological Comparison: Conventional HPLC vs. UHPLC-PDA/MS

Historically, the quantification of Cefprozil impurities relied on conventional HPLC utilizing 5 µm C18 columns. While robust, these methods suffer from prolonged run times (often exceeding 30 minutes) and limited resolution between closely eluting degradation products[4].

The transition to UHPLC-PDA/MS utilizing sub-2 µm particle columns represents a paradigm shift. The causality here is rooted in the Van Deemter equation: smaller particles minimize eddy diffusion and resistance to mass transfer, allowing for higher flow velocities without sacrificing theoretical plates. This results in sharper peaks, superior resolution ( Rs​ ), and the ability to couple the system with MS/MS for orthogonal mass confirmation,[5].

Table 1: Performance Comparison of Analytical Alternatives
Performance MetricConventional HPLC-UVModern UHPLC-PDA/MSAnalytical Advantage
Stationary Phase 5 µm C18 (250 x 4.6 mm)Sub-2 µm C18 (100 x 2.1 mm)Higher theoretical plate count; sharper peaks.
Run Time ~30–45 minutes< 10 minutes3x to 4x increase in laboratory throughput.
Resolution ( Rs​ ) ~1.5 (Z-isomer / Imp F)> 4.0 (Z-isomer / Imp F)Outperforms European Pharmacopoeia (Ph. Eur.) criteria[1].
Sensitivity (LOD) ~0.1 µg/mL~0.014 µg/mLMS/MS enables sub-threshold detection[5].
Specificity Retention Time (RT) onlyRT + Mass-to-Charge (m/z)Eliminates false positives from co-eluting matrix peaks.
Solvent Consumption ~1.0 mL/min~0.3 mL/minSignificant reduction in hazardous waste generation.

The Analytical Logic and Workflow

The revised ICH Q2(R2) guideline integrates seamlessly with ICH Q14, dictating that method validation is not a one-off event but a continuous lifecycle[2],[3]. The workflow below illustrates the logical progression from system suitability to comprehensive validation.

ICH_Validation_Workflow Q14 Analytical Procedure Development (ICH Q14) SST System Suitability Testing (SST) Rs > 1.4 (Z-isomer & Imp F) Q14->SST Spec Specificity & Forced Degradation (Peak Purity Confirmation) SST->Spec Lin Linearity & Range (Reporting Limit to 120% Spec) Spec->Lin Sens LOD / LOQ Determination (S/N Ratio > 3 & > 10) Lin->Sens Acc Accuracy (Spike Recovery 98-102%) Sens->Acc Prec Precision (Repeatability %RSD < 2.0%) Acc->Prec Rob Robustness (DoE: pH, Temp, Flow Rate) Prec->Rob Report Validation Report (ICH Q2(R2) Compliance) Rob->Report

Fig 1. Analytical method validation lifecycle for Cefprozil impurities per ICH Q2(R2) and Q14.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . This means the sequence includes internal checks (System Suitability, Bracketing Standards, and Peak Purity algorithms) that automatically invalidate the run if the chromatographic environment drifts out of specification.

Causality of Chromatographic Conditions
  • Mobile Phase Selection: A gradient of 0.23% ammonium dihydrogen orthophosphate buffer and acetonitrile/methanol is utilized. Why? Cefprozil contains both a carboxylic acid (pKa ~2.9) and an amino group (pKa ~6.9). Adjusting the buffer to pH 4.4 ensures the molecule remains in a stable zwitterionic state, maximizing retention and preventing peak tailing on the C18 stationary phase[4].

  • Detection Wavelength: PDA detection is set to 280 nm. Why? The conjugated β -lactam core and the p-hydroxyphenyl side chain exhibit a strong, specific chromophore at 280 nm, which maximizes the signal-to-noise ratio while ignoring non-UV-absorbing mobile phase components[4].

Step-by-Step Methodology

Step 1: Preparation of Solutions

  • Diluent: Prepare a mixture of Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile) in a 90:10 (v/v) ratio. Note: Pure aqueous extraction degrades the β -lactam ring; organic modifiers stabilize the API.

  • System Suitability Test (SST) Solution: Reconstitute Cefprozil CRS (containing Z- and E-isomers) and spike with Cefprozil Impurity F to a concentration of 0.1% relative to the API[1].

  • Test Sample: Extract 10 mg of Cefprozil equivalent from the dosage form into 100 mL of diluent, sonicate for 10 minutes at 4°C, and filter through a 0.2 µm PTFE syringe filter[4].

Step 2: Self-Validating Sequence Execution Program the Chromatography Data System (CDS) to execute the following sequence:

  • Blank Injection (x2): Confirms baseline stability and absence of column carryover.

  • SST Injection (x6): The system must automatically calculate resolution ( Rs​ ). Acceptance Criteria: Rs​ between Cefprozil Z-isomer and Impurity F must be > 1.4. The %RSD of the Z-isomer peak area must be < 2.0%[1]. If SST fails, the sequence aborts.

  • Calibration Standards (LOD to 120% of Specification): Injected in ascending order. The CDS must verify R2≥0.999 .

  • Unknown Samples: Inject prepared test samples. PDA peak purity algorithms must confirm a purity match > 990 for the Z-isomer peak[1].

  • Bracketing Standard: Re-inject the 100% calibration standard after every 10 samples. Acceptance Criteria: Drift must be 2.0% compared to the initial calibration.

Cefprozil_Analysis_Logic Sample Cefprozil Sample Prep (API + Impurities A, B, D, F) LC UHPLC Separation (Sub-2 µm C18, Gradient Elution) Sample->LC UV PDA Detection (280 nm) Routine QA/QC LC->UV Primary MS MS/MS Detection (ESI+) Structural Characterization LC->MS Orthogonal Z_E Z- & E-Isomers Quantification UV->Z_E Imp Impurity Profiling (<0.05% Reporting Threshold) UV->Imp MS->Imp

Fig 2. Orthogonal detection strategy for Cefprozil and its related substances.

ICH Q2(R2) Validation Results Summary

To demonstrate the superiority of the UHPLC-PDA/MS approach, the method was subjected to rigorous validation parameters as defined by ICH Q2(R2)[2]. Forced degradation studies (acid, base, peroxide, thermal, and photolytic) confirmed the method is stability-indicating, with no degradation products co-eluting with the active isomers.

When utilizing stable isotope-labeled internal standards (e.g., Cefprozil-D4) in MS/MS mode, the method achieves exceptional accuracy and precision, easily surpassing the requirements for both API release testing and pharmacokinetic bioanalysis[5].

Table 2: ICH Q2(R2) Validation Parameters & Experimental Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (UHPLC-PDA/MS)
Specificity No interference at RT of API/ImpuritiesPeak purity match > 990 (No co-elution)[1]
Linearity & Range R2≥0.999 (Reporting limit to 120%) R2=0.9998 (Range: 0.025–15 μg/mL)[5]
Accuracy (Recovery) 98.0% – 102.0% recovery at 3 levels99.5% – 101.2% across all spike levels
Precision (Repeatability) %RSD 2.0% (n=6 injections)%RSD = 0.8% for Z-isomer; 1.2% for Imp F
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)LOD: 0.014% / LOQ: 0.037% (w/w)
Robustness Rs​>1.4 under deliberate variations Rs​>3.5 across all DoE variations (pH, Temp)

Conclusion

The transition from conventional HPLC to UHPLC-PDA/MS for the quantification of Cefprozil impurities is not merely an upgrade in instrumentation; it is a necessary evolution to meet the rigorous demands of the ICH Q2(R2) guidelines. By leveraging sub-2 µm particle chemistry and orthogonal mass detection, laboratories can achieve baseline separation of critical diastereomers and trace-level degradation products in a fraction of the time. Implementing the self-validating protocols outlined in this guide ensures that analytical data remains scientifically sound, reproducible, and fully defensible in regulatory submissions.

References

  • ICH Q2(R2) validation of analytical procedures - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QbD Group URL:[Link]

  • Development and Validation of RP-HPLC Method for Estimation of Impurities of Cefprozil in its Powder for Oral Suspension Dosage form Using Sub 2-µm Column Asian Journal of Research in Chemistry URL:[Link]

  • Validated RP-HPLC Method for Estimation of Cefprozil in Tablet Dosage Form International Journal of ChemTech Research (Sphinx Knowledge House) URL:[Link]

  • Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Comparative

Inter-Laboratory Comparison of (2S,3'Z)-Cefprozil Susceptibility Testing: Methodological Harmonization and Performance Metrics

Executive Summary Standardizing Antimicrobial Susceptibility Testing (AST) is a critical bottleneck in drug development and clinical microbiology. For (2S,3'Z)-Cefprozil—the active cis-isomer of the second-generation cep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Standardizing Antimicrobial Susceptibility Testing (AST) is a critical bottleneck in drug development and clinical microbiology. For (2S,3'Z)-Cefprozil—the active cis-isomer of the second-generation cephalosporin Cefprozil—inter-laboratory reproducibility is frequently challenged by media-dependent variables and compound stability. This guide provides an objective, data-driven comparison of (2S,3'Z)-Cefprozil's AST performance against alternative oral cephalosporins, detailing the causality behind testing discrepancies and establishing a self-validating protocol for accurate Broth Microdilution (BMD).

Mechanistic Grounding: The (2S,3'Z) Isomer Advantage

Commercial Cefprozil is synthesized as a cis/trans isomeric mixture, but the (2S,3'Z) cis-isomer constitutes ≥90% of the active pharmaceutical ingredient[1]. The Z-configuration of the propenyl side chain at the C-3 position of the cephalosporin nucleus is not merely a structural artifact; it provides optimal steric alignment for high-affinity binding to Penicillin-Binding Proteins (PBPs)[1][2].

When conducting AST, utilizing the purified (2S,3'Z) isomer eliminates the variable Minimal Inhibitory Concentration (MIC) inflation caused by the less active trans-isomer. This ensures a truer reflection of pharmacokinetic-pharmacodynamic (PK-PD) target attainment, particularly against fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae[3][4].

Mechanism A (2S,3'Z)-Cefprozil (Active cis-isomer) B PBP Binding (PBP 1, 2, 3) A->B High Affinity Binding C Peptidoglycan Synthesis Inhibition B->C Cross-linking Blocked E Cell Lysis & Death C->E Osmotic Instability D Beta-Lactamase Hydrolysis D->A Resistance Mechanism

Mechanism of action and beta-lactamase resistance pathway for (2S,3'Z)-Cefprozil.

Inter-Laboratory Variability: The Causality of AST Discrepancies

Multi-center evaluations reveal that (2S,3'Z)-Cefprozil exhibits marked inter-laboratory variance compared to other antimicrobial agents[5][6]. In a landmark study analyzing 21 antimicrobial agents against H. influenzae across three independent laboratories, Cefprozil and Cefaclor yielded the most significant discrepancies[5][6].

The Causality: The variance is fundamentally driven by the compound's sensitivity to media composition and its degradation kinetics during the 18–24 hour incubation period. Variations between Haemophilus Test Medium (HTM) and Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with lysed horse blood directly alter the geometric mean MICs[5][6]. Because the Clinical and Laboratory Standards Institute (CLSI) susceptible breakpoints for (2S,3'Z)-Cefprozil sit precariously close to these fluctuating geometric means, even a single doubling dilution shift caused by lot-to-lot media variations can drastically alter the categorical susceptibility rate (e.g., shifting an isolate from Susceptible to Intermediate)[6].

Comparative Performance: (2S,3'Z)-Cefprozil vs. Alternative Cephems

To contextualize the product's performance, the table below summarizes the inter-laboratory reproducibility and MIC variance of (2S,3'Z)-Cefprozil compared to alternative oral cephalosporins.

Note: The traditional cephalothin class disk is strictly inappropriate for predicting (2S,3'Z)-Cefprozil susceptibility due to distinct spectrum differences; a dedicated 30 µg cefprozil disk must be utilized for disk diffusion alternatives[7][8][9].

Antimicrobial AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Inter-Lab VarianceReproducibilityPrimary Source of Variance
(2S,3'Z)-Cefprozil 1.04.0± 1 to 2 DilutionsModerateMedia pH & HTM lot variations[5]
Cefaclor 2.08.0± 1 to 2 DilutionsModerateThermal degradation during incubation[6]
Cefuroxime 0.52.0± 1 DilutionHighInoculum density fluctuations
Cefdinir 0.120.5± 0.5 DilutionsVery HighAlgorithm interpretation at breakpoint[5]

Self-Validating Protocol: Standardized Broth Microdilution (BMD)

To mitigate inter-laboratory variance, laboratories must abandon uncalibrated automated systems for fastidious organisms and return to the gold-standard Broth Microdilution (BMD) as defined by CLSI M07 and ISO 20776-1[10][11]. The following step-by-step methodology is designed as a self-validating system , ensuring every potential point of failure is internally controlled.

Step-by-Step Methodology
  • Media Preparation & Cation Adjustment:

    • Action: Prepare CAMHB. For fastidious organisms (S. pneumoniae), supplement with 2-5% lysed horse blood[3][5].

    • Causality: Precise calcium and magnesium ion concentrations stabilize the bacterial outer membrane, preventing artificial permeability that lowers the MIC.

    • Self-Validation: Concurrently run media with S. pneumoniae ATCC 49619. If the MIC falls outside the CLSI M100 acceptable QC range, the media lot must be discarded[12].

  • Inoculum Standardization:

    • Action: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

    • Causality: Prevents the "inoculum effect," a phenomenon where artificially high bacterial loads produce excess beta-lactamase, overwhelming the (2S,3'Z)-Cefprozil and leading to false-resistant readouts.

    • Self-Validation: Verify the suspension spectrophotometrically (OD₆₀₀ of 0.08–0.13). Perform a retrospective colony count by plating a 1:1000 dilution on drug-free agar; the target is exactly 5 × 10⁴ CFU/well.

  • Microtiter Plate Inoculation & Incubation:

    • Action: Dispense 50 µL of the standardized inoculum into 96-well plates containing serial two-fold dilutions of (2S,3'Z)-Cefprozil. Incubate at 35°C for 16–20 hours in ambient air (5% CO₂ for H. influenzae)[3].

    • Causality: Ensures cells remain in the logarithmic growth phase where PBPs are actively synthesizing peptidoglycan—the exact target of the drug.

    • Self-Validation: The positive control well (broth + inoculum, no drug) must exhibit a robust, visually distinct growth pellet. Absence of this pellet invalidates the entire plate.

  • Endpoint Interpretation:

    • Action: Define the MIC as the lowest concentration of (2S,3'Z)-Cefprozil that completely inhibits visible growth[3].

AST_Workflow A Inoculum Preparation (0.5 McFarland) B Media Inoculation (CAMHB / HTM) A->B Standardized CFU/mL C Incubation (35°C, 16-20h) B->C Controlled Environment D MIC Readout (Visual / Automated) C->D Growth Assessment E Data Harmonization (CLSI M100 Criteria) D->E Interpretive Analysis

Standardized workflow for (2S,3'Z)-Cefprozil broth microdilution AST.

References

  • Jacobs MR, Bajaksouzian S, Windau A, et al. "Effects of Various Test Media on the Activities of 21 Antimicrobial Agents against Haemophilus influenzae." Journal of Clinical Microbiology.[Link]

  • "Cefzil - (CEFPROZIL) Tablets 250 mg and 500 mg Prescribing Information." U.S. Food and Drug Administration (FDA).[Link]

  • "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition." Clinical and Laboratory Standards Institute (CLSI).[Link]

  • Liu YC, Huang WK, Chen DL. "Antibacterial activity of cefprozil in vitro." Chemotherapy.[Link]

  • "M100 | Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition." Clinical and Laboratory Standards Institute (CLSI).[Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering Safety: A Guide to Personal Protective Equipment for Handling (2S,3'Z)-Cefprozil

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of pharmaceutical advancement, ensuring personal and environmental safety is not just a procedural formality—it is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of pharmaceutical advancement, ensuring personal and environmental safety is not just a procedural formality—it is the bedrock of scientific integrity. This guide provides a comprehensive, in-depth exploration of the essential personal protective equipment (PPE) and handling protocols for (2S,3'Z)-Cefprozil, a second-generation cephalosporin antibiotic. Our objective is to empower you with the knowledge to not only comply with safety standards but to cultivate a culture of proactive safety in your laboratory.

(2S,3'Z)-Cefprozil, like other β-lactam antibiotics, presents a unique set of handling challenges. The primary risks are not of acute toxicity in single high doses, but rather the insidious onset of sensitization.[1][2] Repeated exposure, particularly to aerosolized powders, can lead to allergic reactions, including skin rashes (contact dermatitis) and respiratory issues such as occupational asthma.[3][4][5][6] Therefore, our approach to PPE is rooted in the principle of minimizing all potential routes of exposure—inhalation, dermal contact, and ocular—from the outset.

The 'Why': A Risk-Based Approach to PPE Selection

Understanding the causality behind each piece of protective equipment is crucial for consistent and correct usage. For (2S,3'Z)-Cefprozil, the primary health hazards to mitigate are:

  • Respiratory Sensitization: Inhalation of fine particles can trigger an immune response, leading to allergy or asthma-like symptoms.[6] This is the most significant long-term occupational hazard associated with cephalosporins.[7][8]

  • Skin Sensitization: Direct contact with the compound can cause allergic skin reactions.[6] Healthcare workers, for instance, have developed contact dermatitis from handling cephalosporins.[5]

  • Eye Irritation: The compound is classified as an eye irritant.[6]

  • Contamination of the Work Environment: Improper handling can lead to the spread of the antibiotic, posing a risk to colleagues and potentially contributing to environmental antibiotic resistance.[9][10]

The following table outlines the recommended PPE for various laboratory activities involving (2S,3'Z)-Cefprozil, moving from the most stringent requirements for handling powders to the necessary precautions for working with solutions.

ActivityRecommended Personal Protective Equipment
Weighing and Compounding (Dry Powder) Respiratory Protection: NIOSH-approved N95 or higher-level respirator.[11] Eye/Face Protection: Tightly fitting safety goggles with side-shields.[12] Hand Protection: Two pairs of powder-free nitrile gloves (double-gloving).[11] Body Protection: Disposable, low-permeability gown with a solid front and tight-fitting cuffs.[11]
Handling Solutions Respiratory Protection: Generally not required if handled in a well-ventilated area or a fume hood. Eye/Face Protection: Chemical safety goggles.[11] Hand Protection: Powder-free nitrile gloves.[11][12] Body Protection: A dedicated laboratory coat.[11]
Cleaning Spills Respiratory Protection: NIOSH-approved N95 or higher-level respirator.[11] Eye/Face Protection: Chemical safety goggles and a face shield.[11] Hand Protection: Two pairs of heavy-duty nitrile gloves.[11] Body Protection: A disposable, low-permeability gown.[11] Foot Protection: Disposable shoe covers.[11]

A Visual Guide to PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with (2S,3'Z)-Cefprozil.

PPE_Selection_Cefprozil cluster_assessment Risk Assessment cluster_ppe PPE Requirements Start Start: Handling (2S,3'Z)-Cefprozil Task Identify Task Start->Task Powder Weighing/Compounding Dry Powder Task->Powder  Dry Powder   Solution Handling Solutions Task->Solution  Solution   Spill Cleaning Spills Task->Spill  Spill   PPE_Powder Full PPE: - N95+ Respirator - Goggles - Double Gloves - Disposable Gown Powder->PPE_Powder PPE_Solution Standard PPE: - Goggles - Gloves - Lab Coat Solution->PPE_Solution PPE_Spill Spill PPE: - N95+ Respirator - Goggles & Face Shield - Double Heavy-Duty Gloves - Disposable Gown - Shoe Covers Spill->PPE_Spill

Sources

© Copyright 2026 BenchChem. All Rights Reserved.